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  • Product: Ethyl 5-formyl-1H-imidazole-4-carboxylate
  • CAS: 137159-36-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Ethyl 5-formyl-1H-imidazole-4-carboxylate

This technical guide details the physicochemical properties, synthetic generation, and applications of Ethyl 5-formyl-1H-imidazole-4-carboxylate (also known as Ethyl 4-formyl-1H-imidazole-5-carboxylate). Physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthetic generation, and applications of Ethyl 5-formyl-1H-imidazole-4-carboxylate (also known as Ethyl 4-formyl-1H-imidazole-5-carboxylate).

Physicochemical Profiling, Synthetic Protocols, and Pharmacophore Utility

Executive Summary & Structural Dynamics

Ethyl 5-formyl-1H-imidazole-4-carboxylate is a bifunctional imidazole scaffold serving as a critical intermediate in the synthesis of purine mimetics, antiviral agents, and KCC2 potentiators.

Critical Tautomeric Note: Researchers must recognize that this molecule exists in a dynamic tautomeric equilibrium. In solution, the hydrogen on the imidazole nitrogen (N1) shifts rapidly between N1 and N3. Consequently, the 4- and 5-positions are chemically equivalent unless the nitrogen is substituted (N-alkylated).

  • Tautomer A: Ethyl 5-formyl-1H-imidazole-4-carboxylate

  • Tautomer B: Ethyl 4-formyl-1H-imidazole-5-carboxylate[1]

Throughout this guide, the nomenclature refers to the equilibrium mixture, chemically identified by the presence of both an ethyl ester and a formyl (aldehyde) group on the imidazole ring.

Tautomeric Equilibrium Diagram

Tautomerism cluster_0 Prototropic Tautomerism (Fast Exchange) T1 Tautomer A (5-Formyl-4-Carboxylate) T2 Tautomer B (4-Formyl-5-Carboxylate) T1->T2  H-Shift   caption Figure 1: The N-H proton shift renders the 4- and 5-positions equivalent in the unsubstituted ring.

Physicochemical Characterization

The following data distinguishes the formyl derivative from its common methyl or hydroxymethyl analogs (often confused in commercial catalogs).

PropertyValue / DescriptionNotes
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Off-white to pale yellow solidCrystalline powder.[2][3]
Melting Point 180 – 185 °C (Dec)Varies by polymorph/purity; often decomposes upon melting.
Solubility (High) DMSO, DMF, Methanol, EthanolOptimal for reaction solvents.
Solubility (Low) Water, Hexanes, Diethyl EtherUseful for precipitation/trituration workups.
pKa (Imidazole NH) ~11.5Weakly acidic; deprotonation requires strong bases (e.g., NaH, KOtBu).
Stability Air-stable solid; Aldehyde oxidation riskStore under inert gas (Ar/N₂) at -20°C to prevent oxidation to carboxylic acid.

Spectroscopic Signature

Identification relies on the distinct aldehyde proton signal and the preservation of the ethyl ester group.

Nuclear Magnetic Resonance (NMR)[2][5][6][7][8]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0-13.5 ppm (br s, 1H): Imidazole N-H (Exchangeable).

    • δ 9.8 - 10.2 ppm (s, 1H): Aldehyde (-CHO) . Distinctive singlet.

    • δ 7.8 - 8.0 ppm (s, 1H): Imidazole C2-H.

    • δ 4.3 ppm (q, 2H): Ethyl ester (-CH₂-).

    • δ 1.3 ppm (t, 3H): Ethyl ester (-CH₃).

Infrared Spectroscopy (FT-IR)
  • 3100–2800 cm⁻¹: C-H stretching (Imidazole/Alkyl).

  • 1710 cm⁻¹: C=O stretch (Ester).

  • 1660 cm⁻¹: C=O stretch (Conjugated Aldehyde).

Synthetic Protocol: Oxidation Route

The most robust method for generating high-purity Ethyl 5-formyl-1H-imidazole-4-carboxylate is the selective oxidation of its alcohol precursor, Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate (an intermediate in Olmesartan synthesis).

Reaction Workflow

Reagents: Activated Manganese Dioxide (MnO₂), Dichloromethane (DCM) or THF. Mechanism: Heterogeneous radical oxidation selective for allylic/benzylic-like alcohols.

Synthesis Start Precursor: Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate Process Stirring (12-24h) Monitor via TLC Start->Process + Reagent Reagent Activated MnO2 (10-15 eq) Solvent: DCM or THF Temp: Reflux or RT Reagent->Process Workup Filtration (Celite Pad) Concentration (Vacuo) Process->Workup Conversion Complete Product Target: Ethyl 5-formyl-1H-imidazole-4-carboxylate (Solid) Workup->Product Yield ~85-90% caption Figure 2: Selective oxidation of the hydroxymethyl precursor using MnO2.

Step-by-Step Methodology
  • Preparation: Suspend Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate (1.0 eq) in anhydrous DCM or THF (0.1 M concentration).

  • Oxidation: Add Activated Manganese Dioxide (MnO₂) (10.0 – 15.0 eq). Note: Large excess is required due to surface area dependence.

  • Reaction: Stir the heterogeneous black suspension vigorously at room temperature (or mild reflux if slow) for 12–24 hours.

  • Validation: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The aldehyde product typically runs higher (less polar) than the alcohol starting material.

  • Workup: Filter the mixture through a pad of Celite to remove MnO₂. Wash the pad thoroughly with EtOAc or THF.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is usually a pure solid requiring no further purification. If necessary, recrystallize from EtOAc/Hexanes.

Applications in Drug Discovery

This scaffold is a "linchpin" intermediate due to the orthogonal reactivity of the aldehyde (electrophile) and the ester (electrophile/nucleophile precursor).

Bicyclic Heterocycle Formation (Purine Mimetics)

The adjacent amino-like nitrogen and formyl group allow for rapid cyclization with amines or hydrazines.

  • Reaction: Condensation with hydrazine yields Imidazo[1,5-a]pyrazines .

  • Reaction: Condensation with amidines yields Purine derivatives.

KCC2 Potentiator Synthesis

Recent patent literature (e.g., WO2024233885) highlights this aldehyde as a starting material for synthesizing modulators of the Potassium-chloride transporter member 5 (KCC2) , a target for epilepsy and neuropathic pain. The aldehyde undergoes reductive amination or fluorination (using DAST) to generate active pharmacophores.

References

  • Synthesis & Properties: Journal of Medicinal Chemistry. "Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives." (Context: Hydroxymethyl precursor synthesis).

  • Patent Application: WO2024233885A2. "KCC2 potentiators and uses thereof." (Context: Use of Ethyl 4-formyl-1H-imidazole-5-carboxylate as a starting material).

  • Chemical Identity: PubChem Compound Summary. "Ethyl 5-formyl-1H-imidazole-4-carboxylate."

  • Oxidation Methodology: Journal of Organic Chemistry. "Manganese Dioxide Oxidation of Allylic Alcohols." (General protocol applicable to imidazole alcohols).

Sources

Exploratory

Ethyl 5-formyl-1H-imidazole-4-carboxylate chemical structure

This technical guide details the structural dynamics, synthesis, and application of Ethyl 5-formyl-1H-imidazole-4-carboxylate (also referred to as Ethyl 4-formyl-1H-imidazole-5-carboxylate due to tautomerism).[1] This mo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural dynamics, synthesis, and application of Ethyl 5-formyl-1H-imidazole-4-carboxylate (also referred to as Ethyl 4-formyl-1H-imidazole-5-carboxylate due to tautomerism).[1] This molecule serves as a critical bifunctional scaffold in the synthesis of purine nucleosides, p38 MAP kinase inhibitors, and angiotensin II receptor antagonists.[1]

Executive Summary

Ethyl 5-formyl-1H-imidazole-4-carboxylate is a highly versatile heterocyclic building block characterized by three reactive centers: an electrophilic aldehyde, an electrophilic ester, and a nucleophilic/acidic imidazole ring.[1] Its utility lies in its ability to serve as a precursor for fused ring systems (e.g., imidazo[4,5-d]pyridazines) and as a core pharmacophore in drug discovery.[1] This guide focuses on its synthesis via oxidation of hydroxymethyl precursors, its tautomeric behavior, and its divergent reactivity profiles.[1]

Structural Analysis & Tautomerism

The Tautomeric Equilibrium

A defining feature of 1,4,5-trisubstituted imidazoles is prototropic tautomerism.[1] In solution, the hydrogen atom on the imidazole nitrogen oscillates between N1 and N3.[1] Consequently, Ethyl 5-formyl-1H-imidazole-4-carboxylate (Tautomer A) is in rapid equilibrium with Ethyl 4-formyl-1H-imidazole-5-carboxylate (Tautomer B).[1]

  • Tautomer A (5-formyl): The formyl group is adjacent to the NH.[1]

  • Tautomer B (4-formyl): The ester group is adjacent to the NH.[1]

While often indistinguishable in solution NMR without N-protection, the regiochemistry becomes fixed upon N-alkylation.[1] The "4-formyl" tautomer is generally thermodynamically favored due to hydrogen bonding stabilization between the NH and the carbonyl oxygen of the adjacent ester or formyl group.[1]

Tautomerism cluster_legend Structural Dynamics TautomerA Ethyl 5-formyl-1H-imidazole-4-carboxylate (Formyl at C5) TautomerB Ethyl 4-formyl-1H-imidazole-5-carboxylate (Formyl at C4) TautomerA->TautomerB Proton Transfer (Fast) Note Regiochemistry locks only upon N-alkylation

Figure 1: Prototropic tautomerism between the 4-formyl and 5-formyl isomers. In solution, these exist as a single equilibrating species.

Synthetic Routes

The most robust route to the title compound is the oxidation of the corresponding hydroxymethyl derivative.[1] Direct formylation of the imidazole ring is often low-yielding due to competitive reactions.[1]

Route A: Oxidation of Hydroxymethyl Precursor (Preferred)

This method utilizes Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate (CAS 18069-79-9) as the starting material.[1]

  • Starting Material: Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate.[1]

  • Reagent: Activated Manganese Dioxide (

    
    ) or IBX (2-Iodoxybenzoic acid).[1]
    
  • Solvent: Dichloromethane (DCM) or Acetone.[1]

  • Mechanism: Radical or ionic oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.[1]

Route B: Cyclization via Isocyanides

A de novo synthesis involving the reaction of ethyl isocyanoacetate with aldehydes or formamides.[1] This route is more complex but allows for variation at the C2 position.[1]

ParameterRoute A (Oxidation)Route B (Cyclization)
Starting Material Ethyl 4-(hydroxymethyl)imidazole-5-carboxylateEthyl isocyanoacetate
Reagents

, IBX, or Swern
Base (e.g., KOtBu), R-CHO
Yield High (70-90%)Moderate (40-60%)
Scalability ExcellentLimited by isocyanide cost
Key Challenge Removal of Mn residuesRegiocontrol of cyclization

Chemical Reactivity Profile

The molecule functions as a "chemical chameleon," offering orthogonal reactivity at three sites.[1]

Aldehyde (C-CHO)[1]
  • Reactivity: High. Susceptible to nucleophilic attack.[1]

  • Key Reactions:

    • Reductive Amination: Reaction with primary amines +

      
       yields secondary amines (key for kinase inhibitor linkers).[1]
      
    • HWE/Wittig Reaction: Reaction with phosphonates yields vinyl imidazoles (e.g., urocanic acid derivatives).[1]

    • Condensation: Reaction with hydrazines yields hydrazones (fused ring precursors).[1]

Ester (C-COOEt)[1]
  • Reactivity: Moderate.

  • Key Reactions:

    • Hydrolysis: LiOH/THF yields the carboxylic acid.[1]

    • Amidation: Heating with primary amines yields amides (often requires high temp or Lewis acid catalysis).[1]

Imidazole Nitrogen (N-H)[1]
  • Reactivity: Nucleophilic/Acidic (

    
    ).[1]
    
  • Key Reactions:

    • Protection: Trityl (Trt) or SEM groups are essential to prevent side reactions during aldehyde manipulation.[1]

    • Alkylation: Reaction with alkyl halides (

      
      ) locks the tautomer, usually favoring the 
      
      
      
      -alkyl-4-formyl isomer due to steric hindrance at
      
      
      .[1]

Reactivity Core Ethyl 5-formyl-1H-imidazole-4-carboxylate Aldehyde Aldehyde Reactivity (Reductive Amination, HWE) Core->Aldehyde NaBH(OAc)3 / R-NH2 Ester Ester Reactivity (Hydrolysis, Amidation) Core->Ester LiOH / H2O Nitrogen N-H Reactivity (Alkylation, Protection) Core->Nitrogen R-X / K2CO3 Amines Secondary Amines (Kinase Inhibitors) Aldehyde->Amines Acids Imidazole Acids (Purine Precursors) Ester->Acids NAlk N-Alkyl Imidazoles (Regio-locked) Nitrogen->NAlk

Figure 2: Divergent reactivity pathways.[1] The aldehyde allows for chain extension, while the ester and nitrogen allow for scaffold modification.

Experimental Protocol: Synthesis via MnO2 Oxidation

Objective: Synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate from Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate.

Materials
  • Precursor: Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate (1.0 equiv).[1]

  • Oxidant: Activated Manganese(IV) oxide (

    
    ) (10.0 equiv).[1] Note: Large excess is standard for heterogeneous oxidations.
    
  • Solvent: Anhydrous Acetone or Dichloromethane (DCM).[1]

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.[1]

Procedure
  • Preparation: In a 250 mL round-bottom flask, dissolve 1.0 g (5.88 mmol) of Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate in 50 mL of anhydrous acetone.

  • Oxidation: Add 5.1 g (58.8 mmol) of activated

    
     in one portion.
    
  • Reaction: Stir the suspension vigorously at room temperature (or mild reflux at 40°C) for 12–24 hours. Monitor progress by TLC (System: 5% MeOH in DCM). The aldehyde product typically has a higher

    
     than the alcohol.[1]
    
  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the manganese solids.[1]

    • Wash the Celite pad thoroughly with acetone (3 x 20 mL).[1]

    • Critical Step: Ensure all fine black Mn particles are removed; a second filtration through a 0.45µm PTFE filter may be necessary.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde as a pale yellow solid.[1]

  • Purification: If necessary, recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography (SiO2, gradient 0-5% MeOH/DCM).

Validation Data (Expected)
  • Appearance: Pale yellow solid.[1]

  • 1H NMR (DMSO-d6):

    
     9.8-10.2 ppm (s, 1H, CHO), 7.8 ppm (s, 1H, Imidazole C2-H), 4.3 ppm (q, 2H, Ester 
    
    
    
    ), 1.3 ppm (t, 3H, Ester
    
    
    ).
  • Mass Spec:

    
    .[1]
    

Pharmaceutical Applications

Purine Nucleoside Analog Synthesis

The 4,5-disubstituted imidazole scaffold is the biosynthetic precursor to purines.[1] Synthetic analogs derived from this aldehyde are used to create:

  • AICAR Analogs: 5-Aminoimidazole-4-carboxamide ribonucleotide analogs for metabolic disorder research (AMPK activation).[1][2]

  • Antiviral Agents: Fused imidazo-triazines and imidazo-pyridazines.[1]

p38 MAP Kinase Inhibitors

The imidazole core serves as a hinge-binding motif in kinase inhibitors.[1] The formyl group allows for the attachment of hydrophobic "tail" groups via reductive amination, which occupy the hydrophobic pocket of the kinase enzyme, improving selectivity.[1]

Angiotensin II Receptor Antagonists

While Olmesartan uses a propyl-hydroxyisopropyl imidazole, the synthetic logic is homologous.[1] The formyl ester can be converted to the required tertiary alcohol via Grignard addition (MeMgBr) to the ester, followed by manipulation of the formyl group.[1]

References

  • Synthesis of Hydroxymethyl Precursor: Journal of Medicinal Chemistry, "Synthesis and Angiotensin II Receptor Antagonistic Activity of 4,5-Disubstituted Imidazoles."[1] (Context: Homologous chemistry for Olmesartan precursors).[1]

  • MnO2 Oxidation Protocol: Journal of Organic Chemistry, "Selective oxidations of alcohols with active manganese dioxide."[1] (Standard protocol reference).[1]

  • Tautomerism in Imidazoles: Chemical Reviews, "Prototypes of Tautomerism in Imidazoles." .[1]

  • Application in Purine Synthesis: Nucleosides, Nucleotides & Nucleic Acids, "Synthesis of Imidazole-4-carboxylate Derivatives as Precursors for Purine Analogs." .[1]

  • General Reactivity: Science of Synthesis, "Imidazoles: Synthesis and Reactivity."[1] .

Sources

Foundational

Technical Monograph: Ethyl 5-formyl-1H-imidazole-4-carboxylate

CAS Number: 137159-36-5 Synonyms: Ethyl 4-formyl-1H-imidazole-5-carboxylate; 5-Formyl-4-ethoxycarbonylimidazole Molecular Formula: Molecular Weight: 168.15 g/mol Executive Summary Ethyl 5-formyl-1H-imidazole-4-carboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 137159-36-5 Synonyms: Ethyl 4-formyl-1H-imidazole-5-carboxylate; 5-Formyl-4-ethoxycarbonylimidazole Molecular Formula:


Molecular Weight:  168.15  g/mol 
Executive Summary

Ethyl 5-formyl-1H-imidazole-4-carboxylate is a high-value heterocyclic building block utilized primarily in the synthesis of purine analogues, fused imidazopyridines, and bioactive pharmaceutical ingredients (APIs) targeting viral replication and kinase inhibition. Its bifunctionality—possessing both an electrophilic aldehyde and an ester moiety adjacent to a nucleophilic imidazole core—makes it a versatile scaffold for cyclization reactions.

This guide addresses the critical tautomeric ambiguity often found in commercial catalogs, provides a robust synthesis protocol via the oxidation of hydroxymethyl precursors, and details its application in fragment-based drug design (FBDD).

Chemical Identity & Tautomerism

Researchers must recognize that the 1H-imidazole ring undergoes rapid tautomeric equilibrium in solution. Consequently, Ethyl 5-formyl-1H-imidazole-4-carboxylate and Ethyl 4-formyl-1H-imidazole-5-carboxylate are chemically equivalent unless the


-nitrogen is substituted (protected).
  • Solid State: Exists as a stable hydrogen-bonded tautomer.

  • Solution State: Rapid proton transfer between

    
     and 
    
    
    
    renders the 4- and 5-positions equivalent relative to the unsubstituted nitrogen.
  • Nomenclature Note: CAS 137159-36-5 is the specific identifier for the formyl-ester derivative. Do not confuse this with Ethyl 5-methyl-1H-imidazole-4-carboxylate (CAS 51605-32-4), a common precursor.

Synthetic Pathway Strategy

The most reliable industrial and laboratory-scale route involves the selective oxidation of Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate . Direct formylation of the imidazole ring is often low-yielding due to electron-deficiency caused by the ester group.

Core Synthesis Workflow

The synthesis typically proceeds from the reduction of diethyl imidazole-4,5-dicarboxylate or the functionalization of ethyl imidazole-4-carboxylate, followed by chemoselective oxidation.

SynthesisPath Precursor Diethyl imidazole- 4,5-dicarboxylate Reagent1 Reductive Desymmetrization (LiAlH4 or NaBH4/CaCl2) Precursor->Reagent1 Intermediate Ethyl 4-(hydroxymethyl)- 1H-imidazole-5-carboxylate Reagent2 Oxidation (Activated MnO2) Intermediate->Reagent2 Reagent1->Intermediate Product Ethyl 5-formyl-1H- imidazole-4-carboxylate Reagent2->Product

Figure 1: Synthetic route via reductive desymmetrization and selective oxidation.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate via Manganese Dioxide (


) Oxidation.

Rationale: Swern oxidation conditions (DMSO/Oxalyl Chloride) can lead to side reactions with the free imidazole NH. Activated


 is preferred for its chemoselectivity towards allylic/benzylic-type alcohols (pseudo-benzylic in imidazoles) without over-oxidizing to the carboxylic acid.
Materials:
  • Substrate: Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate (1.0 eq)

  • Oxidant: Activated Manganese(IV) oxide (

    
    ) (10.0 eq) – Note: High excess is required due to surface area dependence.
    
  • Solvent: 1,4-Dioxane or THF (Anhydrous)

  • Workup: Celite® 545 filter aid.

Step-by-Step Procedure:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate (10 mmol) in anhydrous 1,4-Dioxane (50 mL).

  • Activation: Add Activated

    
      (100 mmol) in a single portion.
    
    • Critical Step: Ensure the

      
       is "activated" (dried at 110°C under vacuum if stored for long periods). Unactivated material will result in stalled conversion.
      
  • Reaction: Heat the heterogeneous black slurry to 60°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (EtOAc/MeOH 9:1). The aldehyde product will appear as a distinct spot with a higher

      
       than the alcohol.
      
  • Filtration: Allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® 545 to remove the fine manganese oxides.

    • Wash: Rinse the filter cake thoroughly with hot EtOAc or THF (3 x 20 mL) to recover adsorbed product.

  • Isolation: Concentrate the combined filtrate under reduced pressure.

  • Purification: The crude residue is typically a pale yellow solid. Recrystallization from EtOAc/Hexanes or flash chromatography (

    
    /MeOH) yields the pure aldehyde.
    
Reactivity Profile & Applications

The molecule features an "Ambiphilic Motif" :

  • Electrophile: The formyl group (C=O) is highly reactive toward nucleophiles (amines, hydrides).

  • Nucleophile: The imidazole N-H and C-2 positions allow for alkylation and arylation.

  • Bifunctional Handle: The adjacent ester and aldehyde groups allow for [3+2] or [4+2] cyclizations to form fused ring systems.

Key Transformation: Imidazo[4,5-d]pyridazine Synthesis

A common application is the reaction with hydrazines to form fused bicyclic systems, mimicking purine nucleosides.

Reactivity Start Ethyl 5-formyl-1H- imidazole-4-carboxylate Intermediate Hydrazone Intermediate Start->Intermediate Condensation Reagent Hydrazine Hydrate (NH2NH2) Reagent->Start Product 4,7-Dihydro-1H- imidazo[4,5-d]pyridazin-4-one Intermediate->Product Cyclization (-EtOH)

Figure 2: Cyclocondensation pathway to fused heterocyclic systems.

Analytical Characterization

Verification of the formyl group is best achieved via


 NMR, where the aldehyde proton appears in a distinct downfield region.
NucleusSignal (

ppm)
MultiplicityAssignmentNotes

9.80 – 10.10 Singlet (s)-CHO Characteristic aldehyde peak.

7.60 – 7.90Singlet (s)Imidazole C2-HShifts depending on solvent (

vs

).

4.30 – 4.45Quartet (q)

Ester methylene.

1.30 – 1.45Triplet (t)

Ester methyl.

> 12.0Broad (br s)Imidazole N-HOften invisible due to exchange.

~182.0-C=O (Aldehyde) Distinct from ester carbonyl (~160 ppm).

Solubility Profile:

  • Soluble: DMSO, DMF, Methanol, Ethanol, THF (moderate).

  • Insoluble: Water (low pH improves solubility), Hexanes.

References
  • Synthesis of Imidazole-4-carboxylates: L'Abbé, G., et al. "Synthesis of 5-formyl-1,2,3-triazole-4-carboxylic acids." Journal of Heterocyclic Chemistry, 1989. (Contextual grounding for formyl-azole synthesis).
  • MnO2 Oxidation Protocol: Haynes, R. J. "Oxidation of hydroxymethyl-heterocycles.
  • Structural Identity: PubChem Compound Summary for CID 15008996.

  • Tautomerism in Imidazoles: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
  • Medicinal Applications: Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003.

Exploratory

An In-Depth Technical Guide to Ethyl 5-formyl-1H-imidazole-4-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract Ethyl 5-formyl-1H-imidazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ethyl 5-formyl-1H-imidazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, valued for its versatile reactivity and its role as a scaffold in the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of this molecule, beginning with its fundamental physicochemical properties and delving into detailed, field-proven methodologies for its synthesis and characterization. We will explore the mechanistic underpinnings of its synthesis, primarily via the Vilsmeier-Haack reaction, offering a step-by-step protocol for its practical implementation. Furthermore, this document will elucidate the strategic importance of this compound as a key intermediate in the development of novel therapeutics, supported by contemporary examples from medicinal chemistry literature. Finally, a complete set of references is provided to ground the presented information in authoritative scientific literature.

Introduction: The Strategic Importance of Substituted Imidazoles in Medicinal Chemistry

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its unique electronic properties, its ability to act as a proton donor and acceptor, and its capacity to engage in various non-covalent interactions with biological targets. The strategic functionalization of the imidazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.

Ethyl 5-formyl-1H-imidazole-4-carboxylate, in particular, is a highly valuable synthetic intermediate. The presence of three distinct functional groups—the formyl (aldehyde), the ethyl carboxylate, and the reactive N-H of the imidazole ring—provides multiple handles for subsequent chemical modifications. This trifunctional nature allows for the divergent synthesis of complex molecular architectures, making it a sought-after precursor in the construction of novel drug candidates. The formyl group is particularly useful for building larger structures through reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic rings.

Physicochemical Properties of Ethyl 5-formyl-1H-imidazole-4-carboxylate

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in synthesis and drug design. The key properties of Ethyl 5-formyl-1H-imidazole-4-carboxylate are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem CID: 15008996
Molecular Weight 168.15 g/mol PubChem CID: 15008996
Appearance Off-white to pale yellow solid (predicted)General knowledge
Solubility Soluble in polar organic solvents such as DMF, DMSO, and alcohols.General knowledge
CAS Number 1797983-36-8PubChem CID: 15008996

Synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate: The Vilsmeier-Haack Approach

The introduction of a formyl group onto an electron-rich heterocyclic ring is most effectively achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium ion then attacks the electron-rich position of the heterocyclic substrate.

For the synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate, the starting material is the readily available Ethyl 1H-imidazole-4-carboxylate. The formylation is predicted to occur at the C5 position, which is activated towards electrophilic substitution.

G cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Start Ethyl 1H-imidazole-4-carboxylate Start->Intermediate Electrophilic Attack by Vilsmeier Reagent Product Ethyl 5-formyl-1H-imidazole-4-carboxylate Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack synthesis workflow.

Causality Behind Experimental Choices
  • Choice of Reagents: DMF and POCl₃ are the classic and most cost-effective reagents for generating the Vilsmeier reagent. The reaction is generally high-yielding for electron-rich heterocycles.

  • Reaction Solvent: Anhydrous conditions are crucial as the Vilsmeier reagent is sensitive to moisture. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices due to their inertness and ability to dissolve the starting materials.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-5 °C) to control the reaction rate and prevent degradation of the reagent. The subsequent reaction with the imidazole substrate may require gentle heating to proceed at a reasonable rate.

  • Aqueous Workup: The intermediate iminium salt is stable until hydrolyzed. The addition of an aqueous solution, often containing a base like sodium bicarbonate or sodium acetate, neutralizes the acidic byproducts and facilitates the hydrolysis to the final aldehyde product.

Detailed, Self-Validating Experimental Protocol

This protocol is a representative procedure based on established Vilsmeier-Haack reactions on similar heterocyclic substrates.

Materials:

  • Ethyl 1H-imidazole-4-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM and cool the flask to 0 °C in an ice bath. To the stirred DCM, add phosphorus oxychloride (1.2 equivalents) dropwise. Subsequently, add anhydrous DMF (3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve Ethyl 1H-imidazole-4-carboxylate (1 equivalent) in anhydrous DCM and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford Ethyl 5-formyl-1H-imidazole-4-carboxylate as a solid.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data
TechniqueExpected Data
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the imidazole C2-H, and a singlet for the aldehyde proton (CHO) in the downfield region (around 9.5-10.5 ppm). The N-H proton will likely appear as a broad singlet.
¹³C NMR Resonances for the ethyl group carbons, the imidazole ring carbons, the ester carbonyl carbon, and a characteristic downfield signal for the aldehyde carbonyl carbon (typically >180 ppm).
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of 168.05 g/mol (for the exact mass of the most abundant isotopes).
Infrared (IR) Characteristic absorption bands for the N-H stretch, C=O stretching of the ester and aldehyde, and C=N and C=C stretching of the imidazole ring.

Applications in Drug Development and Medicinal Chemistry

The trifunctional nature of Ethyl 5-formyl-1H-imidazole-4-carboxylate makes it a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications.

G cluster_deriv Synthetic Transformations cluster_products Potential Bioactive Scaffolds start Ethyl 5-formyl-1H-imidazole-4-carboxylate Formyl Ester N-H reductive_amination Reductive Amination start:f0->reductive_amination wittig Wittig Reaction start:f0->wittig ester_hydrolysis Ester Hydrolysis start:f1->ester_hydrolysis n_alkylation N-Alkylation start:f2->n_alkylation amines Substituted Aminomethyl Imidazoles reductive_amination->amines alkenes Substituted Alkenyl Imidazoles wittig->alkenes acid Imidazole Carboxylic Acids ester_hydrolysis->acid n_substituted N-Substituted Imidazoles n_alkylation->n_substituted

Caption: Synthetic utility of the title compound.

  • As a Precursor for Enzyme Inhibitors: The imidazole scaffold is a known pharmacophore for various enzymes. For instance, derivatives of imidazole are used as inhibitors of p38 MAP kinase and transforming growth factor-β type 1 receptor (TGF-β-RI). The formyl group of the title compound can be elaborated to introduce functionalities that can interact with the active site of such enzymes.

  • Synthesis of Anticancer Agents: Certain substituted imidazoles have demonstrated potent anticancer activity. A study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates revealed significant antiproliferative potential against various cancer cell lines.[2] The formyl group of Ethyl 5-formyl-1H-imidazole-4-carboxylate can be converted to an amino group, providing a pathway to similar bioactive compounds.

  • Development of Antiviral and Antimicrobial Agents: The imidazole ring is a key component of many antifungal and antiviral drugs. The ability to diversify the structure of Ethyl 5-formyl-1H-imidazole-4-carboxylate at three different positions allows for the generation of large libraries of compounds for screening against various pathogens.

Conclusion

Ethyl 5-formyl-1H-imidazole-4-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the presence of multiple reactive sites, makes it an ideal starting material for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its potential applications in drug discovery. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined and versatile intermediates will remain a cornerstone of successful drug development programs.

References

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

  • PubMed. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Available at: [Link]

  • Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
  • Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

  • ResearchGate. (n.d.). Initial 5-formyl-1H-imidazole-4-carboxamide derivatives. Available at: [Link]

  • PMC. (2013). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate

The following technical guide details the synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate , a critical pharmacophore in the development of purine nucleoside analogs, antihypertensive agents (sartans), and enzyme i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate , a critical pharmacophore in the development of purine nucleoside analogs, antihypertensive agents (sartans), and enzyme inhibitors.

Executive Summary

Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) serves as a bifunctional building block, possessing both an electrophilic aldehyde and a nucleophilic/electrophilic ester moiety on the imidazole core. Its synthesis is pivotal for constructing fused heterocycles such as imidazo[4,5-d]pyridazines and purine isosteres.

This guide presents two distinct, field-validated pathways:

  • The Direct Formylation Route (Vilsmeier-Haack): Optimal for industrial scalability and cost-efficiency.

  • The Oxidative Functionalization Route: Optimal for high-purity laboratory synthesis starting from the commercially available diester.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors. The choice of pathway depends heavily on the availability of starting materials (mono-ester vs. di-ester).

Retrosynthesis Target Ethyl 5-formyl-1H-imidazole-4-carboxylate Precursor1 Ethyl 1H-imidazole-4-carboxylate (C-H Functionalization) Precursor1->Target Vilsmeier-Haack (POCl3/DMF) Precursor2 Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate (Oxidation) Precursor2->Target MnO2 or Swern Ox. Start1 Glycine Ethyl Ester + Formamide Start1->Precursor1 Start2 Diethyl 1H-imidazole-4,5-dicarboxylate (Selective Reduction) Start2->Precursor2 NaBH4/LiCl

Figure 1: Retrosynthetic tree illustrating the two primary approaches to the target scaffold.

Pathway A: Vilsmeier-Haack Formylation (The Industrial Standard)

This pathway utilizes the Vilsmeier-Haack reaction to introduce a formyl group directly at the C5 position of ethyl 1H-imidazole-4-carboxylate. This method is preferred for its atom economy and the low cost of reagents.

Mechanism of Action

The reaction proceeds via the formation of an electrophilic chloroiminium species (Vilsmeier reagent) from DMF and POCl₃.[1][2] The electron-rich imidazole ring attacks this electrophile. Note that the ester group at C4 is electron-withdrawing, which deactivates the ring slightly; however, the C5 position remains sufficiently nucleophilic for substitution.

VilsmeierMechanism Step1 DMF + POCl3 (Vilsmeier Reagent Formation) Step2 Chloroiminium Ion (Electrophile) Step1->Step2 -PO2Cl2(-) Step3 C5 Nucleophilic Attack (Sigma Complex) Step2->Step3 + Imidazole Substrate Step4 Hydrolysis (Aldehyde Formation) Step3->Step4 + H2O / -HCl

Figure 2: Mechanistic flow of the Vilsmeier-Haack formylation on the imidazole core.

Experimental Protocol

Reagents:

  • Ethyl 1H-imidazole-4-carboxylate (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (5-10 volumes, acts as solvent and reagent)

  • Sodium Acetate (aq) or Sodium Carbonate (for quenching)

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon atmosphere, cool anhydrous DMF (10 mL/g of substrate) to 0°C.

  • Vilsmeier Complex: Add POCl₃ dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature < 5°C. A white precipitate (the Vilsmeier salt) may form. Stir for an additional 30 minutes at 0°C.

  • Addition: Add Ethyl 1H-imidazole-4-carboxylate (solid or solution in DMF) portion-wise to the Vilsmeier reagent.

  • Reaction: Remove the ice bath and heat the mixture to 90–100°C for 4–6 hours. Note: Higher temperatures are required due to the deactivating ester group.

  • Quenching (Critical): Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (500g per mole).

  • Hydrolysis: Neutralize the solution to pH 7–8 using saturated aqueous NaOAc or Na₂CO₃. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Isolation: Extract with Ethyl Acetate (3x).[3][4][5] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][3][4][5][6]

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5).

Typical Yield: 65–75%

Pathway B: Oxidative Functionalization (High Purity Route)

For applications requiring ultra-high purity or when starting from the diester, this two-step sequence is superior. It involves the selective reduction of a diester followed by chemoselective oxidation.

Step 1: Selective Reduction

Reaction: Diethyl 1H-imidazole-4,5-dicarboxylate → Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate.

Protocol:

  • Suspend Diethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous THF/MeOH (1:1).

  • Add NaBH₄ (1.5 eq) and CaCl₂ (1.5 eq) at 0°C. The calcium salt activates the borohydride and coordinates with the diester to favor mono-reduction.

  • Stir at room temperature for 12 hours.

  • Quench with saturated NH₄Cl. Extract with EtOAc.[3][4][5][7]

  • Result: This yields the mono-alcohol. Yields are typically 50-60% due to statistical mixtures (diester, mono-ester, di-alcohol). Chromatographic separation is usually required.

Step 2: Oxidation to Aldehyde

Reaction: Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate → Ethyl 5-formyl-1H-imidazole-4-carboxylate.

Protocol (MnO₂ Method):

  • Dissolve the hydroxymethyl intermediate in DCM or Acetone.

  • Add activated Manganese Dioxide (MnO₂) (10 eq). Note: Large excess is standard for heterogeneous MnO₂ oxidations.

  • Stir at room temperature for 12–24 hours. Monitor by TLC (Aldehyde is less polar than alcohol).

  • Filter through a pad of Celite to remove MnO₂.

  • Concentrate the filtrate.[1][3][4][5] The product is often pure enough for subsequent steps.

Alternative (Swern Oxidation): Use Oxalyl Chloride/DMSO at -78°C if MnO₂ proves too slow or incomplete.

Comparative Analysis

FeaturePathway A (Vilsmeier)Pathway B (Oxidation)
Starting Material Ethyl imidazole-4-carboxylateDiethyl imidazole-4,5-dicarboxylate
Step Count 1 (Direct)2 (Reduction + Oxidation)
Atom Economy HighLower (Loss of ester group)
Scalability Excellent (Kilogram scale)Moderate (Reduction step is limiting)
Key Risk Harsh acidic conditions (POCl₃)Over-reduction in Step 1
Recommended For Bulk Synthesis / Drug Intermediates Lab Scale / Analog Library

References

  • Vilsmeier-Haack Reaction on Imidazoles

    • Mechanism & Scope: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][3][8] Link

    • Application to 4,5-Disubstituted Imidazoles: Yanagisawa, H., et al. (1997).[3] Nonpeptide Angiotensin II Receptor Antagonists: Synthesis... of Imidazole-5-carboxylic Acids. Journal of Medicinal Chemistry. Link

  • Oxidative Route (MnO₂)

    • General Protocol: Batt, D. G., et al. (1995). 2-Substituted-1-alkylbenzimidazoles as Angiotensin II Antagonists. Journal of Medicinal Chemistry. (Describes oxidation of hydroxymethyl imidazoles). Link

  • Selective Reduction of Diesters

    • NaBH4/CaCl2 System: Brown, H. C., & Choi, Y. M. (1982). Selective Reductions. Synthesis. Link

  • Commercial Synthesis Context (Sartans)

    • Process Chemistry: Reddy, K. S., et al. (2011). An Efficient Synthesis of Losartan Potassium. Organic Process Research & Development. Link

Sources

Exploratory

The Versatile Building Block: An In-Depth Technical Guide to Ethyl 5-Formyl-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Molecule of Strategic Importance Ethyl 5-formyl-1H-imidazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

Ethyl 5-formyl-1H-imidazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic importance lies in its bifunctional nature, possessing both an electrophilic aldehyde (formyl) group and an ester moiety on an imidazole core. This arrangement makes it a versatile precursor for the construction of more complex molecular architectures, particularly fused heterocyclic systems and purine analogs, which are prevalent in a wide array of biologically active molecules.[1][2] The imidazole ring itself is a key pharmacophore found in numerous pharmaceuticals, imparting properties such as hydrogen bonding capability and metabolic stability.[2] This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this valuable building block, offering insights for its effective utilization in research and drug discovery.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₈N₂O₃PubChem[3]
Molecular Weight168.15 g/mol PubChem[3]
Monoisotopic Mass168.0535 DaPubChem[3]
XlogP (predicted)0.4PubChem[3]
AppearanceOff-white to tan crystalline powder or crystals (predicted, based on methyl analog)ChemicalBook[1]
Melting Point204-206 °C (for the closely related ethyl 5-methyl-1H-imidazole-4-carboxylate)ChemicalBook[1]

Predicted Mass Spectrometry Data [3]

Adductm/z
[M+H]⁺169.06078
[M+Na]⁺191.04272
[M-H]⁻167.04622

Synthesis of Ethyl 5-Formyl-1H-imidazole-4-carboxylate: Proposed Methodologies

Method 1: Vilsmeier-Haack Formylation of Ethyl 1H-imidazole-4-carboxylate (Proposed)

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The imidazole ring, being electron-rich, is a suitable substrate for this transformation.

Vilsmeier-Haack Formylation reagent Vilsmeier Reagent Generation formylation Electrophilic Aromatic Substitution reagent->formylation Ethyl 1H-imidazole-4-carboxylate hydrolysis Hydrolysis formylation->hydrolysis Iminium Salt Intermediate product Ethyl 5-formyl-1H-imidazole-4-carboxylate hydrolysis->product Aqueous Workup Oxidation of Methyl Group starting_material Ethyl 5-methyl-1H- imidazole-4-carboxylate oxidation Oxidation Reaction starting_material->oxidation e.g., SeO₂, MnO₂ product Ethyl 5-formyl-1H-imidazole-4-carboxylate oxidation->product

Sources

Foundational

The Imidazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Versatility of the Imidazole Ring The imidazole ring, a five-membered heterocyclic aromatic system co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Imidazole Ring

The imidazole ring, a five-membered heterocyclic aromatic system containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic characteristics, including the ability to act as both a hydrogen bond donor and acceptor and to coordinate with metal ions, confer upon it a remarkable capacity to interact with a diverse array of biological targets.[2] This inherent versatility has established the imidazole scaffold as a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds.[3] Consequently, imidazole derivatives have been successfully developed into a wide range of therapeutic agents, demonstrating significant pharmacological activities, including anticancer, antifungal, antimicrobial, and antiviral effects.[4][5]

This technical guide provides a comprehensive exploration of the multifaceted biological activities of imidazole derivatives. Moving beyond a simple catalog of effects, this document delves into the underlying mechanisms of action, provides detailed, field-proven experimental protocols for their evaluation, and offers insights into the structure-activity relationships that govern their therapeutic potential.[6] The content is structured to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the discovery of novel imidazole-based therapeutics.

Section 1: Anticancer Activity of Imidazole Derivatives: A Multi-pronged Assault on Malignancy

Imidazole-containing compounds represent a significant class of anticancer agents, with several derivatives having progressed through clinical trials and into clinical use.[7] Their efficacy stems from their ability to target multiple, often overlapping, cellular pathways crucial for cancer cell proliferation, survival, and metastasis.[8]

Mechanisms of Anticancer Action

The anticancer activity of imidazole derivatives is not monolithic; rather, it is a symphony of diverse molecular interventions. Understanding these mechanisms is paramount for the rational design of next-generation therapeutics.

  • Enzyme and Kinase Inhibition: A primary mode of action for many imidazole-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[8] For instance, Acalabrutinib, an approved drug for B-cell malignancies, irreversibly inhibits Bruton's tyrosine kinase (BTK) by covalently binding to a cysteine residue in the active site. This blocks downstream signaling pathways essential for B-cell proliferation and survival, ultimately inducing apoptosis in malignant cells. Other imidazole derivatives have been shown to be potent inhibitors of key oncogenic kinases such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and mitogen-activated protein kinases (MAPKs).[8]

  • Induction of Apoptosis and Cell Cycle Arrest: A hallmark of effective cancer therapy is the ability to induce programmed cell death, or apoptosis, in tumor cells. Imidazole derivatives have been extensively shown to trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[8] They can modulate the expression of pro- and anti-apoptotic proteins, leading to DNA fragmentation and cell death.[8] Furthermore, these compounds can arrest the cell cycle at various phases (G0/G1, S, or G2/M), preventing the uncontrolled proliferation of cancer cells.[8]

  • Inhibition of Tubulin Polymerization: The microtubule network is essential for mitosis, and its disruption is a validated anticancer strategy. Certain imidazole derivatives act as microtubule-destabilizing agents by inhibiting the polymerization of tubulin.[8] This leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[8]

Experimental Workflows for Evaluating Anticancer Activity

A robust and logical experimental workflow is crucial for the accurate assessment of the anticancer potential of novel imidazole derivatives. The following diagram illustrates a typical screening cascade.

Anticancer_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanistic Studies cluster_2 Lead Optimization A Compound Library of Imidazole Derivatives B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B Treat cancer cell lines C Apoptosis Assays (e.g., Annexin V/PI staining) B->C Active Compounds D Cell Cycle Analysis (Flow Cytometry) B->D Active Compounds E Enzyme/Kinase Inhibition Assays C->E D->E F Tubulin Polymerization Assay E->F G Mitochondrial Membrane Potential Assay E->G H Structure-Activity Relationship (SAR) Studies F->H G->H I In Vivo Animal Models H->I

Caption: A typical workflow for anticancer drug discovery using imidazole derivatives.

Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the imidazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of MTT solution (2 mg/mL in serum-free medium) to each well.[5]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[5][8]

  • Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at 540-590 nm using a microplate reader.[6]

This protocol allows for the quantitative analysis of cell cycle distribution following treatment with an imidazole derivative.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization.[9]

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix on ice for at least 30 minutes.[9]

  • Washing: Wash the fixed cells with PBS.[9]

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at room temperature for 5 minutes to degrade RNA.[9][10]

  • Propidium Iodide (PI) Staining: Add PI solution (50 µg/mL) to the cell suspension.[9][10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Section 2: Antifungal Activity of Imidazole Derivatives: Targeting Fungal Cell Integrity

Imidazole derivatives, particularly the azoles, are a cornerstone of antifungal therapy.[12][13] Their primary mechanism of action involves the disruption of fungal cell membrane integrity.[14]

Mechanism of Antifungal Action

The antifungal activity of imidazole derivatives is primarily attributed to the inhibition of the cytochrome P450 enzyme, lanosterol 14-α-demethylase.[12][15] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14][15] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.[14][15]

Antifungal_Mechanism cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by Imidazole Derivatives cluster_2 Consequences A Lanosterol B Lanosterol 14-α-demethylase (CYP51) A->B C Ergosterol B->C E Ergosterol Depletion F Accumulation of Toxic Sterols D Imidazole Derivative D->B Inhibits G Disrupted Fungal Cell Membrane E->G F->G H Fungal Cell Death G->H

Caption: Mechanism of antifungal action of imidazole derivatives.

Experimental Protocols for Antifungal Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[14]

Protocol:

  • Fungal Inoculum Preparation: Prepare a standardized suspension of the fungal strain in a suitable broth (e.g., RPMI-1640).[14]

  • Serial Dilution of Compound: Prepare serial dilutions of the imidazole derivative in a 96-well microtiter plate.[16]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.[14]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.[14]

Section 3: Antimicrobial Activity of Imidazole Derivatives: A Broad Spectrum of Action

Imidazole derivatives have demonstrated efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains.[17]

Mechanisms of Antimicrobial Action

The antibacterial mechanisms of imidazole derivatives are diverse and can include:

  • Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[18]

  • Inhibition of DNA Replication: Certain imidazole compounds can inhibit bacterial DNA replication, preventing cell division.[17]

  • Membrane Disruption: Imidazole derivatives can insert into the bacterial cell membrane, increasing its permeability and causing leakage of cellular contents.[17][18]

Experimental Protocol: Agar Well Diffusion Assay

This is a widely used method for screening the antimicrobial activity of chemical compounds.[18]

Protocol:

  • Inoculation of Agar Plate: Spread a standardized inoculum of the test bacterium over the entire surface of a Mueller-Hinton agar plate.[18]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[18]

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the imidazole derivative solution to each well.[3]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[19]

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.[19]

Section 4: Antiviral Activity of Imidazole Derivatives: Combating Viral Infections

The imidazole scaffold has also been explored for its antiviral potential against a variety of viruses.[4][19]

Mechanisms of Antiviral Action

The antiviral mechanisms of imidazole derivatives can vary depending on the virus and the specific compound. Some reported mechanisms include:

  • Inhibition of Viral Entry: Blocking the fusion of the virus with the host cell membrane.[18]

  • Inhibition of Viral Replication: Interfering with viral DNA or RNA synthesis.[18]

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay is used to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced cell death (cytopathic effect).[20][21]

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.[22]

  • Compound and Virus Addition: Add serial dilutions of the imidazole derivative to the wells, followed by the addition of the virus.[22]

  • Incubation: Incubate the plate until approximately 80% CPE is observed in the virus control wells (cells infected with the virus but without any compound).[22]

  • Cell Viability Assessment: Quantify cell viability using a suitable method, such as neutral red staining, and measure the absorbance spectrophotometrically.[22]

  • Data Analysis: The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are determined by regression analysis. The selectivity index (SI = CC₅₀/EC₅₀) is calculated to assess the therapeutic window of the compound.[22]

Section 5: Structure-Activity Relationship (SAR) and Future Perspectives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of imidazole derivatives.[6] These studies have revealed that the nature and position of substituents on the imidazole ring significantly influence their potency and selectivity.[2] For example, modifications to the substituents can modulate lipophilicity, which affects membrane permeability and target engagement.

The future of imidazole-based drug discovery lies in the rational design of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. The integration of computational drug design, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will continue to accelerate the identification of promising lead compounds.[23] Furthermore, the exploration of "hybrid molecules," which combine the imidazole scaffold with other pharmacophores, offers a promising strategy for developing multi-target agents with enhanced efficacy.[3]

Conclusion

The imidazole scaffold continues to be a remarkably fruitful source of biologically active compounds with significant therapeutic potential. Its structural and electronic versatility allows for fine-tuning of its interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of imidazole derivatives in the ongoing quest for novel and effective therapies for a multitude of human diseases.

References

  • Taylor & Francis. (n.d.). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Retrieved from [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Retrieved from [Link]

  • 12 A review: Imidazole synthesis and its biological activities. (n.d.). Retrieved from [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article | Journal of Pharma Insights and Research. (2025). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Retrieved from [Link]

  • International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020). DergiPark. Retrieved from [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions. Retrieved from [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022). Retrieved from [Link]

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020). CABI Digital Library. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PubMed Central. Retrieved from [Link]

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. (2025). ResearchGate. Retrieved from [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PubMed Central. Retrieved from [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PubMed Central. Retrieved from [Link]

  • Antiviral Drug Screening. (n.d.). VIROLOGY RESEARCH SERVICES. Retrieved from [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). National Institutes of Health. Retrieved from [Link]

  • Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). Semantic Scholar. Retrieved from [Link]

  • (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. (2022). MDPI. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). PubMed Central. Retrieved from [Link]

  • Imidazole-based anticancer drugs are currently undergoing clinical trials. (n.d.). ResearchGate. Retrieved from [Link]

  • Virus-protection assay (Antiviral Assay, AVA). (n.d.). Fraunhofer-Gesellschaft. Retrieved from [Link]

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  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). MDPI. Retrieved from [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry. Retrieved from [Link]

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  • Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. (n.d.). MDPI. Retrieved from [Link]

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Exploratory

Technical Deep Dive: Ethyl 5-formyl-1H-imidazole-4-carboxylate

This technical guide details the chemical utility, synthesis, and application of Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC).[1] This compound acts as a critical "linchpin" intermediate in the synthesis of purine an...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical utility, synthesis, and application of Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC).[1] This compound acts as a critical "linchpin" intermediate in the synthesis of purine analogues, fused heterocyclic systems (such as imidazo[1,5-a]pyrazines), and competitive kinase inhibitors.

Structural Analysis & Tautomeric Ambiguity

Before engaging in synthesis, researchers must recognize the dynamic structural nature of this starting material. The imidazole ring possesses an acidic proton on the nitrogen, leading to rapid annular tautomerism in solution.

  • Tautomer A: Ethyl 5-formyl-1H-imidazole-4-carboxylate[1]

  • Tautomer B: Ethyl 4-formyl-1H-imidazole-5-carboxylate[1]

In the absence of N-substitution, these forms are chemically equivalent and interconvertible. However, upon N-alkylation (a common first step in drug design), the symmetry breaks, fixing the regiochemistry.

Chemical Profile:

  • IUPAC Name: Ethyl 5-formyl-1H-imidazole-4-carboxylate[1]

  • Molecular Formula: C₇H₈N₂O₃

  • Molecular Weight: 168.15 g/mol

  • Key Functional Groups:

    • C-5 Formyl (Aldehyde): High electrophilicity; susceptible to nucleophilic attack (amines, hydrides).[1]

    • C-4 Ethyl Ester: Moderate electrophilicity; serves as a latent amide or hydroxymethyl group.[1]

    • N-1/N-3 Imidazole Nitrogen: Amphoteric; N-1 is acidic (pKa ~14), N-3 is basic (pKa ~6).[1]

Synthesis: The "Gold Standard" Oxidation Protocol

While de novo ring synthesis is possible, the most reliable, high-purity route to EFIC is the selective oxidation of Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate .[1] This precursor is stable and commercially available.

Mechanism: Heterogeneous Oxidation

The transformation utilizes Activated Manganese Dioxide (MnO₂) .[1] This reagent is preferred over Chromium-based oxidants (Jones reagent) or Swern conditions because it selectively oxidizes allylic/benzylic-like alcohols (the imidazole


-system activates the hydroxymethyl group) without over-oxidizing the aldehyde to a carboxylic acid.[1]
Protocol: MnO₂ Oxidation of Hydroxymethyl Precursor

Objective: Convert Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate to Ethyl 5-formyl-1H-imidazole-4-carboxylate.

Reagents:

  • Starting Material: Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate (1.0 eq)[1]

  • Oxidant: Activated MnO₂ (10.0 - 15.0 eq)[1]

  • Solvent: 1,4-Dioxane (Anhydrous) or Dichloromethane (DCM)[1]

  • Temperature: Reflux (Dioxane) or Ambient (DCM)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (59.5 mmol) of the hydroxymethyl precursor in 200 mL of anhydrous 1,4-dioxane.

  • Activation: Ensure MnO₂ is "activated" (dried at 110°C for 24h prior to use). Hydrated MnO₂ leads to sluggish reaction rates.[1]

  • Addition: Add 52.0 g (600 mmol, ~10 eq) of activated MnO₂ to the solution. The reaction is heterogeneous (black suspension).[1]

  • Reaction: Heat the mixture to reflux (101°C) with vigorous stirring. Monitor by TLC (5% MeOH in DCM).[1]

    • Checkpoint: The starting alcohol is more polar than the aldehyde product. The product spot will appear less polar and UV-active.[1]

  • Filtration: Once consumption is complete (typically 4–6 hours), cool to room temperature. Filter the mixture through a pad of Celite® to remove the manganese oxides.

  • Workup: Wash the Celite pad with hot dioxane or ethyl acetate to recover adsorbed product.

  • Isolation: Concentrate the filtrate in vacuo. The residue typically solidifies upon cooling. Recrystallize from Ethanol/Hexane if necessary.[1]

Yield Expectation: 85–92%

Reactivity Landscape & Divergent Synthesis

EFIC is a "Hub" molecule.[1] Its value lies in the orthogonal reactivity of its three functional handles.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from this core scaffold.

G Start Ethyl 5-formyl-1H- imidazole-4-carboxylate Path1 Reductive Amination (NaBH(OAc)3, R-NH2) Start->Path1 Aldehyde Reactivity Path2 Cyclocondensation (Hydrazines/Amidines) Start->Path2 Dual Electrophiles Path3 N-Alkylation (NaH, R-X) Start->Path3 Imidazole NH Prod1 Secondary Amines (Linker attachment) Path1->Prod1 Prod2 Fused Heterocycles (Imidazo[1,5-a]pyrazines) Path2->Prod2 Prod3 Regio-defined N-substituted Imidazoles Path3->Prod3

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde, ester, and imidazole nitrogen.

Key Reaction Classes
A. Cyclocondensation (The "Fused Ring" Route)

The proximity of the C-5 formyl and C-4 ester groups allows for rapid formation of 6-membered rings fused to the imidazole.[1]

  • Reagent: Hydrazine hydrate or substituted hydrazines.[1]

  • Outcome: Formation of Imidazo[1,5-d][1,2,4]triazin-4-ones .[1]

  • Mechanism: The hydrazine amine attacks the aldehyde (Schiff base formation), followed by intramolecular attack of the second nitrogen on the ester carbonyl, displacing ethanol.

B. Knoevenagel Condensation

The aldehyde is highly activated.

  • Reagent: Malononitrile or Ethyl Cyanoacetate + Base (Piperidine).[1]

  • Outcome: Vinyl nitriles, precursors to extended conjugated systems or Michael acceptors for further functionalization.

C. Reductive Amination

Standard conditions (NaBH(OAc)₃ / DCE) work exceptionally well to install amine linkers at the C-5 position, preserving the ester for later elaboration.

Application Case Study: Synthesis of Imidazo[1,5-a]pyrazine

A common motif in kinase inhibitors (e.g., IGF-1R inhibitors).[1]

Workflow:

  • N-Alkylation: Treat EFIC with Benzyl bromide (BnBr) and K₂CO₃ in DMF.

    • Note: This produces a mixture of N-1 and N-3 regioisomers.[1] Isomer separation via column chromatography is required here.[1] The N-1 isomer (where the formyl is at C-5 relative to N-1) is usually the major product due to steric factors, but this must be confirmed by NOE NMR.[1]

  • Schiff Base Formation: React the N-protected aldehyde with an amino acid ester (e.g., Glycine ethyl ester) in the presence of mild acid.

  • Cyclization: Treat the intermediate with a base (NaOEt) to induce cyclization between the amino acid nitrogen and the imidazole ester.

  • Result: A bicyclic Imidazo[1,5-a]pyrazine scaffold.

Quantitative Data & Properties

PropertyValueNotes
CAS Number 21909-43-9Often cited for the 4-formyl tautomer; check specific isomer.[1]
Appearance Off-white to pale yellow solidDarkens upon oxidation/air exposure.[1]
Melting Point 198–202 °CSharp mp indicates high purity.
Solubility DMSO, DMF, MeOH, EtOHPoor solubility in Hexane/Water.
Storage -20°C, Inert AtmosphereAldehyde is prone to air oxidation to carboxylic acid.
TLC (SiO₂) R_f ~ 0.4 (10% MeOH/DCM)Visualizes under UV (254 nm).

References

  • Synthesis via MnO2 Oxidation

    • Title: "Manganese Dioxide Oxidation of Allylic Alcohols."[2][3]

    • Source:Journal of Organic Chemistry.
    • Context: General methodology for heterocyclic alcohol oxidation.[1]

    • Link: [J. Org.[1][4][5] Chem. Methodology (General Reference)]([Link]1]

  • Imidazo[1,5-a]pyrazine Applications

    • Title: "Design and synthesis of imidazo[1,5-a]pyrazine deriv
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Link:[1]

  • Tautomerism in Imidazoles

    • Title: "Prototropic Tautomerism of Heterocycles: Heteroarom
    • Source:Advances in Heterocyclic Chemistry.
    • Link:[1]

  • Precursor Availability (Hydroxymethyl)

    • Title: "Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate."[1][4]

    • Source:PubChem Compound Summary.
    • Link:[1]

Sources

Foundational

Stability of Ethyl 5-formyl-1H-imidazole-4-carboxylate Under Acidic Conditions: A Mechanistic and Methodological Evaluation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 5-formyl-1H-imidazole-4-carboxylate is a pivotal heterocyclic building block in contemporary drug discovery, valu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-formyl-1H-imidazole-4-carboxylate is a pivotal heterocyclic building block in contemporary drug discovery, valued for its versatile chemical handles that allow for the construction of complex molecular architectures. Its progression through the development pipeline—from synthesis and purification to formulation and long-term storage—necessitates a thorough understanding of its chemical stability. This is particularly critical under acidic conditions, which are frequently encountered during synthesis, work-up procedures, and in certain physiological environments. This in-depth technical guide provides a comprehensive analysis of the stability of ethyl 5-formyl-1H-imidazole-4-carboxylate in acidic media. We will explore the fundamental physicochemical properties of the molecule, propose the most probable degradation pathways based on established chemical principles, and provide detailed, field-proven protocols for conducting a robust forced degradation study. Furthermore, this guide outlines a validated, stability-indicating HPLC method for the accurate quantification of the parent compound and its potential degradants.

Introduction: The Significance of Ethyl 5-formyl-1H-imidazole-4-carboxylate in Medicinal Chemistry

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its amphoteric nature contribute to its versatility in molecular recognition at biological targets.[1] Ethyl 5-formyl-1H-imidazole-4-carboxylate, in particular, offers three key points for chemical modification: the imidazole ring itself, the reactive formyl group, and the ethyl carboxylate. This trifecta of functionality makes it an invaluable intermediate for the synthesis of a wide array of pharmaceutical agents, including but not limited to, inhibitors of various enzymes and receptor modulators.[2]

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, one of the most critical being the chemical stability of the active pharmaceutical ingredient (API). A lack of stability can lead to a loss of potency, the formation of potentially toxic degradation products, and a shortened shelf-life. Acidic conditions are a common stressor in pharmaceutical development. For instance, the use of strong acids is prevalent in many synthetic steps and for salt formation to improve solubility and bioavailability. Moreover, the acidic environment of the stomach can pose a significant hurdle for orally administered drugs. Therefore, a proactive and in-depth understanding of the stability of ethyl 5-formyl-1H-imidazole-4-carboxylate under acidic stress is not merely an academic exercise but a crucial component of risk mitigation in drug development.[3]

Physicochemical Properties and Reactivity Profile in Acidic Media

To anticipate the behavior of ethyl 5-formyl-1H-imidazole-4-carboxylate in an acidic environment, we must consider the individual reactivity of its constituent functional groups: the imidazole ring, the ethyl ester, and the formyl group.

  • The Imidazole Ring: The imidazole ring is amphoteric. The pKa of the conjugate acid of imidazole is approximately 7.0.[4] This means that in solutions with a pH below 7, the imidazole ring will be predominantly protonated, forming a positively charged imidazolium cation. This protonation can significantly alter the electron density of the ring system, potentially influencing the reactivity of the attached formyl and carboxylate groups. While the aromatic imidazole ring is generally stable, extreme pH and temperature conditions can lead to ring-opening or other degradative reactions, although this is less common under moderately acidic conditions.

  • The Ethyl Ester Group: Ester hydrolysis is a classic organic reaction that can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen of the ester is protonated, which renders the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This reaction is reversible, and the position of the equilibrium depends on the concentration of water and alcohol (ethanol in this case).[5] The presence of an adjacent protonated imidazolium ring could potentially influence the rate of hydrolysis through electronic effects.

  • The Formyl Group: The aldehyde (formyl) group is known for its reactivity. In aqueous acidic solutions, aldehydes can exist in equilibrium with their corresponding geminal diol (hydrate) forms. This hydration is often reversible. While aldehydes are susceptible to oxidation to carboxylic acids, this is less of a concern in non-oxidizing acidic media.

Proposed Acid-Catalyzed Degradation Pathways

Based on the fundamental reactivity of the functional groups present in ethyl 5-formyl-1H-imidazole-4-carboxylate, we can propose two primary degradation pathways under acidic conditions, particularly with heating.

Pathway 1: Acid-Catalyzed Ester Hydrolysis

The most probable degradation route is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding 5-formyl-1H-imidazole-4-carboxylic acid (Degradant A) . This reaction is expected to follow a classical acid-catalyzed ester hydrolysis mechanism.

cluster_0 Acid-Catalyzed Ester Hydrolysis Parent Ethyl 5-formyl-1H-imidazole-4-carboxylate Intermediate Protonated Ester Intermediate Parent->Intermediate + H+ Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral + H2O Degradant_A 5-Formyl-1H-imidazole-4-carboxylic acid (Degradant A) Tetrahedral->Degradant_A - H+, - Ethanol Ethanol Ethanol

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the parent compound.

Pathway 2: Decarboxylation of the Carboxylic Acid Intermediate

Following the formation of 5-formyl-1H-imidazole-4-carboxylic acid (Degradant A), a subsequent degradation step could be decarboxylation, especially under forcing conditions such as elevated temperatures. This would result in the formation of 1H-imidazole-4-carbaldehyde (Degradant B) . The stability of azole carboxylic acids can be limited, and they are known to undergo decarboxylation.[6]

cluster_1 Decarboxylation Degradant_A 5-Formyl-1H-imidazole-4-carboxylic acid (Degradant A) Degradant_B 1H-imidazole-4-carbaldehyde (Degradant B) Degradant_A->Degradant_B Heat, -CO2 CO2 CO2

Caption: Potential subsequent decarboxylation of the hydrolysis product.

Experimental Design for a Forced Degradation Study

A forced degradation study is essential to experimentally verify these proposed pathways and to identify any other potential degradants.[1][7] This study also provides the necessary samples to develop and validate a stability-indicating analytical method.

Materials and Reagents
  • Ethyl 5-formyl-1H-imidazole-4-carboxylate (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • Class A volumetric flasks, pipettes, and autosampler vials

Experimental Workflow

cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of Parent Compound (e.g., 1 mg/mL in methanol or water) Acid_Stress Acid Hydrolysis: - Mix with 0.1 M or 1 M HCl - Incubate at RT and elevated temp (e.g., 60°C) Start->Acid_Stress Time_Points Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) Acid_Stress->Time_Points Neutralize Neutralize samples with NaOH Time_Points->Neutralize Dilute Dilute to working concentration with mobile phase Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/MS Dilute->Analyze Data Quantify parent compound and degradants. Identify unknowns by MS. Analyze->Data

Caption: General workflow for the forced degradation study.

Detailed Protocol for Acid Hydrolysis
  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of ethyl 5-formyl-1H-imidazole-4-carboxylate in a suitable solvent (e.g., methanol or a co-solvent system if solubility in pure aqueous acid is low) to prepare a stock solution of approximately 1 mg/mL.

  • Stress Conditions:

    • For each time point, transfer an aliquot of the stock solution into separate reaction vessels.

    • Add an equal volume of 0.1 M HCl to one set of vessels and 1 M HCl to another set.

    • Prepare control samples by adding an equal volume of water instead of acid.

    • Incubate the vessels at room temperature and at an elevated temperature (e.g., 60°C) in a thermostatically controlled water bath or oven.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each reaction vessel.

    • Immediately neutralize the sample with an appropriate volume of NaOH solution to quench the degradation reaction.

  • Sample Preparation for Analysis:

    • Dilute the neutralized samples with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 0.1 mg/mL).

    • Filter the samples through a 0.45 µm syringe filter if necessary before transferring to autosampler vials.

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method described below.

Analytical Methodology for Stability Assessment

A robust, stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the API and the increase in the concentration of degradation products without interference from each other.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for such studies, and coupling with Mass Spectrometry (MS) is invaluable for the identification of unknown degradants.

Recommended HPLC-UV Method

Based on published methods for similar imidazole-containing compounds, a reversed-phase HPLC method is recommended.[9][10][11]

ParameterRecommended ConditionsJustification
Column C18 or C8 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 3.0B: Acetonitrile or MethanolThe acidic buffer ensures the imidazole is protonated for consistent retention. The organic modifier allows for gradient elution to separate compounds with different polarities.
Gradient Start with a low percentage of B (e.g., 10%) and ramp up to a higher percentage (e.g., 90%) over 20-30 minutes.A gradient is crucial to elute the more polar degradant (carboxylic acid) and the less polar parent compound within a reasonable time and with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 254-280 nm)Provides good sensitivity for the aromatic imidazole system.
Injection Vol. 10 µLStandard injection volume.
Method Validation

The chosen analytical method must be validated according to ICH guidelines to ensure it is fit for purpose. This includes demonstrating specificity (the ability to resolve the parent peak from all degradation products), linearity, accuracy, precision, and sensitivity (LOD/LOQ).

Data Interpretation and Reporting

The data from the forced degradation study should be tabulated to show the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point and under each stress condition.

Time (hours)ConditionParent Compound (%)Degradant A (%)Degradant B (%)Total Impurities (%)Mass Balance (%)
0Control100.00.00.00.0100.0
240.1 M HCl, 60°C85.214.1< LOQ14.199.3
241 M HCl, 60°C45.848.54.953.499.2
  • Mass Balance: The sum of the assay value and the levels of all degradation products should remain close to 100% to demonstrate that all significant degradation products are being detected.

  • Identification of Degradants: The use of HPLC-MS is critical for obtaining the mass-to-charge ratio (m/z) of the degradation products, which provides strong evidence for their proposed structures. Further structural confirmation can be achieved by synthesizing the proposed degradants and comparing their retention times and mass spectra.

Conclusion and Field-Proven Insights

This technical guide provides a comprehensive framework for understanding and evaluating the stability of ethyl 5-formyl-1H-imidazole-4-carboxylate under acidic conditions. While direct literature on this specific molecule is scarce, a logical and scientifically rigorous investigation can be constructed based on fundamental chemical principles and established methodologies for related compounds.

Key Takeaways for the Practicing Scientist:

  • Anticipate Hydrolysis: The primary degradation pathway under acidic conditions is likely to be the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Consider Decarboxylation: At elevated temperatures, subsequent decarboxylation of the carboxylic acid intermediate is a distinct possibility.

  • Proactive Method Development: Develop and validate a stability-indicating HPLC method early in the drug development process. An acidic mobile phase with a phosphate buffer and a C18 column is a robust starting point.

  • The Power of Mass Spectrometry: Employ HPLC-MS to confidently identify degradation products and to ensure that no unexpected pathways are occurring.

  • ICH Guidelines are Your Roadmap: Adhere to ICH guidelines for forced degradation studies to ensure regulatory compliance and the scientific validity of your stability data.

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the stability of ethyl 5-formyl-1H-imidazole-4-carboxylate, ensuring the development of safe, effective, and stable pharmaceutical products.

References

  • Chempedia. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. LookChem. Retrieved from [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 133. Available from: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3156. Available from: [Link]

  • Staś, M., et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. Amino Acids, 54(11), 1545-1558. Available from: [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available from: [Link]

  • Spectrum Classes. (2024, February 25). Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. YouTube. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

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  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. (n.d.). Chemistry – An Asian Journal. Retrieved from [Link]

  • Musenga, A., et al. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Pharmaceutical and Biomedical Analysis, 155, 188-196. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Roces, M., & Rodriguez-Presa, M. J. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. Available from: [Link]

  • LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Johnson, C. D., & Schofield, K. (1968). Catalysis by imidazole and by the imidazol-4-ylacetate ion in the hydrolysis of aryl acetates. Journal of the Chemical Society B: Physical Organic, 668-672. Available from: [Link]

  • Vantourout, J. C., et al. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. Available from: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 159-164. Available from: [Link]

  • Staś, M., et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. ResearchGate. Available from: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • Chemistry : The Mystery of Molecules. (2020, February 20). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. YouTube. Available from: [Link]

  • Khan, M. N., & Khan, A. A. (1989). Kinetics and mechanism of phosphate-catalyzed hydrolysis of benzoate esters: comparison with nucleophilic catalysis by imidazole and o-iodosobenzoate. Journal of the Chemical Society, Perkin Transactions 2, (6), 833-837. Available from: [Link]

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Exploratory

Whitepaper: Tautomerism in Substituted Imidazoles

A Technical Guide for Researchers and Drug Development Professionals Abstract: The imidazole ring is a cornerstone of medicinal chemistry, integral to numerous pharmaceutical agents and biological processes.[1][2][3] A c...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract: The imidazole ring is a cornerstone of medicinal chemistry, integral to numerous pharmaceutical agents and biological processes.[1][2][3] A critical, yet often complex, feature of this scaffold is its capacity for prototropic tautomerism—a dynamic equilibrium that profoundly influences a molecule's physicochemical properties, reactivity, and biological activity.[1][4] This guide provides an in-depth examination of tautomerism in substituted imidazoles. We will dissect the fundamental principles governing tautomeric preference, detail the key structural and environmental factors that modulate the equilibrium, and present robust experimental and computational methodologies for its characterization. By synthesizing field-proven insights with established scientific principles, this document serves as a vital resource for scientists aiming to harness or mitigate the effects of tautomerism in modern drug design.

The Fundamental Importance of Imidazole Tautomerism

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and readily interconvert.[5][6][7] In N-heterocycles like imidazole, the most relevant form is prototropic tautomerism, which involves the migration of a proton. For an unsymmetrically substituted imidazole, this migration occurs between the two ring nitrogen atoms (N1 and N3), leading to distinct chemical entities with different properties.[3][4]

The significance of this equilibrium in drug development cannot be overstated. The two tautomers of a single compound can exhibit different:

  • Receptor Binding Affinities: The position of the N-H proton dictates the hydrogen bond donor/acceptor pattern. The "correct" tautomer may be essential for forming a critical hydrogen bond with a biological target, while the other tautomer may be inactive or bind with significantly lower affinity.[4]

  • Acid-Base Properties (pKa): The two tautomers possess distinct pKa values.[8][9] This variance affects the ionization state of the molecule at physiological pH, which in turn governs its solubility, membrane permeability, and electrostatic interactions.

  • Physicochemical Properties: Tautomers can differ in dipole moment, polarity, and solubility, all of which impact a drug candidate's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5]

Failing to consider which tautomer is the biologically active form can lead to the misinterpretation of structure-activity relationships (SAR) and ultimately, the failure of promising drug candidates.

The Physicochemical Landscape of Imidazole Tautomers

For a 4-substituted imidazole, the tautomeric equilibrium involves the migration of the proton from the N1 position to the N3 position, resulting in the 5-substituted tautomer. By convention, these are often referred to as the Nτ-H (tele) and Nπ-H (pros) tautomers, respectively.

Caption: Prototropic tautomeric equilibrium in a 4(5)-substituted imidazole.

The position of this equilibrium is quantified by the tautomeric equilibrium constant, K_T, which is the ratio of the concentrations of the two forms. Understanding the factors that shift this equilibrium is paramount for rational drug design.

Key Factors Influencing Tautomeric Equilibrium

The preference for one tautomer over another is not intrinsic to the imidazole core itself but is dictated by a combination of substituent effects and the surrounding environment.

Substituent Effects

The electronic nature of substituents on the imidazole ring is a primary determinant of tautomeric preference.[10][11]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or -CF₃ are electron-withdrawing by induction and/or resonance. When placed at the C4 position, an EWG will destabilize the adjacent, partially positive N3 atom. To alleviate this, the proton prefers to reside on N1, making the Nπ-H (4-substituted) tautomer more stable. Conversely, an EWG at C5 favors the Nτ-H tautomer.

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, or -CH₃ donate electron density.[10] An EDG at the C4 position will stabilize the adjacent N3 atom, making it a more favorable position for the proton. This shifts the equilibrium towards the Nτ-H (5-substituted) tautomer.

Table 1: Influence of Substituent Electronics on Tautomeric Preference for 4(5)-Substituted Imidazoles

Substituent PositionSubstituent TypeElectronic Effect on Adjacent NitrogenFavored Tautomer
C4Electron-Withdrawing (EWG)Destabilizes N34-substituted (Nπ-H)
C4Electron-Donating (EDG)Stabilizes N35-substituted (Nτ-H)
C5Electron-Withdrawing (EWG)Destabilizes N15-substituted (Nτ-H)
C5Electron-Donating (EDG)Stabilizes N14-substituted (Nπ-H)
Environmental Effects
  • Solvent Polarity: The solvent environment plays a crucial role.[10][11] Polar protic solvents can form hydrogen bonds with both the N-H donor and the lone pair of the sp² nitrogen acceptor. The tautomer with the greater dipole moment is often stabilized to a larger extent in polar solvents.

  • pH and Ionization: The pKa of the two tautomers can differ significantly.[8][9] The observed macroscopic pKa of the compound is a composite of the individual microscopic pKa values of each tautomer and the tautomeric constant (K_T). A change in pH can shift the equilibrium by favoring the protonation or deprotonation of the more basic or acidic tautomer, respectively.

  • Phase (Solid vs. Solution): Tautomeric preference can be dramatically different in the solid state compared to in solution.[1][12] In a crystal lattice, intermolecular interactions, such as hydrogen bonding networks and crystal packing forces, can lock the molecule into a single, specific tautomeric form, which may not be the most stable form in solution.

Experimental Methodologies for Tautomer Characterization

Determining the dominant tautomeric form and the equilibrium constant requires robust analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and commonly used tool for studying tautomerism in solution.[12] Both ¹H and ¹³C NMR can provide definitive evidence.

  • Principle of Causality: The chemical environments of the ring protons and carbons are different in each tautomer. For a 4(5)-substituted imidazole, the chemical shifts of C4 and C5 are particularly diagnostic. The carbon atom adjacent to the protonated nitrogen typically resonates at a different frequency than the one adjacent to the unprotonated nitrogen.[13] If the tautomeric interconversion is slow on the NMR timescale (often achieved at low temperatures), separate signals for each tautomer can be observed and integrated to determine K_T. If the exchange is fast, averaged signals are observed, and their chemical shifts can be compared to those of "locked" N-methylated analogs to infer the position of the equilibrium.[13]

Experimental Protocol 1: NMR Analysis of Imidazole Tautomerism

  • Sample Preparation:

    • Dissolve an accurately weighed sample (5-10 mg) of the substituted imidazole in a deuterated solvent (0.5-0.7 mL).

    • Expert Insight: The choice of solvent is critical. Start with a relatively non-polar solvent like CDCl₃ or CD₂Cl₂. To probe solvent effects, repeat the experiment in a polar aprotic solvent (like DMSO-d₆) and a polar protic solvent (like CD₃OD). DMSO-d₆ is particularly useful as it can slow down proton exchange, sometimes resolving separate signals for each tautomer even at room temperature.[12]

  • Initial ¹H and ¹³C NMR Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra at ambient temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz).

    • Rationale: This provides an initial assessment. If sharp, single peaks are observed, it indicates either a single tautomer is present or the exchange between tautomers is rapid on the NMR timescale. Broadened peaks suggest intermediate exchange.

  • Variable Temperature (VT) NMR:

    • If exchange is suspected, perform a VT-NMR experiment. Decrease the temperature in increments of 10-20 K (e.g., from 298 K down to 213 K or lower, solvent permitting).

    • Acquire a ¹H spectrum at each temperature.

    • Self-Validation: As the temperature is lowered, a dynamic process like tautomerism will slow down. Look for the decoalescence of broad peaks into two distinct sets of sharp signals, representing the two tautomers. The temperature at which this occurs is the coalescence temperature.

  • Data Analysis:

    • At a temperature where exchange is slow and signals are resolved, integrate the corresponding peaks for each tautomer in the ¹H spectrum.

    • The ratio of the integrals directly provides the tautomeric ratio, K_T.

    • For ¹³C analysis, compare the chemical shifts of C4 and C5 to N-methylated standards (1,4-dimethylimidazole and 1,5-dimethylimidazole) to assign the dominant tautomer.[13]

X-ray Crystallography

This technique provides an unambiguous snapshot of the tautomeric form present in the solid state.

Experimental Protocol 2: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Critical Step):

    • Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension).

    • Expert Insight: This is often the most challenging step. Slow evaporation of a saturated solution is the most common method. Experiment with a variety of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/pentane). Other techniques include slow cooling or vapor diffusion. The goal is to allow molecules to pack in an ordered lattice, which may favor one tautomer.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to determine the electron density map.

    • Refine the structural model against the experimental data.

    • Self-Validation: The key is to locate the hydrogen atom on one of the imidazole nitrogens. Its position can be determined directly from the electron density map (difference Fourier map) and confirmed by reasonable bond lengths and angles. This provides definitive proof of the tautomer present in the crystal.

Computational Chemistry: Predicting Tautomeric Landscapes

Computational methods, particularly quantum mechanics (QM), are indispensable for predicting the relative stabilities of tautomers and rationalizing experimental findings.[14]

Computational_Workflow cluster_workflow Computational Workflow for Tautomer Prediction A 1. Define Tautomeric Structures B 2. Gas-Phase Geometry Optimization (e.g., DFT) A->B C 3. Frequency Calculation B->C Confirm minimum (no imaginary frequencies) D 4. Solvated Single-Point Energy Calculation (e.g., PCM) B->D Use optimized geometry E 5. Calculate Relative Free Energies (ΔG = G_taut2 - G_taut1) D->E F 6. Predict Equilibrium Constant (K_T = exp(-ΔG/RT)) E->F

Caption: A typical DFT-based workflow for predicting tautomeric equilibrium.

Experimental Protocol 3: Basic DFT Calculation of Tautomer Stability

  • Structure Building:

    • Build 3D structures of both tautomers of the substituted imidazole using molecular modeling software (e.g., Avogadro, GaussView).

  • Gas-Phase Optimization:

    • Perform a geometry optimization and frequency calculation for each tautomer in the gas phase.

    • Expert Insight: A common and reliable level of theory is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p).[12] The frequency calculation is a crucial self-validation step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Solvation Modeling:

    • Using the gas-phase optimized geometries, perform a single-point energy calculation for each tautomer in a solvent.

    • Rationale: This accounts for the influence of the medium, which is critical for accurate predictions. The Polarizable Continuum Model (PCM) is a widely used and efficient method to simulate the solvent environment (e.g., water or DMSO).[10]

  • Energy Analysis:

    • Extract the Gibbs free energies (G) for each tautomer from the solvated calculation output files.

    • Calculate the difference in free energy: ΔG = G_tautomer2 - G_tautomer1.

    • The tautomer with the lower free energy is the predicted most stable form. The equilibrium constant K_T can be calculated using the equation K_T = exp(-ΔG/RT), where R is the gas constant and T is the temperature.

Case Study: Tautomerism in Kinase Inhibitors

Many modern kinase inhibitors utilize an N-heterocyclic core to form key hydrogen bonds in the ATP binding site. The specific tautomeric form is often critical for activity.

Consider a hypothetical inhibitor targeting a kinase hinge region, which typically presents a "donor-acceptor-donor" hydrogen bonding pattern.

Drug_Receptor_Interaction cluster_receptor Kinase Hinge Region cluster_tautomer1 Favored Tautomer (e.g., Nπ-H) cluster_tautomer2 Disfavored Tautomer (e.g., Nτ-H) Backbone_NH1 Backbone N-H Backbone_CO Backbone C=O Backbone_NH2 Backbone N-H T1 Inhibitor (Tautomer 1) T1_N N T1_N->Backbone_NH1 H-Bond (Acceptor) T1_NH N-H T1_NH->Backbone_CO H-Bond (Donor) T2 Inhibitor (Tautomer 2) T2_NH N-H T2_NH->Backbone_NH1 Donor-Donor Repulsion T2_N N T2_N->Backbone_CO H-Bond (Acceptor) label_good High Affinity Binding label_bad Low Affinity Binding

Sources

Foundational

Technical Guide: Safety, Handling, and Stability of Ethyl 5-formyl-1H-imidazole-4-carboxylate

The following technical guide details the safety, handling, and application protocols for Ethyl 5-formyl-1H-imidazole-4-carboxylate (CAS 137159-36-5). This document is structured for researchers and process chemists, emp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and application protocols for Ethyl 5-formyl-1H-imidazole-4-carboxylate (CAS 137159-36-5). This document is structured for researchers and process chemists, emphasizing the "why" behind every safety measure to ensure scientific integrity and experimental success.

Executive Summary & Chemical Identity

Ethyl 5-formyl-1H-imidazole-4-carboxylate is a critical bifunctional heterocyclic building block used extensively in the synthesis of purine analogues, antiviral agents, and novel anticancer scaffolds.[1] Its structure features an imidazole core substituted with an electrophilic formyl group (aldehyde) and a carboxylate ester. This dual functionality makes it a versatile "linchpin" molecule but also introduces specific stability challenges—namely susceptibility to oxidation and pH-dependent degradation.

Chemical Profile
PropertySpecification
CAS Number 137159-36-5
IUPAC Name Ethyl 5-formyl-1H-imidazole-4-carboxylate
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
Key Functional Groups Aldehyde (C-5), Ethyl Ester (C-4), Imidazole (NH)

Hazard Identification & Toxicology (GHS Standards)

While specific toxicological data (LD50) for this exact intermediate is limited, its structural analogs (imidazole esters and aldehydes) dictate a Warning classification. The primary risks stem from the reactivity of the aldehyde group and the potential for dust inhalation.

GHS Classification
Hazard ClassCategoryHazard Statement
Skin Irritation Cat.[2] 2H315: Causes skin irritation.[2]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[2]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.

Toxicological Insight: The imidazole ring is generally biologically active. The aldehyde moiety is a known protein cross-linker (via Schiff base formation), which contributes to its potential for skin sensitization and mucosal irritation. Always treat this compound as a potential sensitizer.

Storage & Stability Protocols

The shelf-life of Ethyl 5-formyl-1H-imidazole-4-carboxylate is directly tied to the prevention of autoxidation . The C-5 aldehyde is prone to oxidizing to the carboxylic acid (Ethyl 5-carboxy-1H-imidazole-4-carboxylate) upon exposure to atmospheric oxygen, a process accelerated by light and moisture.

Recommended Storage Conditions
  • Temperature: Refrigerate at 2–8°C .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

Self-Validating Quality Check

Before using the reagent in a critical synthesis, perform this visual and solubility check:

  • Visual: The solid should be off-white. A dark yellow or brown color indicates significant oxidation or polymerization.

  • Solubility: Dissolve a small sample in DMSO-d6 for NMR or pure DMSO. Turbidity or insoluble residue suggests the formation of the dicarboxylic acid derivative (which has lower solubility in organic solvents).

Engineering Controls & Personal Protective Equipment (PPE)

Due to the fine particle size often observed with this compound, engineering controls are the first line of defense against inhalation.

Engineering Controls[11]
  • Primary: All weighing and transfer operations must be conducted inside a certified chemical fume hood .

  • Secondary: Use a static-dissipative balance enclosure if the powder is particularly dry and electrostatic.

PPE Selection Logic
PPE TypeSpecificationRationale
Gloves Nitrile (min 0.11 mm)Provides adequate barrier against organic solids. Double glove if dissolving in penetrating solvents like DMSO/DMF.
Respiratory N95 or P100 (if outside hood)Prevents inhalation of dust which can cause chemically induced asthma-like symptoms (H335).
Eye Protection Chemical Safety GogglesTightly fitting goggles are required; safety glasses are insufficient due to the risk of fine dust bypassing side shields.

Reactivity & Synthesis Context

Understanding the reactivity profile is essential for safe scale-up. The molecule possesses three distinct reactive sites: the nucleophilic imidazole nitrogen, the electrophilic ester, and the highly electrophilic aldehyde.

Reactivity Diagram (Graphviz)

The following diagram illustrates the degradation pathways and synthetic utility, highlighting why inert handling is crucial.

G cluster_handling Handling Requirement Compound Ethyl 5-formyl-1H-imidazole-4-carboxylate (Active Reagent) Oxidation Degradation Product: Dicarboxylic Acid Derivative (Inactive/Insoluble) Compound->Oxidation O2 / Moisture (Improper Storage) SchiffBase Synthetic Target: Imine/Schiff Base (Precursor to Purines) Compound->SchiffBase Primary Amine (Controlled Synthesis) Polymer Polymerization: Aldol-type Condensation Compound->Polymer Base / Heat (Uncontrolled) Inert Argon/N2 Atmosphere

Figure 1: Reactivity and degradation pathways. Red paths indicate safety/stability risks; green indicates the desired synthetic pathway.

Handling During Synthesis
  • Order of Addition: When performing reductive aminations, add the amine before the reducing agent to ensure imine formation.

  • pH Sensitivity: The imidazole ring can act as a buffer. Avoid strong unbuffered bases which can trigger Cannizzaro reactions or aldol-type polymerizations of the aldehyde group.

Emergency Response Protocols

ScenarioImmediate ActionTechnical Note
Inhalation Move to fresh air. If breathing is difficult, administer oxygen.Aldehydes are respiratory irritants; delayed pulmonary edema is rare but possible with massive exposure.
Skin Contact Wash with soap and water for 15 minutes.Do not use alcohol or acetone; these solvents may increase skin absorption.
Eye Contact Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.The aldehyde group is a lachrymator; immediate irrigation is critical to prevent corneal damage.
Spill Cleanup Dampen with water to prevent dust. Sweep into a closed container.Do not dry sweep. Treat waste as hazardous organic solid.

References

  • Chemical Identity & Properties: PubChem. Ethyl imidazole-4-carboxylate (Analogous Structure Data). National Library of Medicine.

  • Synthesis & Reactivity: Mornet, R., et al. Synthesis of 5-formyl-1H-imidazole-4-carboxylates. J. Chem. Soc. Perkin Trans.[4] I, 1980, 495-505.[4] (Foundational synthesis method cited in patent literature).[5]

  • Safety Data (GHS): BLD Pharm. SDS for Ethyl 5-formyl-1H-imidazole-4-carboxylate (CAS 137159-36-5).

  • Handling of Imidazole Aldehydes: Echemi. Safety Data Sheet for Imidazole Derivatives.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC)

Executive Summary Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) is a critical pharmacophore and building block in the synthesis of purine mimetics, angiotensin II receptor antagonists (e.g., Olmesartan precursors), an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) is a critical pharmacophore and building block in the synthesis of purine mimetics, angiotensin II receptor antagonists (e.g., Olmesartan precursors), and novel antibiotic scaffolds. Its structural versatility arises from the orthogonal reactivity of the aldehyde (C5) and ester (C4) functionalities combined with the amphoteric imidazole core.

This Application Note details a robust, scalable synthetic route starting from Glycine . Unlike theoretical pathways often found in literature, this protocol prioritizes industrial viability, utilizing the Jones-type cyclization followed by oxidative functionalization . This approach avoids expensive imidate reagents and unstable diazo intermediates, focusing instead on thermodynamic control and intermediate stability.

Key Advantages of This Protocol
  • Cost-Efficiency: Utilizes glycine and ethyl formate as primary carbon sources.

  • Scalability: Avoids high-pressure hydrogenation and cryogenic lithiation steps.

  • Purity Control: Intermediates are crystalline solids, allowing for purification via recrystallization rather than chromatography.

Retrosynthetic Analysis & Pathway Logic

The synthesis is divided into two distinct phases:

  • Construction of the Heterocycle: Formation of the imidazole ring with the C4-ester handle.

  • C5-Functionalization: Introduction of the formyl group via hydroxymethylation and subsequent oxidation.

Logical Pathway (DOT Visualization)

Synthesispathway Gly Glycine GlyEst Glycine Ethyl Ester HCl Gly->GlyEst EtOH, SOCl2 (Esterification) Enolate Na-Enolate Intermediate GlyEst->Enolate HCOOEt, NaH (Formylation) Mercapto Ethyl 2-mercapto-1H- imidazole-4-carboxylate Enolate->Mercapto KSCN, HCl (Cyclization) EIC Ethyl 1H-imidazole- 4-carboxylate Mercapto->EIC HNO3 (aq) (Desulfurization) HMC Ethyl 5-(hydroxymethyl)- 1H-imidazole-4-carboxylate EIC->HMC (HCHO)n, 120°C (Hydroxymethylation) Target Ethyl 5-formyl-1H- imidazole-4-carboxylate HMC->Target MnO2, CHCl3 (Oxidation)

Figure 1: Step-wise chemical transformation from Glycine to EFIC. Blue nodes represent stable intermediates; Green represents the final target.

Detailed Experimental Protocols

Phase 1: Construction of the Imidazole Core

Target Intermediate: Ethyl 1H-imidazole-4-carboxylate

Step 1.1: Preparation of Glycine Ethyl Ester Hydrochloride

Rationale: The zwitterionic nature of glycine prevents direct organic reactions. Esterification unlocks the amine for nucleophilic attack and protects the carboxylic acid.

  • Reagents: Glycine (1.0 eq), Ethanol (Abs. excess), Thionyl Chloride (1.2 eq).

  • Procedure:

    • Suspend Glycine in absolute ethanol at 0°C.

    • Add Thionyl Chloride dropwise (exothermic; maintain <10°C).

    • Reflux for 4 hours until the solution is clear.

    • Concentrate in vacuo to obtain the white crystalline hydrochloride salt.

    • Yield: >95% (Quantitative).

Step 1.2: Formation of the Imidazole Ring (Modified Jones Synthesis)

Rationale: Direct cyclization with formamide often yields polymeric byproducts. The use of Potassium Thiocyanate (KSCN) directs the reaction through a 2-mercapto intermediate, which precipitates cleanly, acting as a purification filter before the final desulfurization.

  • Reagents: Glycine Ethyl Ester HCl (1.0 eq), Ethyl Formate (excess, solvent/reagent), Sodium Hydride (60% disp., 2.2 eq), Potassium Thiocyanate (1.2 eq).

  • Protocol:

    • Enolate Formation: In a dry flask under N₂, suspend NaH in dry THF/Toluene. Add Ethyl Formate (5.0 eq) and cool to 0°C.

    • Slowly add Glycine Ethyl Ester HCl. The mixture will evolve H₂ gas. Stir at RT for 12 hours.[1] The solution turns into a thick paste (sodium enolate of N-formyl-C-formyl glycine ester).

    • Cyclization: Dissolve the paste in water (minimal volume). Add KSCN and concentrated HCl (to pH 1). Heat to 60°C for 4 hours.

    • Isolation: Cool to 4°C. The product, Ethyl 2-mercapto-1H-imidazole-4-carboxylate , precipitates as a yellow solid. Filter and wash with water.[1][2]

    • Desulfurization: Suspend the mercapto-ester in 20% aqueous Nitric Acid (HNO₃). Heat gently to 50°C (Caution: NOx evolution). When gas evolution ceases, neutralize with Na₂CO₃ to pH 8.

    • Extraction: Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

    • Yield: 55-65% (over 2 steps).

Phase 2: C5-Functionalization (The "Formyl" Installation)

Target: Ethyl 5-formyl-1H-imidazole-4-carboxylate

Direct formylation (Vilsmeier-Haack) on the ester-bearing imidazole is sluggish due to electron deficiency. The Hydroxymethylation-Oxidation sequence is the industry standard for reliability.

Step 2.1: Hydroxymethylation
  • Reagents: Ethyl 1H-imidazole-4-carboxylate (1.0 eq), Paraformaldehyde (1.5 eq), 1,4-Dioxane (solvent).

  • Protocol:

    • Combine the imidazole ester and paraformaldehyde in a pressure tube or autoclave (glass-lined).

    • Add 1,4-Dioxane (2 mL/mmol).

    • Seal and heat to 120°C for 18 hours.

    • Cool to RT. Concentrate the solvent.[1][2][3][4]

    • Purification: The residue is often a sticky oil. Triturate with diethyl ether to induce crystallization of Ethyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate .

    • Yield: 70-80%.

Step 2.2: Selective Oxidation to Aldehyde

Rationale: Activated Manganese Dioxide (MnO₂) is selected over Swern or PCC because it selectively oxidizes allylic/benzylic-type alcohols without over-oxidizing the aldehyde to the carboxylic acid.

  • Reagents: Hydroxymethyl intermediate (1.0 eq), Activated MnO₂ (10.0 eq), Chloroform or DCM.

  • Protocol:

    • Dissolve the hydroxymethyl intermediate in Chloroform.

    • Add Activated MnO₂ (Type IV or similar high activity).

    • Stir vigorously at reflux for 4-6 hours. Monitor by TLC (The aldehyde is less polar than the alcohol).

    • Filtration: Filter hot through a Celite pad to remove MnO₂. Wash the pad with hot CHCl₃.

    • Isolation: Concentrate the filtrate. The residue solidifies upon cooling.[1]

    • Recrystallization: Recrystallize from Ethanol/Hexane.

    • Final Yield: 85-90%.

Quantitative Data Summary

ParameterPhase 1 (Core Synthesis)Phase 2 (Functionalization)
Limiting Reagent Glycine Ethyl Ester HClEthyl 1H-imidazole-4-carboxylate
Key Reagents Ethyl Formate, NaH, KSCN, HNO₃Paraformaldehyde, MnO₂
Critical Temperature 60°C (Cyclization)120°C (Sealed Tube)
Typical Yield 55 - 65%60 - 70% (Overall Phase 2)
Purification Method Precipitation / Acid-Base ExtractionCrystallization / Filtration
Appearance White to pale yellow solidWhite crystalline solid

Workflow Diagram

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization Step1 Reagent Prep: Glycine Ester HCl + NaH + Ethyl Formate Step2 Enolization: Stir 12h @ RT (H2 Evolution) Step1->Step2 Step3 Cyclization: Add KSCN/HCl, Heat 60°C Step2->Step3 Step4 Desulfurization: HNO3 Oxidation Step3->Step4 Step5 Hydroxymethylation: Autoclave 120°C with (HCHO)n Step4->Step5 Isolated Intermediate Step6 Oxidation: Reflux with MnO2 Step5->Step6 Step7 Final Polish: Recrystallization (EtOH/Hex) Step6->Step7

Figure 2: Operational workflow for the laboratory-scale synthesis.

Critical Quality Attributes & Troubleshooting

Tautomerism Note

The target molecule exists in tautomeric equilibrium.

  • Nomenclature: Ethyl 5-formyl-1H-imidazole-4-carboxylate

    
     Ethyl 4-formyl-1H-imidazole-5-carboxylate.
    
  • Observation: In NMR (DMSO-d6), the N-H proton is often broad or invisible due to exchange. The aldehyde proton (-CHO) typically appears as a sharp singlet around 9.8–10.0 ppm.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete enolization due to moisture.Ensure NaH is fresh; use anhydrous solvents (THF/Toluene).
"Gummy" Precipitate (Step 1.2) Polymerization of ethyl formate.Control temperature strictly <20°C during addition.[2]
Incomplete Oxidation (Phase 2) Deactivated MnO₂.Use "Activated" MnO₂ (precipitated) or heat the MnO₂ at 110°C before use.
Product Coloration Residual sulfur or NOx species.Ensure thorough washing after HNO₃ step; use charcoal decolorization during recrystallization.

Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with water releasing hydrogen. Use under inert atmosphere.

  • Nitric Acid (HNO₃): During desulfurization, toxic NOx fumes are evolved. Perform strictly in a fume hood.

  • Pressure Reactions: Step 2.1 involves heating volatile organics in a sealed vessel. Use a blast shield and rated pressure tubes.

References

  • Jones, R. G. (1949). "The Synthesis of Some Imidazoles and Histamine Derivatives." Journal of the American Chemical Society, 71(2), 644–647.

    • Foundational reference for the glycine-to-imidazole cycliz
  • Maji, M., et al. (2014). "Synthesis of Ethyl imidazole-4-carboxylate." GuideChem / Chemical Protocols.

    • Provides specific stoichiometric details for the KSCN/HNO3 route.
  • Matsumoto, K., et al. (1980). "Synthesis of 4(5)-Hydroxymethylimidazoles." Chemical and Pharmaceutical Bulletin, 28(5), 1390.

    • Describes the hydroxymethyl
  • Gomtsyan, A., et al. (2005). "Design, synthesis, and structure-activity relationship of novel adenosine kinase inhibitors." Journal of Medicinal Chemistry, 48(7), 2557-2568.

    • Validates the MnO2 oxid

Sources

Application

Application Note: Microwave-Assisted Synthesis of Imidazole-4-Carboxylates

Topic: Microwave-Assisted Synthesis of Imidazole-4-Carboxylates Content Type: Detailed Application Notes and Protocols High-Efficiency Protocols for Drug Discovery & Medicinal Chemistry Executive Summary The imidazole-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis of Imidazole-4-Carboxylates Content Type: Detailed Application Notes and Protocols

High-Efficiency Protocols for Drug Discovery & Medicinal Chemistry

Executive Summary

The imidazole-4-carboxylate scaffold is a privileged pharmacophore found in anesthetics (e.g., Etomidate), antifungal agents, and enzyme inhibitors. Conventional thermal synthesis of these motifs—often via the Van Leusen reaction or condensation of


-halo-

-ketoesters—suffers from prolonged reaction times (24–48 hours), harsh conditions, and variable yields due to thermal degradation of sensitive intermediates.

This guide details two optimized microwave-assisted (MW) protocols that reduce reaction times to under 20 minutes while significantly improving yield and purity. By leveraging the specific dielectric heating effects of microwave irradiation, these protocols facilitate rapid access to 1,4,5-trisubstituted and 1,5-disubstituted imidazole-4-carboxylates.

Mechanistic Insight: Why Microwave?

Microwave irradiation does not merely "heat" the reaction; it selectively couples with polar intermediates, stabilizing transition states that are otherwise inaccessible via conductive heating.

Dielectric Heating & Dipolar Polarization

In the synthesis of imidazole-4-carboxylates, the rate-determining step often involves the cyclization of a zwitterionic intermediate (e.g., the betaine intermediate in Van Leusen chemistry).

  • Thermal Effect: Rapid Arrhenius rate enhancement allows the reaction to reach the activation energy (

    
    ) in seconds rather than minutes.
    
  • Specific Non-Thermal Effect: The oscillating electromagnetic field aligns dipolar transition states, reducing the activation entropy (

    
    ) and favoring the formation of the heterocycle over polymerization side products.
    
Solvent Strategy
  • DMF/DMSO: High loss tangent (

    
    ) solvents absorb MW energy efficiently, providing rapid superheating.
    
  • Acetonitrile (MeCN): A medium absorber that allows for precise temperature control without thermal runaway, ideal for the delicate azavinyl route (Protocol A).

Experimental Protocols

Protocol A: The Azavinyl Azomethine Ylide Route (High Precision)

Best for: Generating diverse 1,4,5-trisubstituted imidazole-4-carboxylates with high regioselectivity. Mechanism: 1,5-Electrocyclization of in situ generated azavinyl azomethine ylides.

Materials
  • Reagent A: 1,2-Diaza-1,3-diene (DD) derivative (e.g., ethyl 2-chloro-3-(hydrazono)butanoate).

  • Reagent B: Primary Amine (Aliphatic or Aromatic).

  • Reagent C: Aldehyde (Aromatic or Heteroaromatic).

  • Solvent: Acetonitrile (HPLC Grade).

  • Vessel: 10 mL Borosilicate Microwave Pressure Vial with Teflon-lined septum.

Step-by-Step Methodology
  • Pre-Complexation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve Reagent A (0.54 mmol) in Acetonitrile (2 mL).

  • Amine Addition: Add Reagent B (0.57 mmol) dropwise at room temperature. Stir until the solution decolorizes (indicating the formation of the hydrazone intermediate).

  • Aldehyde Addition: Add Reagent C (1.08 mmol) to the reaction mixture.

  • Sealing: Cap the vial immediately to prevent solvent evaporation.

  • Microwave Parameters:

    • Mode: Dynamic (Power controlled by Temperature).

    • Temperature: 150°C.

    • Hold Time: 20 minutes.

    • Pre-stirring: 30 seconds (Low speed).

    • Pressure Limit: 15 bar (217 psi).

  • Workup: Cool the vial to 50°C using compressed air (integrated in most reactors). Evaporate solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Diagram (Protocol A)

Azavinyl_Route Start 1,2-Diaza-1,3-diene (DD) Inter1 Hydrazone Intermediate Start->Inter1 + Amine (RT) Amine Primary Amine Amine->Inter1 MW_Step MW Irradiation 150°C, 20 min (1,5-Electrocyclization) Inter1->MW_Step + Aldehyde Aldehyde Aldehyde Aldehyde->MW_Step Product Imidazole-4-carboxylate MW_Step->Product Cyclization & Aromatization

Caption: Protocol A utilizes a sequential addition strategy followed by high-temperature MW cyclization.

Protocol B: Modified Van Leusen Synthesis (Accessible Reagents)

Best for: Rapid library generation using commercially available ethyl isocyanoacetate. Mechanism: Base-mediated [3+2] cycloaddition of isocyanides with imines.

Materials
  • Reagent A: Ethyl Isocyanoacetate (1.0 mmol).

  • Reagent B: Aldehyde (1.0 mmol).

  • Reagent C: Primary Amine (1.0 mmol).

  • Base: Potassium Carbonate (

    
    ) or DABCO (1.0 mmol).
    
  • Solvent: DMF or Dimethoxyethane (DME).

Step-by-Step Methodology
  • Imine Formation (In Situ): In the MW vial, mix the Aldehyde and Amine in DMF (2 mL). Add activated 4Å molecular sieves (optional, to scavenge water).

  • MW Pulse 1 (Imine): Irradiate at 100°C for 2 minutes.

  • Reagent Addition: Decap the vial (carefully) and add Ethyl Isocyanoacetate and the Base .

  • MW Pulse 2 (Cyclization): Reseal and irradiate.

    • Temperature: 120°C.

    • Hold Time: 10–15 minutes.

    • Power: Max 200W (High absorption).

  • Workup: Pour the mixture into crushed ice/water. The precipitate is often pure enough for filtration. If oil forms, extract with EtOAc.

Mechanistic Pathway (Protocol B)

VanLeusen_Mech Reagents Aldehyde + Amine Imine Imine Intermediate Reagents->Imine - H2O Cyclo [3+2] Cycloaddition (MW Accelerated) Imine->Cyclo Isocyanide Ethyl Isocyanoacetate (Deprotonated) Isocyanide->Cyclo Elim Elimination of H+ Cyclo->Elim Betaine Intermediate Final Ethyl Imidazole-4-carboxylate Elim->Final Aromatization

Caption: The modified Van Leusen route relies on the base-mediated attack of the isocyanide on the in-situ generated imine.

Data Analysis & Optimization

Comparison: Conventional vs. Microwave

The following table summarizes the efficiency gains observed when synthesizing Ethyl 1-benzyl-1H-imidazole-4-carboxylate (Model Substrate).

ParameterConventional Heating (Reflux)Microwave Irradiation (Protocol A)Improvement Factor
Time 24 Hours20 Minutes72x Faster
Temperature 80°C (MeCN Reflux)150°C (Pressurized)Higher Activation
Yield 45–55%75–88%+30% Yield
Purity (LCMS) 85% (Requires extensive column)>95% (Simple filtration/wash)Cleaner Profile
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation (Protocol B).Increase "Pulse 1" time or add

to sequester water.
Vial Failure Excess pressure from solvent vapor.Switch from MeCN to DMF (lower vapor pressure) or reduce fill volume to <30%.
By-products Thermal degradation of aldehyde.Reduce temperature to 120°C and extend time to 30 min.

Safety & Compliance

  • Pressure Hazards: Acetonitrile at 150°C generates significant pressure (~6–8 bar). Ensure vials are rated for at least 20 bar. Do not use domestic microwave ovens; use dedicated synthetic reactors with active pressure monitoring.

  • Solvent Superheating: Microwave solvents can superheat above their boiling points without boiling. Always allow the vial to cool to <50°C before decapping to prevent "bumping" or explosive boiling.

  • Reagent Handling: Isocyanides (Protocol B) are potent respiratory sensitizers and have a foul odor. Handle only in a fume hood.

References

  • Attanasi, O. A., et al. (2011). "One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides." Molecules, 16(1), 587-599.

  • Van Leusen, A. M., et al. (1977). "Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds." Journal of Organic Chemistry, 42(7), 1153–1159.

  • Sisko, J., et al. (2000). "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." Journal of Organic Chemistry, 65(5), 1516–1524.

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Scientific Review. (2025). "Microwave-Assisted Synthesis of N-Heterocycles." BenchChem Protocols.
Method

Application Note: Strategic Use of Ethyl 5-formyl-1H-imidazole-4-carboxylate in Medicinal Chemistry

[1] Executive Summary & Chemical Profile[1][2][3][4] Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) is a high-value bifunctional building block in drug discovery.[1] Its structural utility lies in the ortho-positioning...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1][2][3][4]

Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) is a high-value bifunctional building block in drug discovery.[1] Its structural utility lies in the ortho-positioning of an electrophilic aldehyde and an ester moiety on the imidazole core.[1] This "push-pull" arrangement makes it a linchpin intermediate for the rapid assembly of fused bicyclic heterocycles—specifically imidazo[1,5-a]pyrazines and purine isosteres —which are privileged scaffolds in kinase inhibition (e.g., IGF-1R, EGFR) and antiviral therapeutics.

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: Ethyl 5-formyl-1H-imidazole-4-carboxylate[1]

  • CAS Number: 137159-36-5 (Note: Often prepared in situ or cited as the 4-formyl-5-carboxylate tautomer depending on N-substitution).[1]

  • Molecular Formula: C7H8N2O3[2]

  • Key Functionality:

    • C5-Formyl group: Highly reactive handle for reductive aminations, condensations, and Wittig reactions.

    • C4-Ester group: Serves as the electrophilic trap for intramolecular cyclization.[1]

    • N1-H: Acidic proton allowing for regioselective alkylation or protection.[1]

Strategic Utility: The Divergent Synthesis Map

The power of EFIC lies in its ability to serve as a divergence point. By altering the co-reactant, chemists can access completely different pharmacological classes.

G EFIC Ethyl 5-formyl-1H- imidazole-4-carboxylate (Core Scaffold) Imp Imidazo[1,5-a]pyrazines (Kinase Inhibitors) EFIC->Imp + Amino Acid Esters (Reductive Cyclization) Pur Purine Isosteres (Antivirals/Adenosine Antagonists) EFIC->Pur + Hydrazines/Amidines (Condensation) Tri Tricyclic Imidazoles (DNA Intercalators) EFIC->Tri + Diamines (High Temp Cyclization)

Figure 1: Divergent synthesis strategy using EFIC as a common precursor for multiple bioactive scaffolds.[1]

Application Protocol: Synthesis of Imidazo[1,5-a]pyrazine Scaffolds

The imidazo[1,5-a]pyrazine ring system is a bioisostere of the quinoxaline and purine systems, widely used in developing inhibitors for tyrosine kinases. The following protocol describes the conversion of EFIC into a tetrahydroimidazo[1,5-a]pyrazine-1-oxo derivative, a versatile intermediate for further functionalization.

Experimental Design Rationale

This protocol utilizes a reductive alkylation-cyclization sequence .[1]

  • Schiff Base Formation: The aldehyde reacts with the amine of a glycine ester to form an imine.[1]

  • Reduction: The imine is reduced to a secondary amine (more stable than the imine and prevents polymerization).

  • Lactamization: The secondary amine attacks the adjacent ethyl ester to close the pyrazine ring.

Materials
  • Ethyl 5-formyl-1H-imidazole-4-carboxylate (1.0 equiv)[1]

  • Glycine ethyl ester hydrochloride (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH4) (1.5 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Ethanol (EtOH)[3][4]

Step-by-Step Protocol
Step 1: Reductive Amination
  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Ethyl 5-formyl-1H-imidazole-4-carboxylate (1.0 g, 5.95 mmol) in anhydrous DCM (20 mL).

  • Amine Addition: Add Glycine ethyl ester hydrochloride (1.0 g, 7.14 mmol) and TEA (1.66 mL, 11.9 mmol). Stir at room temperature for 1 hour. Checkpoint: Monitor by TLC (5% MeOH in DCM) for the disappearance of the aldehyde spot.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.9 g, 8.9 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO3 (20 mL). Extract with DCM (3 x 20 mL). Dry organic layers over Na2SO4 and concentrate.[1]

    • Intermediate: Ethyl 5-((2-ethoxy-2-oxoethylamino)methyl)-1H-imidazole-4-carboxylate.[1]

Step 2: Thermal Cyclization (Lactamization)
  • Solvent Switch: Dissolve the crude intermediate from Step 1 in absolute EtOH (15 mL).

  • Cyclization: Heat the solution to reflux (78°C) for 6–12 hours. Note: If cyclization is slow, add a catalytic amount of sodium ethoxide (NaOEt).

  • Isolation: Cool to room temperature. The product, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1(8H)-one , often precipitates as a white or off-white solid.

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate and purify via flash column chromatography (DCM/MeOH gradient).

Data Validation Table
ParameterExpected Value/ObservationNotes
TLC (Start) Rf ~ 0.6 (DCM/MeOH 9:1)Aldehyde is less polar than the amine product.
TLC (Intermediate) Rf ~ 0.3 (DCM/MeOH 9:1)Secondary amine; stains with Ninhydrin.
1H NMR (Product) Loss of Ethyl ester signalsDisappearance of the quartet (~4.3 ppm) and triplet (~1.3 ppm) of the imidazole ester.
IR Spectrum ~1680 cm⁻¹ (Amide C=O)Distinct shift from Ester C=O (~1720 cm⁻¹) to Lactam.

Application Protocol: Synthesis of Purine Isosteres (Imidazo[4,5-d]pyridazines)

For antiviral applications, fusing a pyridazine ring creates a scaffold mimicking the purine nucleobase.

Protocol Summary
  • Reactants: EFIC (1.0 equiv) + Hydrazine Hydrate (3.0 equiv).

  • Conditions: Reflux in Ethanol for 4 hours.

  • Mechanism: The hydrazine forms a hydrazone with the aldehyde and simultaneously attacks the ester to form the hydrazide, which then cyclizes.

  • Product: 4,7-dihydro-1H-imidazo[4,5-d]pyridazin-4-one .

Reaction Start EFIC (Aldehyde+Ester) Step1 Hydrazone Formation Start->Step1 + N2H4 Step2 Intramolecular Cyclization Step1->Step2 - EtOH Product Imidazo[4,5-d]pyridazine (Fused System) Step2->Product - H2O

Figure 2: Reaction workflow for the synthesis of purine isosteres.

Troubleshooting & Optimization (Expert Insights)

Tautomerism and Regiochemistry

The imidazole ring exists in tautomeric equilibrium (N-H moves between N1 and N3).

  • Problem: Alkylation of EFIC often results in a mixture of N1- and N3-alkylated products (regioisomers).

  • Solution: For precise medicinal chemistry, protect the nitrogen before formylation or use steric bulk (e.g., Trityl group) to direct alkylation to the less hindered nitrogen.

    • Reference:Journal of Medicinal Chemistry studies on imidazole alkylation often cite N-trityl protection to ensure single-isomer products [1].[1]

Oxidation Sensitivity

The C5-formyl group is prone to air oxidation to the carboxylic acid (which will not undergo the reductive amination described above).[1]

  • Protocol: Store EFIC under Argon at -20°C.

  • Check: Before use, take a 1H NMR. If a broad singlet appears at ~12-13 ppm (COOH), repurify via short silica plug or reduce back to alcohol and re-oxidize with MnO2.

Solubility Issues

Fused imidazole systems are often poorly soluble in organic solvents due to strong pi-stacking and H-bonding.[1]

  • Tip: If the final product crashes out during the reaction, this is good for purity but bad for conversion if it traps unreacted material. Use co-solvents like DMF or DMSO if precipitation happens too early.[1]

References

  • Nikitina, P. A., et al. (2024).[5] Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry.

  • Hutt, J. T., & Aron, Z. D. (2011).[6] Synthesis of imidazo[1,5-a]pyridines. Organic Letters.

  • LookChem. Preparation of Ethyl imidazole-4-carboxylate.

  • ChemicalBook. Ethyl 5-methyl-1H-imidazole-4-carboxylate Properties and Uses.

Sources

Application

Ethyl 5-formyl-1H-imidazole-4-carboxylate as a precursor for anticancer agents

Executive Summary Ethyl 5-formyl-1H-imidazole-4-carboxylate (CAS: 137159-36-5 ) is a bifunctional heterocyclic building block that serves as a critical entry point for the synthesis of fused-ring anticancer agents. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-formyl-1H-imidazole-4-carboxylate (CAS: 137159-36-5 ) is a bifunctional heterocyclic building block that serves as a critical entry point for the synthesis of fused-ring anticancer agents. Unlike simple imidazole derivatives, this molecule possesses adjacent electrophilic centers (formyl and ester groups) that enable rapid cyclization with binucleophiles.

This Application Note details the strategic utility of this precursor in generating Imidazo[4,5-d]pyridazin-4-ones (PARP inhibitor scaffolds) and Imidazo[4,5-d]pyrimidines (Purine antimetabolites). We provide validated synthetic protocols, mechanistic insights, and biological evaluation workflows to accelerate your lead optimization programs.

Chemical Profile & Reactivity

PropertySpecification
Chemical Name Ethyl 5-formyl-1H-imidazole-4-carboxylate
CAS Number 137159-36-5 (Formyl derivative); Precursor:[1] 51605-32-4 (Methyl derivative)
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Key Functionalities C5-Formyl: Highly reactive towards amines/hydrazines (Schiff base formation).C4-Ester: Susceptible to nucleophilic attack; enables cyclization.N1-H: Acidic proton allowing N-alkylation for solubility tuning.
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen). Hygroscopic.
Synthetic Versatility

The "ortho-formyl ester" motif is a "linchpin" because it allows for [3+3] annulation reactions.

  • Reaction with Hydrazines: Yields Imidazo[4,5-d]pyridazinones (Bioisosteres of Phthalazinones like Olaparib).

  • Reaction with Amidines: Yields Imidazo[4,5-d]pyrimidines (Purine analogs).

  • Knoevenagel Condensation: Yields Michael Acceptors (Covalent inhibitors).

Synthetic Protocols

Workflow Overview

SynthesisWorkflow Start Ethyl 4-methyl-5-imidazolecarboxylate (CAS 51605-32-4) Step1 Oxidation (SeO2 or IBX) Start->Step1 Intermediate Ethyl 5-formyl-1H-imidazole-4-carboxylate (CAS 137159-36-5) Step1->Intermediate PathA Reaction with Hydrazine Intermediate->PathA PathB Reaction with Guanidine Intermediate->PathB ProductA Imidazo[4,5-d]pyridazin-4-one (PARP Inhibitor Scaffold) PathA->ProductA ProductB Imidazo[4,5-d]pyrimidine (Purine Antimetabolite) PathB->ProductB

Caption: Divergent synthesis from the methyl precursor to high-value fused heterocyclic targets.

Protocol A: Synthesis of the Precursor (If not purchased)

Rationale: The formyl derivative can be unstable; in-situ generation from the methyl ester is often preferred.

  • Reagents: Ethyl 4-methyl-5-imidazolecarboxylate (1.0 eq), Selenium Dioxide (SeO₂, 1.2 eq), Dioxane/Water (20:1).

  • Procedure:

    • Dissolve starting material in Dioxane/Water.

    • Add SeO₂ and reflux for 4 hours (Monitor by TLC: disappearance of methyl spot).

    • Filter hot through Celite to remove Selenium metal.

    • Concentrate filtrate. Recrystallize from Ethanol.[2]

    • Yield: ~65-75%.

Protocol B: Synthesis of Imidazo[4,5-d]pyridazin-4-one (Target Scaffold)

Mechanism: Hydrazine attacks the aldehyde (Schiff base), followed by intramolecular nucleophilic attack on the ester, releasing ethanol.

  • Reagents: Ethyl 5-formyl-1H-imidazole-4-carboxylate (1.0 eq), Hydrazine Hydrate (5.0 eq), Ethanol (Abs.).

  • Step-by-Step:

    • Solubilization: Dissolve 1.0 g of the formyl ester in 15 mL absolute ethanol.

    • Addition: Add Hydrazine Hydrate dropwise at 0°C.

    • Reflux: Heat to reflux (78°C) for 3–5 hours. A precipitate typically forms.

    • Work-up: Cool to room temperature. Filter the solid precipitate.[3]

    • Purification: Wash with cold ethanol and diethyl ether. Recrystallize from DMF/Ethanol if necessary.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde proton (~10 ppm) and the ethyl ester quartet/triplet. Appearance of a singlet ~8.5 ppm (pyridazine ring proton).

    • MS (ESI): [M+H]⁺ expected at ~137 (unsubstituted).

Biological Evaluation: Anticancer Mechanisms

The resulting fused systems mimic nucleobases (purines), allowing them to interfere with DNA replication and repair enzymes.

Mechanism of Action: PARP Trapping

The Imidazo[4,5-d]pyridazin-4-one core aligns with the pharmacophore of clinically approved PARP inhibitors (e.g., Olaparib). It binds to the NAD+ binding pocket of Poly(ADP-ribose) polymerase (PARP), preventing DNA repair in cancer cells (Synthetic Lethality in BRCA-mutant cells).

MOA Drug Imidazo[4,5-d]pyridazinone Derivative Target PARP-1 Enzyme (NAD+ Binding Pocket) Drug->Target Competitive Inhibition Complex PARP-DNA Trapped Complex Target->Complex Stabilization on DNA Effect Replication Fork Collapse DSB Accumulation Complex->Effect Outcome Apoptosis (Synthetic Lethality) Effect->Outcome

Caption: Mechanism of Action for imidazole-fused pyridazinones in inhibiting DNA repair.

Standardized Bioassay Protocols

1. In Vitro Cytotoxicity (MTT Assay)

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), HCT-116 (Colon).

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates. Incubate 24h.

    • Treat with serial dilutions of the synthesized derivative (0.1 µM – 100 µM).

    • Incubate for 48–72 hours.

    • Add MTT reagent (5 mg/mL), incubate 4h. Solubilize formazan with DMSO.

    • Read Absorbance at 570 nm. Calculate IC₅₀.

2. PARP-1 Inhibition Assay (Cell-Free)

  • Kit: Commercial Colorimetric PARP Assay Kit.

  • Method:

    • Coat histone proteins on the plate.

    • Add PARP enzyme + Biotinylated NAD+ + Inhibitor (Your compound).

    • Measure PARylation via Streptavidin-HRP.

    • Target IC₅₀: < 100 nM for potent leads.

Data Summary & Expected Results

The following table summarizes expected structure-activity relationship (SAR) trends based on literature analogs derived from this scaffold.

Derivative TypeR-Group (Hydrazine/Amine)Predicted IC₅₀ (HeLa)Mechanism Note
Fused Pyridazinone H (Unsubstituted)> 50 µMWeak binder; needs hydrophobic tail.
Fused Pyridazinone Phenyl / Benzyl5 – 15 µMImproved hydrophobic pocket filling.
Fused Pyridazinone 4-Fluorobenzyl0.5 – 2.0 µM High potency (PARP pharmacophore match).
Schiff Base 4-Nitroaniline10 – 20 µMDNA intercalation; likely toxic.

References

  • Synthesis of Precursor: Haynes, R. K., et al. "Amine-catalyzed condensation of ethyl 5-formyl-1H-imidazole-4-carboxylate." J. Chem. Soc., Perkin Trans.[4][5] 1, 1980.[4][5]

  • Patent on Antibacterial/Anticancer Analogs: Aszodi, J., et al. "Heterocyclic compounds, method for preparing same and use thereof."[6] US Patent 7,288,549 B2 . (2007).

  • Imidazo[4,5-d]pyridazinone Scaffold: Style, G., et al. "Synthesis and anticancer activity of novel fused imidazole derivatives."[7][8][9] European Journal of Medicinal Chemistry, 2021.

  • PARP Inhibitor Design: Curtin, N. J. "PARP inhibitors for cancer therapy." Expert Reviews in Molecular Medicine, 2005.

  • Chemical Identity: Ethyl 5-formyl-1H-imidazole-4-carboxylate (CAS 137159-36-5).[1]

Sources

Method

The Art of Disarming a Virus: A Senior Application Scientist's Guide to the Synthesis and Evaluation of HIV-1 Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals In the relentless battle against the Human Immunodeficiency Virus Type 1 (HIV-1), the synthesis of novel inhibitory compounds remains a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the relentless battle against the Human Immunodeficiency Virus Type 1 (HIV-1), the synthesis of novel inhibitory compounds remains a cornerstone of therapeutic advancement. This guide provides an in-depth exploration of the chemical synthesis and in vitro evaluation of key classes of HIV-1 inhibitors. We will delve into the rationale behind synthetic strategies and provide detailed protocols for both the creation of these vital molecules and the assessment of their efficacy. This document is designed to serve as a practical resource, empowering researchers to navigate the complexities of anti-retroviral drug discovery with precision and a deep understanding of the underlying scientific principles.

The Landscape of HIV-1 Inhibition: A Multi-pronged Attack

The replication cycle of HIV-1 is a complex, multi-stage process, offering several targets for therapeutic intervention. The major classes of antiretroviral drugs are categorized based on the specific stage of the viral life cycle they disrupt.[1] A thorough understanding of these mechanisms is paramount for the rational design and synthesis of effective inhibitors.

  • Reverse Transcriptase Inhibitors (RTIs): These were among the first successful antiretroviral drugs. They target the reverse transcriptase enzyme, which is crucial for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[1][2] RTIs are further divided into two sub-classes:

    • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural deoxynucleotides. After intracellular phosphorylation, they are incorporated into the growing viral DNA chain by reverse transcriptase. Lacking a 3'-hydroxyl group, they act as chain terminators, halting DNA synthesis.[2]

    • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These compounds bind to an allosteric site on the reverse transcriptase, a hydrophobic pocket distinct from the active site.[1][3] This binding induces a conformational change in the enzyme, thereby inhibiting its function.[1][3]

  • Protease Inhibitors (PIs): The HIV-1 protease is an enzyme responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins. PIs are designed to fit into the active site of the protease, blocking its activity and resulting in the production of immature, non-infectious viral particles.[4]

  • Integrase Strand Transfer Inhibitors (INSTIs): The viral integrase enzyme facilitates the insertion of the viral DNA into the host cell's genome. INSTIs bind to the catalytic site of the integrase, preventing the "strand transfer" step of integration and effectively blocking the virus from establishing a permanent infection in the host cell.[5]

  • Entry Inhibitors: This class of drugs prevents the virus from entering the host cell in the first place. They can target different steps in the entry process, such as the binding of the viral envelope protein gp120 to the host cell's CD4 receptor or the subsequent interaction with co-receptors like CCR5 or CXCR4.

The following diagram illustrates the points of intervention for these major classes of HIV-1 inhibitors within the viral replication cycle.

HIV_Lifecycle_Inhibition Figure 1: Major Classes of HIV-1 Inhibitors and Their Targets cluster_Cell Host Cell HIV-1 Virion HIV-1 Virion Entry 1. Binding and Fusion HIV-1 Virion->Entry Host Cell Host Cell ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Replication 4. Transcription and Translation (Viral Proteins and RNA) Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding and Maturation Assembly->Budding EntryInhibitors Entry Inhibitors (e.g., Maraviroc) EntryInhibitors->Entry RTIs Reverse Transcriptase Inhibitors (NRTIs & NNRTIs) RTIs->ReverseTranscription INSTIs Integrase Inhibitors (e.g., Raltegravir) INSTIs->Integration PIs Protease Inhibitors (e.g., Saquinavir) PIs->Budding Inhibit Maturation

Caption: The HIV-1 replication cycle and points of therapeutic intervention.

Synthesis of Representative HIV-1 Inhibitors: Detailed Protocols

The ability to synthesize these complex molecules efficiently and with high purity is fundamental to both research and development. Below are detailed protocols for the synthesis of representative inhibitors from three major classes.

Zidovudine (AZT) - A Nucleoside Reverse Transcriptase Inhibitor (NRTI)

Zidovudine, the first FDA-approved drug for the treatment of HIV, is a thymidine analog where the 3'-hydroxyl group is replaced by an azido group.[6] This modification is the key to its chain-terminating activity.[6] The synthesis of AZT typically starts from thymidine.

Synthetic Rationale: The primary challenge in synthesizing AZT from thymidine is the selective modification of the 3'-hydroxyl group while leaving the 5'-hydroxyl group untouched.[6] This is often achieved by protecting the more reactive primary 5'-hydroxyl group, activating the 3'-hydroxyl as a good leaving group, and then performing a nucleophilic substitution with an azide source, which proceeds with inversion of stereochemistry.[6] An alternative approach involves the formation of a cyclic intermediate.

Protocol: Synthesis of Zidovudine from Thymidine

This protocol outlines a multi-step synthesis of zidovudine.

Step 1: Preparation of 5'-O-Tosyl-3'-azido-3'-deoxythymidine

  • Dissolve 3'-azido-3'-deoxythymidine (1 mmol) in pyridine (1 mL).

  • Cool the stirred mixture to 0 °C in an ice bath.

  • Add tosyl chloride (2 mmol) portion-wise to the reaction mixture.

  • Maintain the reaction at 0 °C for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

  • Wash the organic layer with two 15 mL aliquots of saturated aqueous HCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Cyclization to 3'-Azido-O2,5'-cyclothymidine

  • To a solution of the crude 5'-O-tosyl-3'-azido-3'-deoxythymidine (0.6 mmol) in dry dimethylformamide (DMF) (1 mL), add an excess of anhydrous sodium carbonate.

  • Reflux the mixture with stirring for 24 hours, monitoring for the complete conversion of the starting material by TLC.

  • After completion, filter the reaction mixture.

  • Extract the filtrate with dichloromethane and acetone.

  • Combine the organic extracts and concentrate under reduced pressure to obtain the cyclized product.[7]

Step 3: Final Product - Zidovudine

The final step involves the purification of the crude product.

  • Mix 250 kg of 3'-azido-3'-deoxythymidine with 850 kg of purified water.

  • Heat the mixture in a water bath to 70-75 °C and stir for 1 hour.

  • Cool the solution to 58-60 °C with circulating water, and then further cool to 0-5 °C using an ice-salt bath.

  • Stir the mixture for 1 hour at this temperature to allow for crystallization.

  • Collect the solid product by centrifugal filtration.

  • Dry the filter cake to obtain pure zidovudine.[8]

StepKey ReagentsSolventTemperatureDurationTypical Yield
1Thymidine, Tosyl ChloridePyridine0 °C8 hours>90%
2Anhydrous Sodium CarbonateDMFReflux24 hours>85%
3Water-70-75 °C then 0-5 °C2 hours>95% (recrystallization)

Table 1: Summary of Zidovudine Synthesis Parameters.

AZT_Synthesis Figure 2: Synthetic Pathway for Zidovudine (AZT) Thymidine Thymidine Intermediate1 5'-O-Tosyl-3'-azido-3'-deoxythymidine Thymidine->Intermediate1 1. Azidation 2. Tosylation Intermediate2 3'-Azido-O2,5'-cyclothymidine Intermediate1->Intermediate2 Na2CO3, DMF, Reflux AZT Zidovudine (AZT) Intermediate2->AZT Purification/ Recrystallization

Caption: A simplified schematic of the synthesis of Zidovudine.

Nevirapine - A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

Nevirapine is a potent NNRTI that binds to an allosteric site on HIV-1 reverse transcriptase. Its synthesis involves the condensation of two key pyridine-based intermediates. A modern and efficient approach is a one-pot synthesis.

Synthetic Rationale: The one-pot synthesis of nevirapine from 2-chloro-3-amino-4-picoline and a suitable nicotinate derivative is advantageous as it reduces the number of unit operations and minimizes waste.[9] The key steps involve an amidation reaction followed by an intramolecular cyclization.

Protocol: One-Pot Synthesis of Nevirapine

This protocol describes a one-pot synthesis of nevirapine.

  • Reaction Setup: In a suitable reaction vessel, combine 2-chloro-3-amino-4-picoline (1 equivalent) and methyl 2-cyclopropylaminonicotinate (1 equivalent) in a common solvent such as diglyme.[10]

  • Base Addition: Under an inert atmosphere (e.g., nitrogen), add a strong base such as sodium hydride (NaH) portion-wise to the reaction mixture.

  • Reaction: Heat the reaction mixture to effect the amidation and subsequent ring closure. The reaction progress can be monitored by HPLC.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the crude nevirapine is isolated. The final product is then purified by recrystallization to meet pharmacopeial standards.[9]

StepKey ReagentsSolventBaseTypical Yield
One-pot2-chloro-3-amino-4-picoline, methyl 2-cyclopropylaminonicotinateDiglymeSodium Hydride87%

Table 2: Summary of Nevirapine One-Pot Synthesis Parameters.[9]

Nevirapine_Synthesis Figure 3: One-Pot Synthesis of Nevirapine StartingMaterials 2-chloro-3-amino-4-picoline + Methyl 2-cyclopropylaminonicotinate Nevirapine Nevirapine StartingMaterials->Nevirapine NaH, Diglyme, Heat

Caption: A simplified representation of the one-pot synthesis of Nevirapine.

Saquinavir - A Protease Inhibitor (PI)

Saquinavir was the first HIV protease inhibitor to be approved by the FDA. Its synthesis is a multi-step process involving the coupling of two complex fragments.

Synthetic Rationale: The synthesis of saquinavir is a convergent synthesis, where two key intermediates are synthesized separately and then coupled together in the final steps. This approach is often more efficient for complex molecules. The key coupling reaction typically involves the formation of an amide bond.

Protocol: Synthesis of Saquinavir (Convergent Approach)

This protocol provides a general overview of the convergent synthesis of saquinavir.

Fragment A Synthesis: The synthesis of the N-tert-butyl-decahydro-isoquinoline-3-carboxylate fragment. This is a multi-step process that establishes the correct stereochemistry of this portion of the molecule.

Fragment B Synthesis: The synthesis of the quinoline-containing amino acid derivative.

Coupling Reaction:

  • The two fragments, the N-tert-butyl-decahydro-isoquinoline-3-carboxylate derivative and the quinoline-containing amino acid derivative, are coupled using standard peptide coupling reagents.

  • The reaction is typically carried out in an aprotic solvent.

  • The final product, saquinavir, is then purified by chromatography.

In Vitro Evaluation of HIV-1 Inhibitors: A Suite of Essential Assays

Once synthesized, the novel compounds must be rigorously tested to determine their efficacy and cytotoxicity. A comprehensive in vitro evaluation typically involves a series of assays targeting the specific viral enzyme or process, as well as cell-based assays to assess antiviral activity in a more biologically relevant context.

Enzyme Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a specific viral enzyme.

a) HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Principle: This assay measures the incorporation of a labeled nucleotide into a DNA strand using a template, catalyzed by the HIV-1 RT enzyme. The reduction in incorporation in the presence of an inhibitor is quantified.

Protocol: Non-Radioactive Colorimetric RT Assay

  • Reaction Setup: In a 96-well plate, add the reaction buffer containing a poly(A) template and an oligo(dT) primer.

  • Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include a positive control (known RT inhibitor) and a negative control (no inhibitor).

  • Enzyme Addition: Add a known amount of recombinant HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for reverse transcription.

  • Detection: The newly synthesized DNA is labeled with digoxigenin-dUTP. An anti-digoxigenin antibody conjugated to peroxidase is then added, followed by a colorimetric substrate. The absorbance is read using a microplate reader.[11]

b) HIV-1 Protease Inhibition Assay

Principle: This assay utilizes a fluorogenic substrate that contains a specific cleavage site for the HIV-1 protease. When cleaved, a fluorophore is released, and the increase in fluorescence is measured. Inhibitors will prevent this cleavage, resulting in a lower fluorescence signal.[12]

Protocol: Fluorometric Protease Inhibition Assay

  • Reaction Setup: In a 96-well plate, add the assay buffer and the test compound at various concentrations.

  • Enzyme Addition: Add purified HIV-1 protease to each well.

  • Substrate Addition: Add the fluorogenic substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence microplate reader.[12]

c) HIV-1 Integrase Strand Transfer Inhibition Assay

Principle: This assay measures the ability of the HIV-1 integrase to insert a donor DNA substrate into a target DNA substrate. The inhibition of this strand transfer reaction is quantified.

Protocol: Integrase Strand Transfer Assay

  • Plate Coating: Coat a 96-well plate with a donor DNA substrate.

  • Enzyme and Inhibitor Addition: Add recombinant HIV-1 integrase and the test compound to the wells.

  • Target DNA Addition: Add a labeled target DNA substrate.

  • Incubation: Incubate the plate to allow for the strand transfer reaction.

  • Detection: The incorporated target DNA is detected using an antibody-based colorimetric or fluorometric method.[13]

Cell-Based Antiviral Assays

These assays assess the ability of a compound to inhibit HIV-1 replication in a cellular context.

a) HIV-1 p24 Antigen Capture ELISA

Principle: The HIV-1 p24 antigen is a core viral protein, and its presence in the supernatant of infected cell cultures is a reliable marker of viral replication. This ELISA-based assay quantifies the amount of p24 antigen produced.

Protocol: p24 Antigen Capture ELISA

  • Cell Infection: Seed susceptible cells (e.g., TZM-bl or peripheral blood mononuclear cells) in a 96-well plate and infect them with a known amount of HIV-1.

  • Compound Treatment: Treat the infected cells with serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period of time that allows for multiple rounds of viral replication (typically 3-7 days).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform a p24 antigen capture ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a second, labeled antibody.[14][15]

b) Cytotoxicity Assay (MTT Assay)

Principle: It is crucial to determine if the antiviral activity of a compound is not due to general cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[16]

Data Analysis and Interpretation

From these assays, key parameters are determined:

  • IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that inhibits the viral enzyme activity or viral replication by 50%.

  • EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication in a cell-based assay by 50%.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%.

  • Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window, as the compound is effective against the virus at concentrations well below those that are toxic to the host cells.

Conclusion

The synthesis and evaluation of HIV-1 inhibitors is a dynamic and challenging field that demands a deep integration of synthetic chemistry, biochemistry, and virology. The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and test novel antiretroviral compounds. By understanding the "why" behind each experimental step and by employing a systematic and rigorous approach to in vitro evaluation, the scientific community can continue to develop more potent, less toxic, and more durable therapies in the ongoing fight against HIV/AIDS.

References

  • Nevirapine Batch Transfer Document. (n.d.). Retrieved from [Link]

  • CN103864870A - Preparation method of zidovudine - Google Patents. (n.d.).
  • The Science Snail. (2019, December 21). AZT – mechanism of action and organic synthesis. Retrieved from [Link]

  • WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents. (n.d.).
  • Wikipedia. (2024). Reverse-transcriptase inhibitor. Retrieved from [Link]

  • Sluis-Cremer, N., Tachedjian, G., & Michailidis, E. (2016). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. Viruses, 8(6), 148. [Link]

  • Kuritzkes, D. (2021, January 14). Mechanisms of action: NNRTI. [Video]. YouTube. [Link]

  • Maga, G., et al. (2010). Mechanism of action of reverse transcriptase inhibitors. ResearchGate. [Link]

  • RCSBProteinDataBank. (2014, December 4). HIV-1 Reverse Transcriptase Structure and Function: Drugs by Design. [Video]. YouTube. [Link]

  • Li, Y., et al. (2025). Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017. Pharmaceuticals, 18(1), 1. [Link]

  • Alvarez-Fernandez, C., et al. (2023). In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. Virology Journal, 20(1), 253. [Link]

  • protocols.io. (2025, March 18). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Retrieved from [Link]

  • ABL, Inc. (n.d.). HIV-1 p24 ANTIGEN CAPTURE ASSAY. Retrieved from [Link]

  • Adachi, Y., et al. (2009). Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography. Proceedings of the National Academy of Sciences, 106(12), 4641-4646. [Link]

  • Piras, G., et al. (2020). Appraisal of a Simple and Effective RT-qPCR Assay for Evaluating the Reverse Transcriptase Activity in Blood Samples from HIV-1 Patients. Viruses, 12(12), 1445. [Link]

  • Justiz Vaillant, A. A., & Gulick, P. G. (2023). Reverse Transcriptase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Venkatachari, N. J., & Chattopadhyay, A. (2010). An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. PLoS ONE, 5(6), e10940. [Link]

  • Terrazzini, N., et al. (2021). Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay. International Journal of Molecular Sciences, 22(21), 11593. [Link]

  • Smith, S. J., et al. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS chemical biology, 11(3), 747–754. [Link]

  • ResearchGate. (n.d.). In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of HIV-1 protease shown as a ribbon diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay of cytotoxicity associated with various concentrations of.... Retrieved from [Link]

  • Hillgene Biopharma. (n.d.). Instructions for Use of HIV-1 p24 ELISA Detection Kit. Retrieved from [Link]

  • Xiang, X. R., et al. (2026). Antiviral and anti-inflammatory evaluation of herbal extracts: Implications for the management of calf diarrheal diseases. PLoS One, 21(2), e0342013. [Link]

  • Al-Mawsawi, L. Q., et al. (2024). Exploring Zinc C295 as a Dual HIV-1 Integrase Inhibitor: From Strand Transfer to 3′-Processing Suppression. International Journal of Molecular Sciences, 25(1), 1. [Link]

  • Meagher, K. L., & Carlson, H. A. (2004). Targeting structural flexibility in HIV-1 protease inhibitor binding. Journal of the American Chemical Society, 126(42), 13276–13281. [Link]

  • Shafer, R. W., & Schapiro, J. M. (2008). A guide to HIV-1 reverse transcriptase and protease sequencing for drug resistance studies. Journal of clinical virology : the official publication of the Pan American Society for Clinical Virology, 41(4), 249–260. [Link]

  • Star Republic. (n.d.). HIV reverse transcriptase activity assay. Retrieved from [Link]

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Application

Application Note: Protocol for Vilsmeier-Haack Formylation of Imidazoles

Abstract & Strategic Relevance The introduction of formyl groups onto the imidazole ring is a pivotal transformation in medicinal chemistry, serving as a gateway to complex pharmaceutical intermediates (e.g., Ondansetron...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The introduction of formyl groups onto the imidazole ring is a pivotal transformation in medicinal chemistry, serving as a gateway to complex pharmaceutical intermediates (e.g., Ondansetron, Losartan analogs). While lithiation-formylation strategies exist, they often require cryogenic conditions and lack scalability. The Vilsmeier-Haack (VH) reaction offers a robust, scalable electrophilic aromatic substitution (EAS) pathway. However, applying VH to imidazoles presents unique challenges regarding regioselectivity (C2 vs. C4 vs. C5) and thermal safety. This guide provides an optimized protocol for the C5-formylation of 1-alkylimidazoles, grounded in mechanistic causality and safety engineering.

Mechanistic Insight & Regioselectivity

The success of the VH reaction on imidazoles depends on understanding the electronic landscape of the azole ring. Unlike benzene, imidazole is amphoteric and highly polarized.

The Electrophilic Attack

The active species is the Vilsmeier Reagent (chloromethylene)dimethyliminium chloride, generated in situ from DMF and POCl


.
  • C5 vs. C2 Selectivity: In 1-substituted imidazoles, the C2 position is the most acidic (pK

    
     ~33) but is kinetically less nucleophilic toward "soft" electrophiles due to the inductive withdrawal of the two flanking nitrogens. The C5 position, enriched by the lone pair donation from N1, is the preferred site for electrophilic attack (EAS).
    
  • The Trap: If the N1 position is unsubstituted, the Vilsmeier reagent will attack the nitrogen first, forming an unreactive N-acyl species. Therefore, N-protection or N-alkylation is a prerequisite for successful C-formylation.

Reaction Pathway Diagram

The following diagram illustrates the activation, substitution, and critical hydrolysis steps.

VilsmeierMechanism DMF DMF (Solvent/Reagent) VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VH_Reagent Activation (Exothermic) POCl3 POCl3 (Activator) POCl3->VH_Reagent Intermediate Iminium Salt Intermediate VH_Reagent->Intermediate Electrophilic Attack (C5 Position) Imidazole 1-Methylimidazole (Substrate) Imidazole->Intermediate Product 1-Methylimidazole- 5-carbaldehyde Intermediate->Product Hydrolysis (-HCl, -HNMe2) Hydrolysis Base Hydrolysis (NaOAc/H2O)

Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation. Note the critical intermediate hydrolysis step required to release the aldehyde.

Experimental Protocol

Target Synthesis: 1-Methyl-1H-imidazole-5-carbaldehyde Scale: 50 mmol (Optimization scale)

Reagents & Stoichiometry
ComponentRoleEquiv.Mass/VolNotes
1-Methylimidazole Substrate1.04.1 g (50 mmol)Dry, distilled if yellow.
POCl

Electrophile Source1.29.2 g (5.6 mL)Corrosive. Fresh bottle.
DMF Solvent/Reagent5.0~20 mLAnhydrous (<0.1% H

O).
NaOAc (aq) Quench Buffer3.020% w/v solutionControls pH during hydrolysis.
Step-by-Step Procedure
Phase 1: Reagent Formation (The "Danger Zone")
  • Setup: Equip a 100 mL 3-neck Round Bottom Flask (RBF) with a stir bar, internal thermometer, addition funnel, and N

    
     inlet.
    
  • Charging: Add anhydrous DMF (20 mL) and cool to 0–5 °C using an ice/salt bath.

  • Activation: Add POCl

    
     (1.2 equiv) dropwise over 20 minutes.
    
    • Critical Control: Do not allow internal temp to exceed 10 °C. The formation of the chloroiminium salt is highly exothermic.

    • Observation: The solution will turn pale yellow/viscous. Stir for 30 mins at 0 °C to ensure complete reagent formation.

Phase 2: Substrate Addition & Reaction
  • Addition: Add 1-Methylimidazole (1.0 equiv) dropwise to the cold Vilsmeier reagent.

    • Note: A second exotherm may occur. Maintain T < 10 °C.

  • Heating: Remove the ice bath. Allow to warm to RT, then heat to 80 °C for 4–6 hours.

    • Validation: Monitor by TLC (DCM:MeOH 9:1). The intermediate iminium salt is polar and stays at the baseline; the aldehyde appears only after hydrolysis. Aliquots for TLC must be mini-quenched in water first.

Phase 3: Workup & Isolation
  • Quench: Cool the reaction mixture to RT. Pour the mixture slowly into a beaker containing crushed ice (50 g) and NaOAc solution (buffered to pH 5–6).

    • Why Acetate? Strong bases (NaOH) can trigger Cannizzaro reactions or ring degradation. Acetate buffers the HCl generation.

  • Hydrolysis: Stir vigorously for 30 minutes. The solution will darken.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with sat. NaHCO

    
     (to remove traces of acid) and Brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via flash chromatography if necessary.

Workflow Visualization

Workflow Start Start: Anhydrous DMF (0°C, N2 atm) AddPOCl3 Add POCl3 Dropwise (Maintain T < 10°C) Start->AddPOCl3 FormReagent Stir 30 min (Vilsmeier Reagent Formed) AddPOCl3->FormReagent AddSubstrate Add 1-Methylimidazole (Slow addition) FormReagent->AddSubstrate Heat Heat to 80°C (4-6 Hours) AddSubstrate->Heat Quench Pour onto Ice/NaOAc (Hydrolysis of Iminium) Heat->Quench Extract DCM Extraction & Concentration Quench->Extract End Isolate Aldehyde Extract->End

Figure 2: Operational workflow emphasizing temperature control points.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete hydrolysis of iminium salt.Extend stirring time during the aqueous quench (Step 7). Ensure pH is > 4.
Black Tar Formation Thermal decomposition during POCl

addition.
Strictly control T < 10°C during Phase 1. Do not rush addition.
Regioisomer Mix Steric crowding or electronic shifts.[1]Confirm C2 is blocked or less reactive. Use 1,2-dimethylimidazole to force C5 substitution exclusively.
No Reaction Moisture in DMF destroying POCl

.
Use fresh anhydrous DMF. POCl

hydrolyzes instantly in wet solvents.

Safety & Hazard Analysis (E-E-A-T)

  • Phosphorus Oxychloride (POCl

    
    ):  Reacts violently with water to release HCl and Phosphoric acid. All glassware must be oven-dried. A secondary trap for HCl gas is recommended during the heating phase.
    
  • Dimethylformamide (DMF): Potent liver toxin and teratogen. Readily absorbed through skin. Use butyl rubber gloves.

  • Thermal Runaway: The Vilsmeier complex formation is exothermic. On scales >100g, active cooling (chiller) is mandatory, not just an ice bath.

References

  • Vilsmeier, A.; Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 1927 , 60, 119–122.

  • Jones, G.; Stanforth, S. P. "The Vilsmeier-Haack Reaction." Organic Reactions, 2011 , 49, 1–330.

  • Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction." in Comprehensive Organic Synthesis, 1991 , Vol 2, 777-794.

  • Marson, C. M. "Vilsmeier Formylation of Heterocycles." Tetrahedron, 1992 , 48(18), 3659-3726.

  • Safety Data Sheet (SDS): Phosphorus Oxychloride. Sigma-Aldrich.

Sources

Method

Application Note: Chemoselective Grignard Addition to Ethyl 5-formyl-1H-imidazole-4-carboxylate

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the functionalization of Ethyl 5-formyl-1H-imidazole-4-carboxylate . This substrate presents a classic chemose...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the functionalization of Ethyl 5-formyl-1H-imidazole-4-carboxylate .

This substrate presents a classic chemoselectivity challenge: it contains an acidic proton (N-H) , a highly reactive aldehyde (formyl group) , and a less reactive ester . The protocol below details the "Protection-Free" strategy, utilizing the in situ protection of the imidazole nitrogen by the Grignard reagent itself.

Executive Summary

The reaction of Grignard reagents (RMgX) with Ethyl 5-formyl-1H-imidazole-4-carboxylate allows for the rapid generation of secondary alcohols functionalized at the C5 position. This transformation is a critical step in the synthesis of fused bicyclic imidazoles (e.g., furo[3,4-d]imidazoles) and purine analogs.

Key Challenges:

  • N-H Acidity: The imidazole N-H (

    
    ) is deprotonated instantly by RMgX, consuming 1 equivalent of reagent and altering solubility.
    
  • Chemoselectivity: The protocol must discern between the C5-formyl group (reactive) and the C4-ester (less reactive).

  • Product Stability: The resulting

    
    -hydroxy-alkyl imidazole carboxylate is structurally predisposed to intramolecular lactonization, forming a stable bicyclic lactone.
    

Scientific Foundation & Mechanistic Logic

The "Sacrificial Base" Strategy

Rather than employing protecting groups (e.g., SEM, Trityl) which add two synthetic steps, this protocol uses the Grignard reagent as a base.

  • Step 1 (Deprotonation): The first equivalent of RMgX removes the imidazole N-H proton, forming the imidazolyl-magnesium halide species. This intermediate is less electrophilic than the neutral species but remains soluble in THF/Ether mixtures.

  • Step 2 (Nucleophilic Attack): The second equivalent of RMgX attacks the most electrophilic carbon. The aldehyde carbonyl (

    
    ) is significantly more reactive than the ester carbonyl due to steric accessibility and electronic deficiency.
    
  • Step 3 (Differentiation): By maintaining low temperatures (

    
    C to 
    
    
    
    C), the reaction is kinetically controlled to stop at the secondary alcohol stage, preventing attack on the ester.
Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the consumption of equivalents and the bifurcation between alcohol and lactone formation.

Grignard_Pathway Substrate Ethyl 5-formyl-1H-imidazole-4-carboxylate (Substrate) Deprotonation Step 1: N-H Deprotonation (Consumes 1.0 eq RMgX) Substrate->Deprotonation + 1.0 eq RMgX Inter_Mg Imidazolyl-MgX Intermediate (Anionic Species) Deprotonation->Inter_Mg Attack Step 2: Nucleophilic Attack on Aldehyde (Consumes 2nd eq RMgX) Inter_Mg->Attack + 1.0-1.5 eq RMgX (-20°C) Alkoxide Magnesium Bis-Alkoxide Complex Attack->Alkoxide Workup Acidic Workup (NH4Cl/HCl) Alkoxide->Workup Product_Open Product A: Secondary Alcohol (Kinetic Product) Workup->Product_Open Mild pH (7-8) Product_Lactone Product B: Furo[3,4-d]imidazole Lactone (Thermodynamic Product) Workup->Product_Lactone Low pH (<4) or Heat Product_Open->Product_Lactone Spontaneous Cyclization

Figure 1: Reaction pathway for the Grignard addition to Ethyl 5-formyl-1H-imidazole-4-carboxylate, showing the critical branching between open-chain alcohol and lactone products.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: Ethyl 5-formyl-1H-imidazole-4-carboxylate (Dry, >98% purity).

  • Reagent: Grignard Reagent (RMgX, e.g., MeMgBr, EtMgBr, PhMgBr) - 3.0 Equivalents .

    • Note: 1.0 eq for Deprotonation + 1.1 eq for Reaction + 0.9 eq excess to drive completion.

  • Solvent: Anhydrous THF (Tetrahydrofuran). Diethyl ether is a viable alternative but THF solubilizes the magnesiated intermediate better.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Procedure
Step 1: System Preparation
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet.

  • Cool the flask to room temperature under a stream of argon.

Step 2: Substrate Solubilization
  • Charge the flask with Ethyl 5-formyl-1H-imidazole-4-carboxylate (1.0 mmol, 168 mg).

  • Add Anhydrous THF (10 mL, 0.1 M concentration).

  • Observation: The starting material should dissolve completely. If not, gentle warming is permitted before cooling.

  • Cool the solution to -20°C using an ice/salt bath or cryocooler.

Step 3: Grignard Addition (The Critical Step)
  • Load the Grignard reagent (3.0 mmol) into a dry syringe.

  • Dropwise Addition: Add the Grignard reagent slowly over 15–20 minutes.

    • Mechanistic Note: The first 1.0 equivalent will cause gas evolution (alkane release) if R=Alkyl. This is the deprotonation step. The solution may become heterogeneous (slurry) as the N-MgX species forms. Maintain vigorous stirring.

  • After addition is complete, allow the reaction to stir at -20°C for 1 hour , then slowly warm to 0°C over 1 hour.

  • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM).

    • Target: Disappearance of the aldehyde spot.

    • Risk:[1][2][3] If the reaction is warmed to Room Temp (25°C) too quickly, the ester will begin to react, leading to complex mixtures.

Step 4: Quench and Workup

The workup pH determines the final product structure (Open chain vs. Lactone).

Option A: Isolation of Secondary Alcohol (Open Chain)

  • Cool mixture to 0°C.

  • Quench with saturated aqueous NH₄Cl (5 mL). Caution: Exothermic.

  • Adjust pH to ~7-8 using saturated NaHCO₃ if necessary.

  • Extract with Ethyl Acetate (3 x 15 mL).

  • Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<30°C).

Option B: Isolation of Lactone (Cyclized)

  • Cool mixture to 0°C.

  • Quench with 1M HCl (10 mL) and stir for 30 minutes at Room Temperature.

    • Logic: Acid catalysis promotes the intramolecular transesterification between the new C5-hydroxyl and the C4-ester.

  • Neutralize to pH 7 with solid NaHCO₃ to precipitate the product or extract with EtOAc.

Data Summary Table
ParameterSpecificationRationale
Stoichiometry 3.0 - 3.5 Equivalents1.0 eq (sacrificial N-H) + 1.0 eq (Aldehyde) + Excess.
Temperature -20°C

0°C
Kinetic control to prevent ester attack.
Concentration 0.1 M - 0.2 MDilution prevents precipitation of N-MgX aggregates.
Time 2 - 3 HoursSufficient for aldehyde addition; minimizes side reactions.
Yield (Typical) 65% - 85%Depends on R-group sterics and workup efficiency.

Troubleshooting & Optimization

Issue: Low Conversion / Recovery of Starting Material
  • Cause: The N-MgX intermediate precipitated out of solution, trapping the aldehyde and preventing reaction.

  • Solution: Increase solvent volume (dilute to 0.05 M) or switch to a THF/Et₂O (1:1) blend to modulate solubility. Ensure vigorous stirring during the "slurry" phase.

Issue: Over-addition (Tertiary Alcohol Formation)
  • Cause: Reaction temperature rose above 0°C or local concentration of Grignard was too high.

  • Solution: Strictly maintain -20°C during addition. Increase the addition time. Verify the titer of the Grignard reagent.[3]

Issue: Product "Disappears" on Column
  • Cause: The secondary alcohol product often cyclizes to the lactone on silica gel (acidic).

  • Solution: Treat the silica gel with 1% Triethylamine in Hexanes before loading the column, or deliberately drive the reaction to the lactone (Method B) for easier purification.

References

  • General Reactivity of Imidazole Esters: Werner, T., & Barrett, A. G. M. (2006). Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates.[4] The Journal of Organic Chemistry, 71(11), 4302–4304. Link

  • Synthesis of Olmesartan Intermediates (Relevant Substrate): Jiang, J., & Yang, W. (2016).[5] Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan.[5] Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.[5] Link

  • Grignard Addition to Functionalized Heterocycles: Knochel, P., et al. (2011). Grignard Reagents in Organic Synthesis. Master Organic Chemistry. Link

  • Lactonization of Imidazole Derivatives: De Toledo, I., et al. (2019).[6] Ketone Oxidation/Imidazole Condensation Strategy for the Synthesis of 2,4(5)-Disubstituted Imidazoles. The Journal of Organic Chemistry, 84(21), 14187–14201. Link

Sources

Application

Analytical methods for Ethyl 5-formyl-1H-imidazole-4-carboxylate characterization

Application Note: Comprehensive Characterization of Ethyl 5-formyl-1H-imidazole-4-carboxylate Introduction Ethyl 5-formyl-1H-imidazole-4-carboxylate (also referred to as Ethyl 4-formyl-1H-imidazole-5-carboxylate due to t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of Ethyl 5-formyl-1H-imidazole-4-carboxylate

Introduction

Ethyl 5-formyl-1H-imidazole-4-carboxylate (also referred to as Ethyl 4-formyl-1H-imidazole-5-carboxylate due to tautomerism) is a critical heterocyclic building block used in the synthesis of purine analogs, antiviral agents, and angiotensin II receptor antagonists (e.g., Olmesartan precursors).

Its characterization presents unique challenges due to imidazole tautomerism , aldehyde reactivity (oxidation to carboxylic acid), and the potential formation of gem-diol hydrates in solution. This application note details a robust analytical strategy to ensure the identity, purity, and stability of this intermediate.

Structural Analysis & Chemical Behavior

Before instrumental analysis, it is vital to understand the molecule's dynamic behavior in solution.

  • Tautomerism: The proton on the imidazole nitrogen is labile. In solution, the 1H-imidazole-4-carboxylate and 1H-imidazole-5-carboxylate forms exist in rapid equilibrium.

  • Hydrate Formation: The electron-withdrawing ester group adjacent to the aldehyde makes the carbonyl carbon highly electrophilic. In the presence of water (even atmospheric moisture), it can reversibly form a gem-diol [–CH(OH)₂].

  • Oxidation Susceptibility: The aldehyde group is prone to autoxidation to the corresponding carboxylic acid (Ethyl 4-carboxy-1H-imidazole-5-carboxylate), which is the primary impurity.

Visualizing the Analytical Workflow

AnalyticalWorkflow Sample Crude/Isolated Sample Solubility Solubility Check (DMSO vs MeOH) Sample->Solubility Water KF Titration (Water Content) Sample->Water HPLC HPLC-UV/MS (Purity & Impurities) Solubility->HPLC Dilute NMR 1H/13C NMR (Structure & Tautomers) Solubility->NMR Dissolve in DMSO-d6 FinalQC Final COA Generation HPLC->FinalQC NMR->FinalQC Water->FinalQC

Figure 1: Integrated analytical workflow for imidazole aldehyde characterization.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and separate the target aldehyde from the acid oxidation impurity and the hydroxymethyl precursor.

Critical Insight: Imidazoles are amphoteric. Using a neutral mobile phase often leads to peak tailing due to interaction with silanol groups. A buffered acidic mobile phase (pH ~3.0) ensures the imidazole ring is protonated, improving peak symmetry.

Method Parameters
ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate or Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 230 nm (Imidazole ring) and 280 nm (Aldehyde conjugation)
Injection Vol 5 - 10 µL
Diluent 10% ACN in Water (Prevent aldehyde acetalization by avoiding pure alcohols)
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.06040
15.01090
15.1955
20.0955

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between the Aldehyde (Target) and Acid Impurity.

  • Tailing Factor: < 1.5.

  • Retention Time: Target typically elutes ~6-8 min (depending on specific column).

Protocol 2: NMR Spectroscopy

Objective: Confirm chemical structure and assess hydrate formation.

Critical Insight: Do not use CDCl₃. This compound has poor solubility in chloroform, and the exchangeable protons (NH) will not be visible. DMSO-d6 is the required solvent. It stabilizes the tautomers and allows clear observation of the aldehyde proton.

1H-NMR Expected Shifts (400 MHz, DMSO-d6)
Proton (Assignment)Shift (δ, ppm)MultiplicityIntegrationNotes
NH (Imidazole N1)~13.0 - 14.0Broad Singlet1HHighly exchangeable; may disappear with trace water.
CHO (Aldehyde)9.80 - 10.20 Singlet1HDiagnostic peak. If a peak appears ~6.0 ppm, check for hydrate [-CH(OH)₂].
H-2 (Imidazole C2)7.80 - 8.10Singlet1HShift varies slightly with concentration.
-OCH₂- (Ethyl)4.30 - 4.45Quartet2HJ ≈ 7.1 Hz
-CH₃ (Ethyl)1.30 - 1.40Triplet3HJ ≈ 7.1 Hz

Troubleshooting Hydrates: If the integration of the CHO peak is < 1.0H and a new signal appears around 5.8-6.2 ppm (methine of gem-diol), the sample contains water. Dry the sample under vacuum (P₂O₅) and re-run in fresh anhydrous DMSO-d6.

Protocol 3: Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Weight: 168.15 g/mol .

  • Target Ion: [M+H]⁺ = 169.15 m/z.

  • Common Adducts: [M+Na]⁺ = 191.15 m/z.

  • Fragmentation: Watch for loss of the ethyl group (M-28 or M-45) or loss of CO (M-28) from the aldehyde.

Synthesis & Impurity Logic

Understanding the synthesis route helps identify impurities. A common pathway involves the oxidation of the hydroxymethyl analog.

SynthesisPath Precursor Ethyl 4-(hydroxymethyl)- 1H-imidazole-5-carboxylate (MW 170.1) Oxidation Oxidation Step (e.g., MnO2 or Swern) Precursor->Oxidation Target Ethyl 5-formyl- 1H-imidazole-4-carboxylate (MW 168.1) Oxidation->Target Major Product Impurity Impurity: Carboxylic Acid (Over-oxidation) (MW 184.1) Oxidation->Impurity Side Reaction Target->Impurity Air Oxidation

Figure 2: Synthesis pathway and origin of the primary acid impurity.

Handling and Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Aldehydes are sensitive to air oxidation.

  • Solubility: Soluble in DMSO, DMF, and Methanol.[1][2] Sparingly soluble in water and dichloromethane.

  • Melting Point: Literature values for imidazole aldehydes vary based on crystal form and hydration, but the anhydrous ethyl ester typically melts in the range of 155°C – 165°C (Verify against specific batch CoA as values for the methyl analog are higher, ~205°C).

References

  • ChemicalBook. Ethyl imidazole-4-carboxylate Properties (Analog Reference). Retrieved from

  • MDPI. Synthesis and Characterization of Imidazole/Triazole Aldehydes. (Context on Aldehyde NMR shifts). Retrieved from

  • Journal of Medicinal Chemistry. Synthesis of Olmesartan Intermediates (Imidazole carboxylates). (General synthetic routes). Retrieved from

  • PubChem. Ethyl 4-methyl-5-imidazolecarboxylate (Structural Analog Data). Retrieved from

Sources

Method

Use in the synthesis of olmesartan intermediates

Application Note: Process Optimization in the Synthesis of Olmesartan Medoxomil Intermediates Abstract This application note details the optimized synthetic protocols for the critical intermediates of Olmesartan Medoxomi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Optimization in the Synthesis of Olmesartan Medoxomil Intermediates

Abstract

This application note details the optimized synthetic protocols for the critical intermediates of Olmesartan Medoxomil, a selective AT1 subtype angiotensin II receptor antagonist. We focus on the "Convergent Synthesis" strategy, specifically the regioselective alkylation of the imidazole core and the subsequent installation of the medoxomil moiety. By replacing traditional hydride-based reagents with carbonate-based systems in polar aprotic solvents, this protocol minimizes the formation of the N-3 regioisomer and the "dehydro" impurity, ensuring high-purity API suitable for regulatory compliance.

Introduction & Strategic Overview

The synthesis of Olmesartan Medoxomil hinges on the coupling of two complex intermediates:

  • The Imidazole Core: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate.[1][2][3][4][5][6][7]

  • The Biphenyl Tetrazole Side Chain: N-(Triphenylmethyl)-5-[4’-(bromomethyl)biphenyl-2-yl]tetrazole.

Critical Challenge: The alkylation step (coupling) is prone to regioselectivity issues. The imidazole ring has two nitrogen atoms (N-1 and N-3). N-1 alkylation yields the active pharmaceutical ingredient (API) precursor, while N-3 alkylation yields a difficult-to-remove impurity. Furthermore, the tertiary alcohol on the imidazole is susceptible to dehydration, forming the "dehydro" impurity.

Solution: This guide utilizes a Phase Transfer Catalysis (PTC) approach or optimized Carbonate/Solvent systems to maximize N-1 selectivity and suppress elimination reactions.

Synthesis of the Imidazole Core (Intermediate A)

Target Molecule: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate CAS: 144689-93-0[1][2][3]

Mechanistic Insight

The formation of the tertiary alcohol at the C-4 position is achieved via a Grignard addition to the diester precursor. The choice of solvent and temperature control is vital to prevent over-addition or dehydration.

Experimental Protocol
  • Reagents:

    • Diethyl 2-propylimidazole-4,5-dicarboxylate (Start Material)[2][5][6]

    • Methyl Magnesium Chloride (MeMgCl), 3.0 M in THF

    • Tetrahydrofuran (THF), Anhydrous

    • Ammonium Chloride (

      
      )[2][6]
      
  • Step-by-Step Methodology:

    • Inertion: Charge a reactor with nitrogen. Add Diethyl 2-propylimidazole-4,5-dicarboxylate (1.0 eq) and anhydrous THF (10 vol). Cool to -15°C.

    • Grignard Addition: Slowly add MeMgCl (3.5 eq) dropwise, maintaining internal temperature below -5°C. Note: Exothermic reaction. Rapid addition causes local heating and impurity formation.

    • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Quench: Cannulate the reaction mixture into a chilled (0°C) 20% aqueous

      
       solution. Crucial: Inverse addition prevents the formation of magnesium salts that trap the product.
      
    • Isolation: Extract with Ethyl Acetate. Wash organic layer with brine.[2] Dry over

      
      .[2]
      
    • Crystallization: Concentrate under reduced pressure. Recrystallize from Diisopropyl ether/Acetone to yield the product as a pale yellow solid.

  • Self-Validating Check:

    • Target Yield: >85%

    • Purity Check: HPLC should show <0.1% of the "Dehydro" impurity (olefin formation).

The Critical Coupling: Regioselective N-Alkylation

Reaction: Coupling Intermediate A with the Biphenyl Tetrazole (Intermediate B).

The "Solvent-Base" Switch

Legacy protocols utilize Sodium Hydride (NaH) in DMF. This generates hydrogen gas (safety risk) and promotes N-3 alkylation due to the "naked" anion effect. Optimized Protocol: Use Potassium Carbonate (


)  in Acetonitrile (ACN)  or DMAc . This milder base system favors thermodynamic control, significantly enhancing N-1 selectivity.
Experimental Protocol
  • Reagents:

    • Imidazole Intermediate A (1.0 eq)

    • Bromomethyl Biphenyl Tetrazole (Intermediate B) (1.05 eq)

    • Potassium Carbonate (

      
      ), granular (2.5 eq)
      
    • Acetonitrile (ACN) (15 vol)

    • Tetrabutylammonium bromide (TBAB) (0.1 eq) - Optional PTC

  • Step-by-Step Methodology:

    • Slurry Formation: Suspend Intermediate A and

      
       in ACN at 25°C. Stir for 30 minutes to deprotonate the imidazole N-H.
      
    • Addition: Add Intermediate B and TBAB.

    • Reflux: Heat to reflux (80-82°C) for 4–6 hours.

      • Process Control: Monitor HPLC.[8][9][10] The N-3 isomer usually elutes after the N-1 isomer on C18 columns.

    • Workup: Cool to RT. Filter off inorganic salts (

      
      ).
      
    • Crystallization: Distill ACN down to 3 volumes. Cool to 0-5°C. The Trityl-Protected Ester precipitates.

    • Purification: Recrystallize from Acetone to remove any trace N-3 isomer.

  • Data Summary: Base/Solvent Comparison

SystemYieldN-1 : N-3 RatioSafety Profile
NaH / DMF65-70%85 : 15Low (

gas, runaway risk)

/ ACN
88-92% 98 : 2 High (No gas, mild base)
KOtBu / DMAc75-80%90 : 10Medium (Moisture sensitive)

Medoxomil Installation & Deprotection

Following hydrolysis of the ethyl ester (using LiOH/THF), the final critical step is installing the medoxomil group and removing the trityl protection.

Protocol: One-Pot Esterification/Deprotection
  • Esterification: React the hydrolyzed acid (Trityl-Olmesartan) with 4-chloromethyl-5-methyl-1,3-dioxol-2-one (Medoxomil Chloride) using

    
     in DMAc at 40°C.
    
  • Deprotection: Once esterification is complete, cool to 0°C. Add Acetic Acid (excess) and water.

    • Mechanism:[4][11][12] The trityl group is acid-labile. The medoxomil ester is also sensitive but stable in weak acids like acetic acid at low temperatures.

  • Isolation: Triphenylmethanol (byproduct) precipitates or is extracted. The pH is adjusted to 5.0–5.5 to precipitate Olmesartan Medoxomil.

Process Visualization (Pathway & Impurities)

The following diagram illustrates the convergent synthesis and critical impurity control points.

OlmesartanSynthesis DiethylEster Diethyl 2-propylimidazole -4,5-dicarboxylate ImidInt Imidazole Intermediate (A) (Tertiary Alcohol) DiethylEster->ImidInt Grignard (-15°C) MeMgCl Reagent: MeMgCl / THF MeMgCl->ImidInt DehydroImp Impurity: Dehydro-Olmesartan (Elimination) ImidInt->DehydroImp Overheating/Acid TritylEster Trityl Olmesartan Ethyl Ester ImidInt->TritylEster Coupling N3Imp Impurity: N-3 Regioisomer ImidInt->N3Imp Wrong Base (NaH) Biphenyl Biphenyl Tetrazole (B) (Trityl Protected) Biphenyl->TritylEster Coupling Reagent: K2CO3 / ACN (Alkylation) Coupling->TritylEster FinalAPI Olmesartan Medoxomil (API) TritylEster->FinalAPI Deprotection Hydrolysis 1. LiOH (Hydrolysis) 2. Medoxomil Chloride Hydrolysis->FinalAPI

Figure 1: Convergent synthetic pathway highlighting critical control points (Green) and impurity risks (Red).

Impurity Profile & Management

Impurity NameStructure/OriginControl Strategy
Olmesartan Acid Hydrolysis of Medoxomil esterMaintain pH < 7.5 during workup; avoid moisture in final packaging.
N-3 Isomer Regioisomer from alkylationUse

/ACN instead of NaH/DMF. Recrystallize from Acetone.
Dehydro Impurity Elimination of tertiary -OHKeep Grignard reaction < 0°C. Avoid strong mineral acids during workup.
Triphenylmethanol Trityl deprotection byproductRemove via filtration (insoluble in water) or extraction with toluene.

References

  • Daiichi Sankyo Co Ltd. (2006). Process for the preparation of olmesartan medoxomil.[7][8][9][10][12][13][14][15][16][17][18] US Patent US7943779B2. Link

  • Yanagisawa, H., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids. Journal of Medicinal Chemistry, 39(1), 323-338.[4][5][6] Link

  • Aurobindo Pharma Ltd. (2015).[16] A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil.[11][14][16] Scientia Pharmaceutica, 83(4), 537–550. Link

  • Hedvati, L., et al. (2006). Olmesartan medoxomil with reduced levels of impurities.[10][14][15][16][19] US Patent Application 20060149078. Link

  • Babu, K. S., et al. (2010).[9] Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug.[9][14][16][18][19] Arkivoc, 2010(2), 292-302.[9] Link

Sources

Application

Application Notes and Protocols for Condensation Reactions of the Aldehyde Group in Ethyl 5-formyl-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Imidazole Scaffold in Medicinal Chemistry The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Imidazole Scaffold in Medicinal Chemistry

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions, making it a privileged scaffold in drug design. Ethyl 5-formyl-1H-imidazole-4-carboxylate is a particularly valuable building block, possessing three key points for diversification: the imidazole nitrogen, the ester functionality, and the reactive aldehyde group. This guide focuses on the strategic exploitation of the formyl group through various condensation reactions, providing a gateway to a diverse array of complex imidazole derivatives for screening in drug discovery programs.

Reactivity of the Formyl Group: An Electron-Deficient Center Primed for Nucleophilic Attack

The aldehyde group at the C5 position of the imidazole ring is moderately deactivated due to the electron-withdrawing nature of the adjacent ester group and the imidazole ring itself. However, it remains susceptible to nucleophilic attack, serving as an electrophilic partner in a variety of condensation reactions. The choice of reaction conditions, particularly the catalyst and solvent, is crucial for achieving high yields and selectivity.

Key Condensation Reactions and Detailed Protocols

This section provides detailed protocols for three fundamental condensation reactions of Ethyl 5-formyl-1H-imidazole-4-carboxylate: the Knoevenagel Condensation, the Wittig Reaction, and Reductive Amination.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[3][4] This reaction is instrumental in the synthesis of a wide range of compounds with applications in pharmaceuticals and materials science.[5][6]

The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product. The choice of base is critical; strong bases can lead to self-condensation of the aldehyde or other side reactions. Piperidine, pyridine, and ammonium acetate are commonly employed catalysts.[7]

Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of Ethyl 5-(2,2-dicyanovinyl)-1H-imidazole-4-carboxylate.

Materials:

  • Ethyl 5-formyl-1H-imidazole-4-carboxylate

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial Acetic Acid (for neutralization)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 5-formyl-1H-imidazole-4-carboxylate (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Neutralize the reaction mixture with a few drops of glacial acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure Ethyl 5-(2,2-dicyanovinyl)-1H-imidazole-4-carboxylate.

Data Table: Representative Knoevenagel Condensation Reactions

Active Methylene CompoundCatalystSolventReaction Time (h)Yield (%)Product
MalononitrilePiperidineEthanol2-485-95Ethyl 5-(2,2-dicyanovinyl)-1H-imidazole-4-carboxylate
Ethyl CyanoacetateAmmonium AcetateToluene4-680-90Ethyl 5-(2-cyano-2-ethoxycarbonylvinyl)-1H-imidazole-4-carboxylate
Diethyl MalonateSodium EthoxideEthanol6-870-80Ethyl 5-(2,2-bis(ethoxycarbonyl)vinyl)-1H-imidazole-4-carboxylate

Note: The provided yields are representative and may vary based on specific reaction conditions and scale.

Diagram: Knoevenagel Condensation Workflow

Knoevenagel_Workflow start Start dissolve Dissolve Reactants (Aldehyde, Active Methylene Cmpd) in Solvent start->dissolve add_catalyst Add Catalyst (e.g., Piperidine) dissolve->add_catalyst reflux Heat to Reflux (Monitor by TLC) add_catalyst->reflux cool Cool to RT reflux->cool isolate Isolate Product (Filtration/Concentration) cool->isolate purify Purify (Recrystallization) isolate->purify end End purify->end Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Wittig Reaction ylide_start R-CH2-P+Ph3 X- base Strong Base (e.g., n-BuLi) ylide_start->base -HX ylide R-CH=PPh3 (Ylide) base->ylide aldehyde Imidazole-CHO betaine Betaine Intermediate aldehyde->betaine + Ylide oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization alkene Imidazole-CH=CH-R (Alkene) oxaphosphetane->alkene tppo Ph3P=O oxaphosphetane->tppo Reductive_Amination_Workflow start Start dissolve Dissolve Aldehyde & Amine in Solvent start->dissolve imine_formation Imine Formation (Stir at RT) dissolve->imine_formation add_reductant Add Reducing Agent (e.g., NaBH(OAc)3) imine_formation->add_reductant stir Stir at RT (Monitor by TLC) add_reductant->stir quench Quench Reaction (aq. NaHCO3) stir->quench extract Extract with Organic Solvent quench->extract purify Purify (Column Chromatography) extract->purify end End purify->end

Sources

Method

Alkylation of Ethyl 5-formyl-1H-imidazole-4-carboxylate

Application Note: High-Fidelity Introduction & Strategic Significance The alkylation of Ethyl 5-formyl-1H-imidazole-4-carboxylate is a pivotal transformation in the synthesis of polysubstituted imidazole therapeutics, pa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity

Introduction & Strategic Significance

The alkylation of Ethyl 5-formyl-1H-imidazole-4-carboxylate is a pivotal transformation in the synthesis of polysubstituted imidazole therapeutics, particularly angiotensin II receptor antagonists (e.g., sartans) and purine-mimetic kinase inhibitors.

This scaffold presents a unique challenge: it contains two electron-withdrawing groups (EWGs)—a formyl group (-CHO) at C5 and an ethyl ester (-COOEt) at C4. These substituents significantly increase the acidity of the imidazole NH (pKa ~10-11), facilitating deprotonation, but they also reduce the nucleophilicity of the nitrogen atoms. Furthermore, the asymmetry of the substituents creates a competition for regioselectivity (N1 vs. N3 alkylation) , governed by a delicate balance of steric hindrance and electronic repulsion.

This guide provides a robust, field-proven protocol for N-alkylation, emphasizing regiocontrol, reaction monitoring, and structural validation.

Mechanistic Insight: The Regioselectivity Paradox

Understanding the tautomeric equilibrium is prerequisite to controlling the reaction. The substrate exists in a rapid equilibrium between two tautomers.

  • Steric Factors: The ethoxycarbonyl group (-COOEt) is significantly bulkier than the formyl group (-CHO). Under kinetic control, alkylation generally favors the less sterically hindered nitrogen (proximal to the formyl group).

  • Electronic Factors: Both groups withdraw electron density, but the lone pair availability is modulated by the specific tautomer stabilized in the reaction solvent.

  • The "Switch": While steric hindrance typically directs alkylation to the nitrogen adjacent to the smaller group (Formyl), specific solvent interactions or the use of bulky electrophiles can shift this ratio.

Diagram 1: Tautomerism and Alkylation Pathways

ImidazoleAlkylation Start Ethyl 5-formyl-1H-imidazole- 4-carboxylate TautomerA Tautomer A (H on N adjacent to Ester) Start->TautomerA Equilibrium TautomerB Tautomer B (H on N adjacent to Formyl) Start->TautomerB Equilibrium Anion Delocalized Imidazolide Anion (Nucleophile) TautomerA->Anion Base (Deprotonation) TautomerB->Anion ProductA Regioisomer A (Alkyl adjacent to Formyl) *Major (Steric)* Anion->ProductA Path 1: Less Hindered ProductB Regioisomer B (Alkyl adjacent to Ester) *Minor* Anion->ProductB Path 2: More Hindered

Caption: The reaction proceeds via a common delocalized anion. Steric bulk of the C4-ester typically directs the electrophile to the nitrogen adjacent to the C5-formyl group.

Experimental Protocol

Method A: Standard Mild Alkylation (Recommended)

This method uses Potassium Carbonate (


) in DMF. It is preferred over Sodium Hydride (NaH) for this specific substrate because the formyl group is sensitive to strong bases and can undergo side reactions (e.g., Cannizzaro disproportionation or polymerization) under harsh conditions.

Reagents:

  • Substrate: Ethyl 5-formyl-1H-imidazole-4-carboxylate (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.1 – 1.2 equiv)

  • Base: Anhydrous

    
     (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the imidazole substrate (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Add anhydrous

    
     (1.5 equiv) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes.
    
    • Note: The solution may change color (often yellow/orange) as the anion forms.

  • Alkylation: Dropwise add the Alkyl Halide (1.1 equiv).

    • Critical Control: If the alkyl halide is highly reactive (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C during addition. For less reactive halides, add at RT.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC or LCMS.

    • Optimization: If conversion is <50% after 6 hours, heat to 50–60°C. Do not exceed 80°C to preserve the formyl group.

  • Workup:

    • Dilute the reaction mixture with EtOAc (5x reaction volume).

    • Wash with 50% saturated brine/water (3x) to remove DMF. Note: DMF is difficult to remove; thorough washing is essential.

    • Dry the organic layer over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc gradient (typically 0-50% EtOAc). The regioisomers usually have distinct Rf values (ΔRf ~ 0.1–0.2).

Method B: Cesium Carbonate Acceleration (For Low Reactivity)

If the electrophile is bulky or unreactive, substitute


 with Cesium Carbonate (

)
. The "Cesium Effect" improves solubility and nucleophilicity in DMF/MeCN.

Data Analysis & Validation

Regioisomer Identification (The "Gold Standard")

Distinguishing the two isomers is the most critical analytical challenge. Simple 1H NMR is often insufficient without comparative data.

Technique: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY You must check for spatial proximity between the new N-Alkyl protons and the imidazole substituents.

FeatureIsomer A (N-Alkyl adjacent to Formyl) Isomer B (N-Alkyl adjacent to Ester)
NOE Correlation Strong NOE between N-CH₂ and Aldehyde Proton (-CHO) Strong NOE between N-CH₂ and Ester Ethyl Group (-OCH₂CH₃)
Shift (Aldehyde) -CHO proton often shifts upfield slightly due to shielding by N-alkyl group.-CHO proton shift is relatively unaffected.
TLC Behavior Typically less polar (higher Rf) due to shielding of the polar formyl group.Typically more polar (lower Rf).
Diagram 2: Decision Tree for Optimization

Optimization Start Reaction Outcome Analysis CheckYield Is Yield > 70%? Start->CheckYield CheckRegio Is Regio Ratio > 5:1? CheckYield->CheckRegio Yes LowYield Problem: Low Conversion CheckYield->LowYield No Success Proceed to Next Step CheckRegio->Success Yes PoorRegio Problem: Poor Selectivity CheckRegio->PoorRegio No SolnYield 1. Switch to Cs2CO3 2. Increase Temp to 60°C 3. Add NaI (Finkelstein) LowYield->SolnYield SolnRegio 1. Lower Temp (0°C) 2. Use Non-Polar Solvent (Toluene/Phase Transfer) 3. Increase Steric Bulk of Electrophile PoorRegio->SolnRegio

Caption: Troubleshooting logic for yield and regioselectivity issues.

Critical Troubleshooting & "Pro-Tips"

  • Aldehyde Protection (Risk Mitigation): If the formyl group degrades (indicated by darkening of reaction or loss of -CHO peak in NMR), protect it before alkylation.

    • Protocol: Reflux substrate with triethyl orthoformate/EtOH + cat. acid to form the diethyl acetal . Alkylate the acetal (stable to base), then deprotect with dilute HCl/THF.

  • Water Content: Anhydrous conditions are non-negotiable. Water acts as a competing acid, quenching the imidazolide anion and stalling the reaction.

  • Order of Elution: On silica gel, the N1-alkylated product (adjacent to Formyl) usually elutes first (less polar) because the N-alkyl group effectively masks the polarity of the adjacent carbonyl, whereas the N3-alkylated product (adjacent to Ester) leaves the formyl group exposed and interacting with the silica.

References

  • Regioselectivity in Imidazole Alkylation

    • Nikitina, P. A., et al. (2024).[1] "Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates." Russian Journal of Organic Chemistry. Link (Discusses steric vs electronic control in similar 4,5-disubstituted systems).

  • Synthesis of Formyl-Imidazole Precursors

    • Journal of Chemical and Pharmaceutical Research. (2015). "Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan." Link (Provides context on the stability of ester/formyl-bearing imidazoles).

  • General N-Alkylation Protocols

    • Beilstein Journal of Organic Chemistry. "Metal catalyst-free N-allylation/alkylation of imidazole." Link (Validation of mild carbonate bases for imidazole alkylation).

  • NMR Characterization of Isomers

    • Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. Link (Methodology for NOE-based distinction of N-isomers).

Sources

Application

Introduction: The Therapeutic Power of Purine Mimicry

An Application Guide to the Synthesis of Purine Nucleotide Analogues For Researchers, Scientists, and Drug Development Professionals Purine nucleotide analogues are synthetic molecules that mimic the structure of natural...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Purine Nucleotide Analogues

For Researchers, Scientists, and Drug Development Professionals

Purine nucleotide analogues are synthetic molecules that mimic the structure of natural purines, adenine and guanine. This structural similarity allows them to interfere with essential metabolic pathways, making them cornerstone therapeutic agents in oncology and virology.[1][2] By acting as antimetabolites, they can disrupt DNA and RNA synthesis, leading to the targeted death of rapidly dividing cancer cells or the inhibition of viral replication.[2][3][4] Prominent examples include Fludarabine for leukemia, Acyclovir for herpes virus infections, and 6-mercaptopurine for its anticancer properties.[5][6]

The synthesis of these critical compounds hinges on exploiting or bypassing the cell's own machinery for nucleotide production. Eukaryotic cells utilize two primary pathways for creating purine nucleotides: the de novo pathway and the salvage pathway.[7][8]

  • De Novo Synthesis: A complex and energetically costly process that builds the purine ring from simple precursors like amino acids and carbon dioxide, ultimately assembling it onto a ribose phosphate backbone.[7]

  • Salvage Pathway: An energetically favorable route that recycles pre-existing purine bases and nucleosides from the breakdown of nucleic acids.[8][9][10]

This guide provides a detailed exploration of the key enzymatic and chemical strategies employed in the synthesis of purine nucleotide analogues, offering both the theoretical basis and practical protocols for their generation and analysis.

Part 1: Biological Synthesis Strategies - Leveraging the Salvage Pathway

The purine salvage pathway is a powerful toolkit for the synthesis of nucleotide analogues. Its enzymes are often highly specific and operate under mild, aqueous conditions, making them ideal for chemo-enzymatic approaches that avoid the complex protection and deprotection steps of traditional organic chemistry.[8][9] This section focuses on two pivotal enzymes: Purine Nucleoside Phosphorylase (PNP) and Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).

The Transglycosylation Workhorse: Purine Nucleoside Phosphorylase (PNP)

Expertise & Experience: Purine Nucleoside Phosphorylase (PNP) catalyzes the reversible cleavage of the glycosidic bond in purine nucleosides in the presence of inorganic phosphate.[11][12] In the synthetic direction, this reversible reaction can be masterfully controlled. By providing a purine base analogue and a pentose-1-phosphate donor, PNP can be used to synthesize novel nucleoside analogues with high stereospecificity. This process, known as transglycosylation, effectively swaps the base on a sugar scaffold.[13] This enzymatic approach is particularly valuable as it ensures the correct stereochemistry at the anomeric carbon, a challenge often encountered in chemical synthesis.

PNP_Mechanism cluster_0 PNP-Catalyzed Transglycosylation cluster_1 Donor Donor Nucleoside (e.g., Inosine) PNP PNP Enzyme Donor->PNP Pi Phosphate (Pi) Pi->PNP Intermediate Ribose-1-Phosphate PNP->Intermediate Phosphorolysis Base_out Leaving Base (e.g., Hypoxanthine) PNP->Base_out PNP_rev PNP Enzyme Intermediate->PNP_rev AnalogueBase Purine Analogue Base AnalogueBase->PNP_rev Product Nucleoside Analogue PNP_rev->Product Synthesis

Caption: PNP-catalyzed synthesis of a nucleoside analogue via transglycosylation.

Protocol 1: Chemo-Enzymatic Synthesis of a Nucleoside Analogue using PNP

Objective: To synthesize a novel purine nucleoside analogue from a modified purine base using a commercially available PNP enzyme.

Materials:

  • Purine Nucleoside Phosphorylase (PNP) from E. coli or other bacterial source.[12]

  • Donor Nucleoside: 7-Methylguanosine or Inosine (10 mM).

  • Acceptor Base: Purine analogue of interest (e.g., 6-chloropurine) (15 mM, to drive equilibrium).

  • Potassium Phosphate Buffer: 50 mM, pH 7.4.

  • Reaction Vessel: 1.5 mL microcentrifuge tube.

  • Instrumentation: HPLC with a C18 column, incubator/shaker.

Methodology:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 500 µL of 50 mM potassium phosphate buffer (pH 7.4), 50 µL of 100 mM donor nucleoside stock, and 75 µL of 200 mM acceptor base stock.

  • Enzyme Addition: Add 10 units of PNP enzyme to the reaction mixture. Bring the final volume to 1 mL with buffer. A control reaction without the enzyme should be run in parallel to confirm that the reaction is enzyme-dependent.

  • Incubation: Incubate the reaction at 37°C with gentle shaking for 4-24 hours. The optimal time should be determined by monitoring the reaction progress.

  • Reaction Monitoring (Trustworthiness): At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a small aliquot (10 µL), quench the reaction by adding 90 µL of 0.1 M HCl or by heat inactivation (95°C for 5 min), and centrifuge to pellet the enzyme. Analyze the supernatant by reversed-phase HPLC to monitor the consumption of the acceptor base and the formation of the product nucleoside.

  • Purification: Once the reaction reaches completion (or equilibrium), the product can be purified from the reaction mixture using preparative HPLC or silica gel column chromatography.

The Prodrug Activator: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

Expertise & Experience: HGPRT is a central enzyme in the purine salvage pathway that catalyzes the conversion of hypoxanthine and guanine into their respective monophosphate nucleotides, using 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) as the ribose-phosphate donor.[10][14] Many purine analogue drugs, such as 6-mercaptopurine (6-MP) and 6-thioguanine, are administered as inactive prodrugs (bases).[6] Their therapeutic effect is entirely dependent on intracellular conversion to their active nucleotide forms by HGPRT.[15] Therefore, understanding if a novel purine analogue is a substrate for HGPRT is a critical step in drug development. A compound that is not a substrate for HGPRT will likely have no intracellular activity unless it can be activated by another mechanism.

HGPRT_Mechanism cluster_0 Intracellular Activation by HGPRT AnalogueBase Purine Analogue Prodrug (Base) HGPRT HGPRT Enzyme AnalogueBase->HGPRT PRPP PRPP PRPP->HGPRT ActiveDrug Active Nucleotide Analogue (MP) HGPRT->ActiveDrug Phosphoribosylation PPi Pyrophosphate (PPi) HGPRT->PPi

Caption: HGPRT catalyzes the conversion of a purine analogue prodrug to its active form.

Protocol 2: In Vitro HGPRT Substrate Activity Assay

Objective: To determine if a novel purine base analogue can be converted to its corresponding nucleotide by human HGPRT.

Materials:

  • Recombinant human HGPRT enzyme.

  • 5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP) (1 mM stock).

  • Tris-HCl Buffer: 50 mM, pH 7.5, containing 10 mM MgCl₂.

  • Purine Analogue of Interest (1 mM stock).

  • Positive Control: Hypoxanthine (1 mM stock).

  • Instrumentation: LC-MS or a high-sensitivity HPLC-UV system.

Methodology:

  • Reaction Setup: Prepare the following reactions in separate microcentrifuge tubes:

    • Test Reaction: 50 µL Tris-HCl/MgCl₂ buffer, 10 µL PRPP stock, 10 µL purine analogue stock, 1 µg HGPRT enzyme.

    • Positive Control: 50 µL Tris-HCl/MgCl₂ buffer, 10 µL PRPP stock, 10 µL Hypoxanthine stock, 1 µg HGPRT enzyme.

    • Negative Control (No Enzyme): 50 µL Tris-HCl/MgCl₂ buffer, 10 µL PRPP stock, 10 µL purine analogue stock, no enzyme.

  • Volume Adjustment: Adjust the final volume of each reaction to 100 µL with nuclease-free water.

  • Incubation: Incubate all tubes at 37°C for 60 minutes.

  • Reaction Quenching: Stop the reaction by adding 10 µL of 1 M formic acid or by heating to 95°C for 5 minutes.

  • Analysis (Self-Validation): Centrifuge the samples to pellet the denatured enzyme. Analyze the supernatant by LC-MS.

    • Expected Result: In the test sample, look for a new peak with a mass corresponding to the expected nucleotide analogue (Mass of Base + 212.06 Da for the phosphoribosyl moiety).

    • Validation: The positive control should show robust conversion of hypoxanthine to inosine monophosphate (IMP). The negative control should show no product formation, confirming the enzyme's essential role.

Part 2: Chemical Synthesis Strategies - Precision and Diversity

While enzymatic methods offer elegance and specificity, chemical synthesis provides unparalleled flexibility for creating novel purine scaffolds and performing late-stage modifications crucial for medicinal chemistry campaigns.

Classical and Modern Approaches

Traditional methods like the Traube purine synthesis allow for the construction of the purine ring system from simpler pyrimidine precursors.[3] More recently, powerful transition metal-catalyzed cross-coupling reactions have revolutionized the field.[5] Techniques such as photoredox/nickel dual catalysis enable the direct coupling of a wide range of functional groups onto the purine core, even on unprotected nucleosides.[5] This is a game-changer for generating libraries of compounds for structure-activity relationship (SAR) studies.

Application Note: Accelerating Drug Discovery with Late-Stage Functionalization

Expertise & Experience: The ability to modify a complex molecule at a late stage in its synthesis is a primary goal in medicinal chemistry. For purine nucleosides, this often involves starting with a halogenated precursor, such as 6-chloropurine riboside. The chlorine atom acts as a versatile chemical "handle" that can be substituted with various other groups using cross-coupling chemistry. This parallel synthesis approach allows a team to rapidly generate dozens of analogues from a common intermediate, dramatically accelerating the exploration of how different chemical groups at a specific position affect biological activity.

Late_Stage_Functionalization cluster_0 Parallel Synthesis via Cross-Coupling Start 6-Chloropurine Nucleoside Catalysis Photoredox/Nickel Dual Catalysis Start->Catalysis Prod1 Analogue 1 (C6-Alkyl 1) Catalysis->Prod1 Prod2 Analogue 2 (C6-Alkyl 2) Catalysis->Prod2 Prodn Analogue 'n' (C6-Alkyl 'n') Catalysis->Prodn R1 Alkyl Bromide 1 R1->Catalysis R2 Alkyl Bromide 2 R2->Catalysis R3 Alkyl Bromide 'n' R3->Catalysis

Caption: Workflow for rapid diversification of analogues via late-stage C-H functionalization.

Data Summary: Comparison of Synthesis Strategies

FeatureEnzymatic Synthesis (PNP/HGPRT)Chemical Synthesis (Cross-Coupling)
Specificity High stereospecificity and regioselectivity.Can be challenging; may require protecting groups.
Reaction Conditions Mild (aqueous buffer, physiological pH, temp).Often requires anhydrous solvents, inert atmosphere, and potentially harsh reagents.
Substrate Scope Limited by what the enzyme will accept.Very broad; vast libraries of coupling partners are available.
Key Advantage "Green" chemistry, simple, ensures correct stereochemistry.High versatility, ideal for SAR studies and novel scaffold creation.
Key Limitation Enzyme stability and substrate tolerance can be limiting.Multi-step, requires purification from catalysts and byproducts, potential for side reactions.

Conclusion

The synthesis of purine nucleotide analogues is a dynamic field that strategically combines the precision of biology with the versatility of chemistry. Enzymatic methods, particularly those employing salvage pathway enzymes like PNP and HGPRT, offer an efficient and stereospecific route for creating and activating these compounds. Chemical methods, especially modern cross-coupling reactions, provide the power to rapidly diversify lead compounds and explore vast chemical space. A comprehensive drug development program will often leverage both approaches: chemical synthesis to create novel bases and perform broad SAR studies, and enzymatic assays to confirm intracellular activation and guide further design. This integrated strategy continues to fuel the discovery of new and more effective purine analogues for treating human diseases.[16]

References

  • eGyanKosh. (n.d.). BIOSYNTHESIS OF PURINE NUCLEOTIDES.
  • Aryal, S. (2022, August 15). Purine Synthesis. Microbe Notes.
  • Massive Bio. (2026, January 20). Purine Nucleoside Analog.
  • Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine.
  • National Institutes of Health. (n.d.). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. PMC.
  • YouTube. (2024, June 19). Synthetic Purine Nucleosides Antiviral Drugs or agents.
  • PubMed. (n.d.). Purine Nucleosides and Analogues Bearing Chiral Substituents: Medicinal Chemistry and Therapeutic Perspective.
  • NCBI Bookshelf. (n.d.). Purine Analogs. Holland-Frei Cancer Medicine.
  • PMC - NIH. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
  • BioOne Complete. (2002, April 4). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
  • ACS Publications. (n.d.). Synthesis of Six-Membered Ring Nucleoside Analogues through the Palladium-Catalyzed Tandem Allylic Substitution Reaction. The Journal of Organic Chemistry.
  • NCBI Bookshelf. (2014, July 14). Purine Analogues. LiverTox.
  • Taylor & Francis Online. (n.d.). Purine analogues – Knowledge and References.
  • Taylor & Francis Online. (n.d.). Hypoxanthine-guanine phosphoribosyltransferase – Knowledge and References.
  • MDPI. (2023, January 17). Design and Synthesis of New Modified Flexible Purine Bases as Potential Inhibitors of Human PNP.
  • Wikipedia. (n.d.). Purine metabolism.
  • Taylor & Francis Online. (n.d.). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues.
  • NIH. (2024, August 27). Bacterial Purine Nucleoside Phosphorylases from Mesophilic and Thermophilic Sources: Characterization of Their Interaction with Natural Nucleosides and Modified Arabinofuranoside Analogues.
  • MDPI. (n.d.). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase.
  • Dr.Oracle. (2025, May 25). Which enzyme is involved in the salvage pathway of purine metabolism, specifically Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), Phosphoribosyl Pyrophosphate (PRPP) synthetase, Adenosine Deaminase, or Xanthine Oxidase?
  • RCSB PDB. (n.d.). Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate. This document is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Introduction: The Challenge of Imidazole Formylation

Ethyl 5-formyl-1H-imidazole-4-carboxylate is a critical building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active molecules.[1][2] The introduction of a formyl group onto the imidazole ring is most commonly achieved via the Vilsmeier-Haack reaction.[3][4] While effective, this reaction is notoriously sensitive to reaction parameters. Achieving a high yield of the desired C5-formylated product requires precise control over stoichiometry, temperature, and reagent quality to prevent the formation of side products and reaction failure. This guide provides a systematic approach to mastering this synthesis.

Core Reaction Pathway

The primary route involves the electrophilic substitution of Ethyl 1H-imidazole-4-carboxylate with the Vilsmeier reagent, an electrophilic iminium cation generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Caption: Vilsmeier-Haack formylation of the imidazole starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing Ethyl 5-formyl-1H-imidazole-4-carboxylate?

The Vilsmeier-Haack reaction is the industry-standard and most frequently cited method for this specific formylation.[4][5] It involves the generation of the Vilsmeier reagent (a chloroiminium ion) from a substituted amide like DMF and a halogenating agent, typically phosphorus oxychloride (POCl₃). This reagent is a mild electrophile that selectively attacks the electron-rich C5 position of the imidazole ring, leading to the desired aldehyde after aqueous work-up.

Q2: Why is my reaction yield consistently low?

Low yields are the most common complaint and can stem from several factors. The three pillars of a successful Vilsmeier-Haack reaction are:

  • Purity of Reagents: The Vilsmeier reagent is highly sensitive to moisture. Anhydrous DMF and fresh, properly stored POCl₃ are non-negotiable.

  • Strict Temperature Control: The formation of the Vilsmeier reagent is exothermic. Uncontrolled temperature spikes can lead to reagent decomposition and significant side product formation.

  • Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is critical. An excess of the reagent can lead to di-formylation or other undesired reactions, while an insufficient amount will result in incomplete conversion.

Q3: Which position on the imidazole ring is formylated and why?

In the case of Ethyl 1H-imidazole-4-carboxylate, the formylation occurs at the C5 position. The ester group at C4 is an electron-withdrawing group, which deactivates the adjacent C5 position to a lesser extent than the C2 position. The nitrogen at position 1 directs electrophilic substitution away from C2. Consequently, the C5 position remains the most electron-rich and sterically accessible carbon, making it the primary site for electrophilic attack by the Vilsmeier reagent.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: The reaction fails to start or shows minimal conversion by TLC.
Q: I've run the reaction for several hours, but TLC analysis shows only starting material. What went wrong?

This issue almost always points to a problem with the Vilsmeier reagent itself or the reaction conditions.

  • Probable Cause 1: Inactive Vilsmeier Reagent.

    • Causality: The chloroiminium salt is highly reactive and readily hydrolyzed by trace amounts of water. If your DMF is not anhydrous or your POCl₃ is old and has been exposed to atmospheric moisture, the reagent will be quenched before it can react with your substrate.

    • Corrective Action: Use a freshly opened bottle of anhydrous DMF or DMF dried over molecular sieves. Use a fresh bottle of POCl₃. The reagent should be prepared in situ by adding POCl₃ slowly to ice-cold, anhydrous DMF under an inert atmosphere (Nitrogen or Argon).

  • Probable Cause 2: Incorrect Reaction Temperature.

    • Causality: The initial formation of the Vilsmeier reagent must be done at a low temperature (0-5 °C) to control the exotherm. However, the subsequent formylation of the imidazole ring often requires heating to proceed at a reasonable rate.[4] If the reaction is left at a low temperature for too long, the conversion will be negligible.

    • Corrective Action: After the addition of the substrate at a low temperature, the reaction mixture should be allowed to warm to room temperature and then carefully heated. Monitor the reaction progress by TLC to determine the optimal temperature and time, which is often in the 60-80 °C range.

Problem 2: The reaction mixture turns dark brown or black, yielding a tar-like substance.
Q: My reaction turned into an intractable black tar upon heating. Is it salvageable?

Unfortunately, extensive tar formation usually indicates product and reagent decomposition, making salvage difficult. The key is prevention.

  • Probable Cause: Uncontrolled Exotherm and High Temperature.

    • Causality: Imidazole derivatives, especially when activated for electrophilic substitution, can be prone to polymerization and decomposition at high temperatures. An uncontrolled exotherm during reagent formation or excessively high temperatures during the reaction phase can initiate these degradation pathways.

    • Corrective Action:

      • Slow Addition: Add POCl₃ dropwise to the DMF at 0 °C with vigorous stirring. Ensure the internal temperature does not rise significantly.

      • Controlled Heating: Heat the reaction mixture using an oil bath with a temperature controller. Avoid aggressive, direct heating with a mantle.

      • Stepwise Temperature Increase: Gradually increase the temperature to the target (e.g., 70 °C) and hold, rather than heating rapidly.

Problem 3: TLC shows multiple product spots and purification is challenging.
Q: My final crude product shows the desired spot, but also several other spots that are difficult to separate. What are they?

This indicates a lack of reaction selectivity, a common issue if parameters are not optimized.

Troubleshooting_Workflow start Low Yield / Purity Issue prob1 Problem: Minimal Conversion start->prob1 prob2 Problem: Dark Tarry Mixture start->prob2 prob3 Problem: Multiple Products (TLC) start->prob3 cause1a Cause: Inactive Reagent (Moisture) prob1->cause1a cause1b Cause: Temperature Too Low prob1->cause1b cause2a Cause: Uncontrolled Exotherm prob2->cause2a cause3a Cause: Incorrect Stoichiometry prob3->cause3a cause3b Cause: Incomplete Work-up prob3->cause3b sol1a Solution: Use Anhydrous Reagents cause1a->sol1a sol1b Solution: Controlled Heating (60-80°C) cause1b->sol1b sol2a Solution: Slow Reagent Addition at 0°C cause2a->sol2a sol3a Solution: Optimize Reagent Ratio (Table 1) cause3a->sol3a sol3b Solution: Ensure Proper pH Adjustment cause3b->sol3b

Caption: A troubleshooting workflow for common synthesis issues.

  • Probable Cause 1: Incorrect Stoichiometry.

    • Causality: Using a large excess of the Vilsmeier reagent can potentially lead to di-formylation or formylation at the N1 position. While C5 formylation is preferred, harsh conditions can overcome this selectivity.

    • Corrective Action: Carefully control the stoichiometry. Start with a modest excess of the Vilsmeier reagent and optimize based on results. See the table below for starting recommendations.

  • Probable Cause 2: Incomplete Hydrolysis during Work-up.

    • Causality: The reaction work-up involves quenching with an ice-water mixture and neutralization with a base (e.g., sodium carbonate or sodium hydroxide) to hydrolyze the intermediate iminium species to the final aldehyde. Incomplete hydrolysis can leave behind reactive intermediates or salts that appear as impurities.

    • Corrective Action: Ensure the quenched reaction mixture is stirred vigorously for a sufficient time until the hydrolysis is complete. Carefully adjust the pH to neutral or slightly basic (pH 7-8) to ensure the product precipitates cleanly.

Table 1: Recommended Reaction Parameters
ParameterRecommended RangeRationale & Expert Notes
Substrate Purity >98%Impurities in the starting material can inhibit the reaction or lead to side products. Recrystallize if necessary.
POCl₃ : Substrate 1.5 - 3.0 equivalentsStart with ~2 equivalents. A higher ratio can increase conversion but risks side products. A lower ratio may result in incomplete reaction.
DMF Solvent & ReagentMust be anhydrous. Typically used in sufficient quantity to ensure good stirring.
Reagent Prep Temp. 0 - 5 °CCritical for controlling the initial exotherm during Vilsmeier reagent formation.
Reaction Temp. 60 - 80 °CRequired for the formylation step. Monitor by TLC to avoid overheating and decomposition.
Reaction Time 4 - 8 hoursHighly dependent on temperature and substrate reactivity. Monitor by TLC until starting material is consumed.

Experimental Protocols

Standard Protocol for Ethyl 5-formyl-1H-imidazole-4-carboxylate Synthesis

This protocol is a validated starting point. Optimization may be required.

Materials:

  • Ethyl 1H-imidazole-4-carboxylate (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (2.0 eq)

  • Dichloromethane (DCM, optional solvent)

  • Ice

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Ethyl Acetate

  • Brine

Procedure:

  • Under an inert atmosphere (N₂), add anhydrous DMF to a three-neck round-bottom flask equipped with a thermometer, dropping funnel, and magnetic stirrer.

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add POCl₃ (2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes. A pale yellow or colorless solution of the Vilsmeier reagent should form.

  • Dissolve Ethyl 1H-imidazole-4-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it slowly to the cold Vilsmeier reagent solution.

  • After the addition is complete, allow the reaction to warm to room temperature, then heat to 70-75 °C using a pre-heated oil bath.

  • Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete in 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it carefully into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • Stir for 30-60 minutes to ensure complete hydrolysis.

  • Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. The product often precipitates as a solid.

  • Filter the solid and wash with cold water. If no solid forms, extract the aqueous layer three times with Ethyl Acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

References
  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

  • Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

  • PMC. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Available at: [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Taylor & Francis Online. (2025). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available at: [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-3-(dimethylamino)prop-2-enal and its reactions. Available at: [Link]

  • ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Available at: [Link]

Sources

Optimization

Heterocycle Functionalization Support Hub: Imidazole Ester Formylation

The following technical guide is structured as a specialized support hub for researchers dealing with the formylation of imidazole esters. Current Status: Operational | Topic: Side Reaction Troubleshooting & Protocol Opt...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support hub for researchers dealing with the formylation of imidazole esters.

Current Status: Operational | Topic: Side Reaction Troubleshooting & Protocol Optimization

Welcome to the technical support center. You are likely here because the Vilsmeier-Haack reaction on your imidazole ester is yielding complex mixtures, recovered starting material, or unexpected halogenated byproducts.

Imidazole esters are electron-deficient (deactivated) systems.[1] Unlike pyrroles or simple imidazoles, the ester group withdraws electron density, making the ring sluggish toward electrophilic aromatic substitution (EAS). This deactivation forces the use of harsher conditions (higher temperatures, excess reagents), which in turn triggers specific side reactions.

Quick Diagnostic: What is your primary failure mode?
SymptomProbable CauseImmediate Action
No Reaction / SM Recovery Ring deactivation by ester group.[1]Increase Temp (>60°C) or Reagent Equiv.[1]
Product Mass +18/20 units Chlorination (Cl replaces H or OH).[1]Reduce POCl₃ stoichiometry; Check Temp.
Product Mass +28 (Wrong Spot) N-Formylation (Kinetic control).Use N-protecting group (SEM, Bn, Ts).[1]
Loss of Ester (Acid formation) Hydrolysis during workup.Buffer workup to pH 7-8; Avoid strong acid/base.[1]
Black Tar / Insoluble Solid Polymerization of Vilsmeier salt.Dilute reaction; Control exotherm strictly.
Module 1: The Regioselectivity Conflict (N- vs. C-Formylation)

The Issue: The imidazole nitrogen (N1) is a better nucleophile than the C4/C5 carbons. In the absence of a protecting group, the Vilsmeier reagent will attack N1 first, forming an N-formyl imidazole or an unstable N-iminium species.[1]

Technical Insight:

  • Kinetic Product: N-formylation. This is often reversible under aqueous acidic workup, leading to the recovery of starting material, which users falsely interpret as "no reaction."

  • Thermodynamic Product: C-formylation (C4 or C5).[1] This requires the rearrangement of the N-intermediate or direct attack on the carbon, which is energetically demanding on a deactivated ring.

Troubleshooting Protocol:

  • Mandatory Protection: Do not attempt Vilsmeier on free NH-imidazole esters. Use Benzyl (Bn) , SEM , or Tosyl (Ts) groups.

    • Why? It blocks N-attack and forces the electrophile to the carbon.[1]

  • Steric Direction:

    • If N1 is protected with a bulky group (e.g., Trityl), formylation favors C4 (remote) over C2 (adjacent).[1]

    • If N1 is Methyl, you may get a mixture of C2 and C5 depending on the ester position.

Module 2: The "Chloro-Impurity" (Chlorination Artifacts)

The Issue: Mass spectrometry shows a product distribution with characteristic chlorine isotope patterns (


 3:1 ratio).

Mechanism of Failure: Phosphorus oxychloride (


) is not just a dehydrating agent; it is a chlorinating agent.
  • Direct Chlorination: At high temperatures (>80°C),

    
     can generate 
    
    
    
    equivalents or radical species that attack the ring, replacing a hydrogen (usually at C2).
  • Functional Group Swap: If your substrate has any -OH or -NH groups, they will be converted to -Cl.[1]

  • Aldehyde-to-Chloride: In rare cases, the formed aldehyde oxygen is replaced by chlorine if the workup is delayed, forming a gem-dichloro or chloro-imine species.[1]

Corrective Action:

  • Stoichiometry: Limit

    
     to 1.1–1.2 equivalents. Excess 
    
    
    
    at high heat guarantees chlorination.
  • Alternative Reagent: If chlorination persists, switch to DMF-DMA (Dimethylformamide dimethyl acetal) for a milder approach, though this is less potent for deactivated rings.[1]

Module 3: Ester Hydrolysis & Stability

The Issue: The ester group disappears, leaving a carboxylic acid or a decarboxylated product.

Root Cause: The Vilsmeier intermediate is an iminium salt .[2][3][4][5][6] To get the aldehyde, this salt must be hydrolyzed with water.

  • The Trap: The hydrolysis releases HCl, creating a highly acidic aqueous environment (pH < 1).

  • Catalysis: Imidazole rings themselves act as nucleophilic catalysts for ester hydrolysis (intramolecular general base catalysis).[1][7]

The Solution: Buffered Quench Never quench directly into water.

  • Protocol: Pour the reaction mixture into an ice-cold solution of Sodium Acetate (3M) or Saturated

    
     .
    
  • Target pH: Maintain pH 5–7 during the quench. This hydrolyzes the iminium to the aldehyde without cleaving the ester.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired C-formylation and the common side reactions (N-attack and Chlorination).

VilsmeierPathways Start Imidazole Ester (Deactivated) N_Int N-Iminium Species (Kinetic Trap) Start->N_Int Fast (No Protection) C_Int C-Iminium Salt (Desired Intermediate) Start->C_Int Slow (Requires Heat) VR Vilsmeier Reagent (POCl3 + DMF) VR->Start Side_N N-Formyl / SM (Reversible) N_Int->Side_N Aq. Workup Prod C-Formyl Imidazole (Target) C_Int->Prod Buffered Hydrolysis Side_Cl Chloro-Imidazole (Side Product) C_Int->Side_Cl Excess POCl3 / >80°C Side_Acid Carboxylic Acid (Hydrolysis) C_Int->Side_Acid Acidic Workup (pH < 2)

Caption: Reaction network showing the kinetic N-attack trap vs. thermodynamic C-formylation and critical failure points (Chlorination/Hydrolysis).

Module 4: The "Gold Standard" Protocol

This protocol is optimized for Methyl 1-benzyl-1H-imidazole-5-carboxylate .[1] Adjust protecting groups as necessary.

Reagents:

  • Substrate: 1.0 equiv

  • DMF (Anhydrous): 5.0 equiv (acts as solvent/reagent)[1]

  • 
    : 1.2 equiv
    
  • Solvent: 1,2-Dichloroethane (DCE) or neat DMF.[1]

Step-by-Step:

  • Reagent Formation (The Cold Step):

    • Cool DMF to 0°C under Argon.

    • Add

      
       dropwise over 20 mins. Critical: Do not let temp rise above 5°C. A white semi-solid (Vilsmeier salt) will form.[1]
      
    • Stir at 0°C for 30 mins to ensure complete salt formation.

  • Addition (The Control Step):

    • Dissolve the imidazole ester in minimal DCE (or DMF).

    • Add the substrate solution dropwise to the Vilsmeier salt at 0°C.

  • The Energy Ramp (Overcoming Deactivation):

    • Allow to warm to Room Temp (RT).[1]

    • Checkpoint: Check LCMS. If no reaction after 2h, heat to 60°C .

    • Warning: Do not exceed 80°C unless absolutely necessary (risk of chlorination).

  • Quench (The Buffer Step):

    • Prepare a solution of Sodium Acetate (3.0 equiv) in water, cooled to 0°C.

    • Pour the reaction mixture slowly into the acetate solution.

    • Stir vigorously for 1 hour at RT. This ensures the iminium salt (

      
      ) hydrolyzes to the aldehyde (
      
      
      
      ).
  • Isolation:

    • Extract with Ethyl Acetate. Wash with Brine.[8] Dry over

      
      .[8]
      
References
  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[2][3][4][5][6][8] Comprehensive Organic Synthesis.

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds.[2][4][6][8][9] Organic Reactions.[2][3][5][6][8][9][10][11][12][13][14] [1]

  • Marson, C. M. (2011). Reactions of Carbonyl Compounds with Iminium Salts. Tetrahedron.

  • Belyakov, S. A., et al. (2006). Regioselectivity in the Vilsmeier-Haack Formylation of Imidazoles. Russian Journal of Organic Chemistry.

Sources

Troubleshooting

Optimization of reaction conditions for imidazole cyclization

Current Status: Systems Operational | Agent: Senior Application Scientist Ticket Focus: Reaction Conditions, Regioselectivity, and Purification Protocols Welcome to the Technical Support Portal You have reached the Tier...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Systems Operational | Agent: Senior Application Scientist Ticket Focus: Reaction Conditions, Regioselectivity, and Purification Protocols

Welcome to the Technical Support Portal

You have reached the Tier 3 support desk for heterocyclic synthesis. Below you will find a curated Knowledge Base designed to troubleshoot the most persistent failure modes in imidazole formation. We move beyond "textbook" definitions to address why reactions fail in the flask and how to recover them.

Module 1: The Debus-Radziszewski (Multicomponent) Reaction

Context: The condensation of a 1,2-dicarbonyl, aldehyde, and ammonia is the workhorse for generating 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles.

Q1: My yields are consistently stuck at <40% with heavy tar formation. How do I optimize the condensation?

Diagnosis: Thermal degradation of the dicarbonyl species (benzil derivatives) or polymerization of the aldehyde often occurs before the slow multicomponent assembly can complete. The Fix: Switch from thermal reflux to Microwave-Assisted Organic Synthesis (MAOS) or use a Solid Acid Catalyst .

Protocol A: Microwave Optimization (High Throughput)

  • Rationale: Microwave irradiation couples directly with the polar transition state, accelerating the rate-determining step (diimine formation) from hours to minutes, bypassing thermal decomposition pathways.

  • Standard Operating Procedure (SOP):

    • Stoichiometry: Aldehyde (1.0 eq), Benzil (1.0 eq), Ammonium Acetate (4.0 eq).[1] Note: Excess

      
       is critical to drive equilibrium.
      
    • Solvent: Ethanol or Acetic Acid (Glacial).

    • Conditions: Seal in a microwave vial. Irradiate at 180W at 100°C for 5–8 minutes .

    • Monitoring: TLC (Hexane:EtOAc 6:4).

    • Validation: Reaction is complete when the yellow color of benzil disappears.

Protocol B: Green Catalytic Method (Scalable)

  • Catalyst: Use 5 mol% Iodine (

    
    )  or Silica Sulfuric Acid (SSA) .
    
  • Mechanism: These act as mild Lewis/Brønsted acids to activate the carbonyl oxygen without inducing the harsh polymerization seen with HCl or

    
    .
    
  • Data Comparison:

ParameterThermal Reflux (Classic)Microwave (Optimized)

Catalyst (Green)
Time 4–12 Hours5–10 Minutes30–45 Minutes
Yield 35–55%85–92%78–85%
Side Products Significant TarsMinimalTrace
Module 2: Regiocontrol & The Van Leusen Synthesis

Context: Thermal condensation often produces a racemic mix of 1,4- and 1,5-disubstituted isomers due to tautomerism.

Q2: I need the 1,5-disubstituted imidazole specifically, but I keep getting the 1,4-isomer. How do I force regioselectivity?

Diagnosis: You cannot rely on thermodynamic control in standard cyclizations. You must use the Van Leusen Imidazole Synthesis (vLIS) using Tosylmethyl Isocyanide (TosMIC).[2] The Fix: The vLIS allows for the specific formation of 1,4,5-trisubstituted or 1,5-disubstituted imidazoles based on the base and workup selected.

Mechanistic Insight: The reaction proceeds via a base-induced [3+2] cycloaddition of TosMIC to an aldimine. The regiochemistry is locked because the TosMIC carbon always becomes C-4 of the imidazole ring, and the imine carbon becomes C-5.

Critical Workflow (vLIS):

  • Formation of Imine: Condense Aldehyde + Amine

    
     Imine (in situ or isolated).
    
  • Cycloaddition: Add TosMIC (1.0 eq) +

    
     (2.0 eq) in DMF/MeOH.
    
  • Elimination: The intermediate 4-tosyl-2-imidazoline undergoes base-mediated elimination of p-toluenesulfinic acid to yield the imidazole.

VanLeusen Start Aldehyde + Amine Imine Aldimine (Intermediate) Start->Imine -H2O TosMIC + TosMIC (Base: K2CO3) Imine->TosMIC Cyclo [3+2] Cycloaddition TosMIC->Cyclo Elim Elimination of p-TsOH Cyclo->Elim Product Regioselective Imidazole Elim->Product

Figure 1: The Van Leusen pathway guarantees regiochemical locking by reacting TosMIC with a pre-formed aldimine, preventing the tautomeric scrambling common in thermal condensations.

Module 3: Purification & Isolation

Context: Imidazoles are basic amines (


) and "stick" to acidic stationary phases.
Q3: My compound streaks on the TLC plate and is lost on the silica column. How do I recover it?

Diagnosis: The basic nitrogen of the imidazole ring is protonating on the acidic silanol groups (


) of the silica gel, causing irreversible adsorption or severe tailing.

The Fix: "Deactivation" of the Stationary Phase. Do not run a standard Hexane/EtOAc column. You must modify the mobile phase.[3]

Troubleshooting Protocol:

  • The "Triethylamine Wash": Pre-wash your silica column with mobile phase containing 1% Triethylamine (

    
    ) .
    
  • Mobile Phase Modifier: Run your column with 1-2%

    
     or 
    
    
    
    in the eluent (e.g., DCM:MeOH:Et3N 95:4:1).
    • Why? The amine modifier competes for the acidic sites on the silica, allowing your imidazole to pass through.

  • Alternative Phase: If silica fails, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and prevents the "sticking" phenomenon.

Visual Troubleshooting Logic

Use the following decision tree to determine your optimization strategy based on your observed failure mode.

Troubleshooting Start Start: Identify Failure Mode Yield Low Yield / Tars Start->Yield Regio Wrong Isomer (Regio) Start->Regio Purity Streaking / Loss on Column Start->Purity CheckTemp Check Temp/Time Yield->CheckTemp CheckMethod Current Method? Regio->CheckMethod CheckPhase Stationary Phase? Purity->CheckPhase Sol1 Switch to Microwave (180W, 100°C) CheckTemp->Sol1 If Thermal Sol2 Add Catalyst (I2 or SSA) CheckTemp->Sol2 If Slow Sol3 Switch to Van Leusen (TosMIC + K2CO3) CheckMethod->Sol3 If 4-comp Condensation Sol4 Add 1% Et3N to Eluent CheckPhase->Sol4 If Silica Sol5 Use Neutral Alumina CheckPhase->Sol5 If Severe Tailing

Figure 2: Diagnostic logic flow for selecting the correct optimization pathway based on experimental symptoms.

References
  • Microwave Optimization: Sharma, G. K., et al. "Optimization of Microwave Assisted Synthesis of Substituted Imidazoles." Oriental Journal of Chemistry, 2024.

  • Van Leusen Mechanism: Sisko, J., et al. "Regioselective synthesis of 1,4,5-trisubstituted imidazoles." Journal of Organic Chemistry, 2000.[4]

  • Catalytic Improvements: Shabalin, D. A., & Camp, J. E. "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry, 2020.[4]

  • Purification Techniques: BenchChem Technical Support. "Purification of Imidazole Derivatives." 2025.[5][6][7]

Sources

Optimization

Preventing decomposition of Ethyl 5-formyl-1H-imidazole-4-carboxylate during storage

The following Technical Support Guide is designed for researchers and drug development professionals working with Ethyl 5-formyl-1H-imidazole-4-carboxylate . This molecule serves as a critical intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with Ethyl 5-formyl-1H-imidazole-4-carboxylate . This molecule serves as a critical intermediate in the synthesis of purine analogues and bioactive heterocyclic compounds.[1]

Its structural combination of an aldehyde (highly reactive to oxidation), an ester (susceptible to hydrolysis), and an imidazole ring (amphoteric, prone to tautomerism and autocatalysis) makes it uniquely unstable during storage.[1]

Status: Operational | Tier: Advanced Chemical Handling[1]

PART 1: CRITICAL STORAGE SPECIFICATIONS (Quick Start)

If you have just received this compound, do not store it on the open bench . Immediate stabilization is required to prevent the "Yellow-Brown Shift" (oxidative degradation).

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) Arrhenius suppression of autoxidation and ester hydrolysis rates.[1]
Atmosphere Argon or Nitrogen (Inert) The formyl group (

) is highly susceptible to radical autoxidation to carboxylic acid in the presence of

.
Humidity < 10% RH (Desiccated) Moisture triggers ester hydrolysis, often catalyzed intramolecularly by the basic imidazole nitrogen.[1]
Light Amber Vial / Foil Wrap Imidazole derivatives can undergo photo-induced tautomerization or radical formation.[1]
Container Teflon-lined Screw Cap Avoids leaching from rubber septa; ensures gas-tight seal against moisture ingress.[1]

PART 2: DIAGNOSTIC WORKFLOW (Visual)

Use this decision tree to assess the integrity of your current batch before use.

StorageWorkflow Start Inspect Sample Appearance ColorCheck Is the solid White/Off-White? Start->ColorCheck Good Pass: Proceed to NMR (Confirm -CHO peak) ColorCheck->Good Yes Bad Fail: Yellow/Brown or Sticky ColorCheck->Bad No AnalyzeBad Check 1H-NMR (DMSO-d6) Bad->AnalyzeBad Issue1 Loss of -CHO (~9-10 ppm) New broad -OH (~12 ppm) AnalyzeBad->Issue1 Scenario A Issue2 Loss of Ethyl group signals Shift in aromatics AnalyzeBad->Issue2 Scenario B Diagnosis1 Diagnosis: Oxidation to Carboxylic Acid Issue1->Diagnosis1 Diagnosis2 Diagnosis: Hydrolysis to Acid + Ethanol Issue2->Diagnosis2

Figure 1: Triage workflow for determining chemical integrity based on physical appearance and NMR signatures.

PART 3: TROUBLESHOOTING GUIDE (FAQs)

Q1: My sample has turned from white to a sticky yellow solid. Is it recoverable?

Diagnosis: This is the classic sign of oxidative polymerization or hydrate formation .[1] Imidazole aldehydes are prone to forming Schiff bases with themselves (intermolecularly) or oxidizing to the carboxylic acid, which disrupts the crystal lattice, leading to a "gum."[1] Corrective Protocol:

  • Do not use heat to dry it (accelerates degradation).[1]

  • Recrystallization: Dissolve the crude solid in a minimal amount of warm anhydrous Ethanol or Acetonitrile .[1]

  • Add cold Diethyl Ether or Hexane dropwise until turbid.

  • Cool to -20°C overnight.

  • Filter under Argon.[1] If the yellow color persists in the solid, the degradation is likely irreversible (polymerization).

Q2: The 1H-NMR shows a decrease in the aldehyde proton signal (approx. 9.8 ppm) and a new peak around 8.0 ppm.[1]

Diagnosis: This indicates Cannizzaro Disproportionation or Autoxidation .[1]

  • Mechanism: In the presence of trace moisture and base (the imidazole ring itself acts as a base), the aldehyde can disproportionate into the alcohol and the carboxylic acid.[1]

  • Prevention: Ensure the sample is stored at neutral pH . If you synthesized this, ensure all basic workup reagents (e.g.,

    
    , 
    
    
    
    ) are completely removed.[1] Wash the final solid with a buffer (pH 7) or weak acid before final drying.[1]
Q3: Why does the melting point drop significantly after one week of storage in a clear vial?

Diagnosis: Photo-degradation and Hygroscopicity .[1]

  • Causality: Imidazoles are hygroscopic.[1] Absorbed water hydrolyzes the ethyl ester to the free acid.[1] The mixture of Ester + Acid + Ethanol acts as a eutectic impurity, drastically lowering the melting point.

  • Immediate Fix: Dry the sample in a vacuum desiccator over

    
     (Phosphorus Pentoxide) for 24 hours. Retest melting point. If still low, recrystallize.[1]
    

PART 4: DEEP DIVE - DEGRADATION MECHANISMS[1]

Understanding the enemy is the first step to defeating it.[1] The degradation of Ethyl 5-formyl-1H-imidazole-4-carboxylate is driven by two competing pathways:

DegradationPathways Molecule Ethyl 5-formyl-1H-imidazole -4-carboxylate Oxidation Autoxidation (+O2) Molecule->Oxidation Hydrolysis Hydrolysis (+H2O) Molecule->Hydrolysis Radical Peroxy Radical Intermediate Oxidation->Radical AcidProduct 5-Carboxy-imidazole-4-ester (Inactive Acid) Radical->AcidProduct Cat Autocatalysis (Imidazole N acts as Base) Hydrolysis->Cat HydroProduct 5-Formyl-imidazole-4-carboxylic acid (+ Ethanol) Cat->HydroProduct

Figure 2: The two primary degradation pathways.[1] Note that the imidazole nitrogen can catalyze the hydrolysis of its own neighboring ester group if water is present.

The "Autocatalytic" Trap

The imidazole ring contains a basic nitrogen (pKa ~7).[1] If the sample is stored wet, this nitrogen can deprotonate water, generating a hydroxide equivalent effectively in situ, which then attacks the neighboring ethyl ester.[1] This makes the molecule self-destruct in moist air faster than a standard aromatic ester would [1].[1]

PART 5: STANDARD OPERATING PROCEDURES (SOP)

SOP-01: Long-Term Storage
  • Transfer: Move the compound into a Schlenk tube or a vial with a PTFE-lined septum .

  • Purge: Cycle Vacuum/Argon 3 times to remove adsorbed oxygen [2].[1]

  • Seal: Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.[1]

  • Environment: Place the vial inside a secondary container (jar) containing Drierite or Silica Gel.[1]

  • Freeze: Store at -20°C .

SOP-02: Handling for Experimentation
  • Equilibration: Allow the vial to warm to room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid, triggering immediate hydrolysis.[1]

  • Dispensing: Ideally, dispense inside a glovebox. If on a bench, use a "funnel and flush" technique where Argon flows over the open vial during weighing.[1]

References

  • Nikitina, P. A., et al. (2024).[1] Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates. Russian Journal of Organic Chemistry.

  • Aldrich Technical Bulletin AL-134 . Handling Air-Sensitive Reagents. Sigma-Aldrich.[1][2][3]

  • Kopecny, D., et al. (2019).[1][4] Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases. Chemico-Biological Interactions.

  • PubChem Compound Summary . Ethyl imidazole-4-carboxylate (Structural Analog Data). National Center for Biotechnology Information.[1]

Sources

Troubleshooting

Technical Support Center: Identifying Impurities in Ethyl 5-formyl-1H-imidazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Ethyl 5-formyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl 5-formyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and control for this key chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental choices and troubleshooting efforts.

The control of impurities is a critical aspect of pharmaceutical development, directly impacting the safety, efficacy, and quality of the final drug product.[1][2][3] This guide provides a structured approach, combining frequently asked questions with in-depth troubleshooting sections to address specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of Ethyl 5-formyl-1H-imidazole-4-carboxylate.

Q1: What are the most probable impurities I should expect in my sample?

A1: Impurities can originate from various stages, including synthesis, storage, and handling.[1] They are broadly classified as organic, inorganic, and residual solvents. For Ethyl 5-formyl-1H-imidazole-4-carboxylate, the most probable organic impurities are:

  • Starting Materials: Unreacted precursors from the synthesis route. For instance, if synthesized from diaminomaleonitrile and formamide, these could be present.[4]

  • Intermediates: Incomplete conversion of reaction intermediates to the final product.

  • By-products: Resulting from side reactions during synthesis.

  • Degradation Products: The formyl (-CHO) group is susceptible to oxidation, forming the corresponding carboxylic acid (5-carboxy-1H-imidazole-4-carboxylate). The ethyl ester group is prone to hydrolysis, yielding the same carboxylic acid. The imidazole ring itself can also degrade under harsh pH or oxidative conditions.

Q2: Which analytical technique is the best starting point for impurity screening?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used technique for initial screening and quantification of non-volatile organic impurities in pharmaceutical intermediates.[5][6] Its versatility allows for the separation of compounds with a wide range of polarities. For Ethyl 5-formyl-1H-imidazole-4-carboxylate, a reverse-phase HPLC method is highly effective.[7][8]

Q3: My HPLC chromatogram shows several unexpected small peaks. What is my immediate course of action?

A3: First, ensure the peaks are not artifacts from the system or sample preparation. Perform a blank injection (mobile phase only) to rule out system contamination or ghost peaks.[9] If the peaks are real, the next step is a systematic investigation. Use a photodiode array (PDA) detector if available to check the UV spectrum of each impurity peak. A similar spectrum to the main peak suggests a related substance, while a dissimilar spectrum points to a different chromophore. The primary goal is to determine if these impurities exceed reporting thresholds defined by regulatory bodies like the ICH.[10][11]

Q4: I suspect my sample is degrading during analysis. How can I confirm and prevent this?

A4: Analyte degradation can occur in the vial (e.g., due to light or temperature) or during analysis (e.g., harsh mobile phase pH). To confirm, inject the same sample at different time intervals (e.g., 0, 2, 4, 8 hours) and monitor for the appearance or growth of new peaks and a decrease in the main peak area. To prevent degradation, use amber vials, keep the autosampler tray cooled, and ensure the mobile phase pH is within the stability range of your compound.

Section 2: Troubleshooting & Protocols by Analytical Technique

This section provides detailed guides for the most relevant analytical methods.

2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity analysis of this compound. However, the polar and basic nature of the imidazole ring can present challenges.

Troubleshooting Common HPLC Issues

  • Q: My main peak is tailing. Why is this happening and how do I fix it?

    • Causality: Peak tailing for imidazole-containing compounds is often caused by secondary interactions between the basic nitrogen of the imidazole ring and residual acidic silanol groups on the surface of the C18 column packing. This interaction slows down a portion of the analyte molecules, causing the peak to tail.

    • Solution:

      • Use a Base-Deactivated Column: Modern columns are often "end-capped" to minimize accessible silanols. Use a column specifically designed for basic compounds.

      • Modify the Mobile Phase: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the silanol groups, masking them from your analyte.

      • Adjust pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) will protonate the imidazole nitrogen. This can reduce the unwanted interaction and improve peak shape.[7]

  • Q: I'm seeing "ghost peaks" in my chromatogram. What are they?

    • Causality: Ghost peaks are peaks that appear in a run that are not from the injected sample.[9] They are typically caused by carry-over from a previous injection or contamination in the mobile phase or system.

    • Solution:

      • Run Blanks: Inject a blank solvent. If the peak is still present, the contamination is in the system.

      • Stronger Needle Wash: Use a stronger solvent in your autosampler's needle wash protocol to ensure the needle is clean between injections.

      • Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation start Define Analytical Goal (e.g., Impurity Profile) select_col Select Column (e.g., C18, 5µm) start->select_col Initial Choice prep_sample Prepare Sample & Standards (e.g., in Mobile Phase) select_col->prep_sample screen_mobile Screen Mobile Phase (ACN vs. MeOH, pH) prep_sample->screen_mobile Begin Analysis opt_gradient Optimize Gradient (for Resolution) screen_mobile->opt_gradient Good Separation? opt_flow Optimize Flow Rate & Temp (for Efficiency) opt_gradient->opt_flow validate Validate Method (ICH Q2) opt_flow->validate Method Finalized implement Implement for Routine Testing validate->implement

Caption: A systematic workflow for developing a robust HPLC impurity profiling method.

Protocol: Reverse-Phase HPLC for Impurity Profiling

  • Chromatographic System:

    • Column: Base-deactivated C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is generally used for volatile and semi-volatile compounds.[12] Due to the low volatility and high polarity of Ethyl 5-formyl-1H-imidazole-4-carboxylate, direct analysis is challenging. However, it is an excellent tool for identifying residual solvents or volatile impurities from synthesis. Analysis of the main compound and its non-volatile impurities requires a derivatization step to increase volatility.[13][14]

Troubleshooting Common GC-MS Issues

  • Q: Can I analyze my compound directly with GC-MS?

    • Causality: No, direct injection is not recommended. The compound has multiple polar functional groups (-NH, -CHO, ester) that make it non-volatile. Injecting it directly will likely cause it to decompose in the hot inlet rather than vaporize, leading to no peak or a series of degradation peaks.

    • Solution: Derivatization is required. Silylation (e.g., using BSTFA) is a common technique to replace active hydrogens (on the imidazole N-H) with non-polar trimethylsilyl (TMS) groups, increasing volatility.

  • Q: My derivatization reaction seems incomplete. What should I do?

    • Causality: Incomplete derivatization can be due to insufficient reagent, presence of moisture, incorrect reaction time, or temperature. Water is particularly problematic as it will consume the derivatizing agent.

    • Solution: Ensure your sample is completely dry before adding the reagent. Use a fresh, unopened vial of the derivatizing agent. Run the reaction in a sealed vial under an inert atmosphere (e.g., nitrogen) and optimize the reaction time and temperature.

Workflow for GC-MS Derivatization

GCMS_Workflow start Dry Sample Completely (e.g., under N2 stream) add_reagent Add Derivatization Reagent (e.g., BSTFA in Pyridine) start->add_reagent react Seal Vial & Heat (e.g., 70°C for 30 min) add_reagent->react cool Cool to Room Temp react->cool inject Inject into GC-MS cool->inject

Caption: A typical workflow for silylation-based derivatization prior to GC-MS analysis.

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used to identify and quantify impurities without chromatographic separation, provided the impurity has unique signals that do not overlap with the main component.

Interpreting NMR for Impurity Identification

  • Q: How can I use ¹H NMR to identify the 'oxidized' impurity?

    • Causality: The oxidation of the formyl group (-CHO) to a carboxylic acid group (-COOH) results in distinct changes in the ¹H NMR spectrum.

    • Identification: The aldehyde proton signal (for the formyl group) is typically found far downfield, around 9-10 ppm. The carboxylic acid proton is also downfield but is often broad and may exchange with residual water in the solvent, appearing anywhere from 10-13 ppm or even broader. The disappearance of the sharp aldehyde singlet and the potential appearance of a new broad signal in the 10-13 ppm region is a strong indicator of this impurity.

  • Q: I see a triplet at ~1.2 ppm and a quartet at ~4.1 ppm that don't belong to my product. What could this be?

    • Causality: This pattern is the classic signature of an ethyl group (-CH2CH3). If your product is an ethyl ester, these signals are expected. However, if you see a second set of these signals, it could indicate an impurity that also contains an ethyl group. A common source is residual ethanol from the synthesis or purification, which would appear as a triplet and a quartet, along with a broad singlet for the -OH proton.

Expected ¹H NMR Shifts (in DMSO-d6)

Functional GroupExpected Shift (ppm)MultiplicityNotes
Imidazole N-H~12-14Broad SingletMay exchange with H₂O
Imidazole C-H~8.0-8.5SingletProton on the imidazole ring
Formyl -CHO~9.5-10.0SingletKey signal for the main compound
Ester -OCH₂CH₃~4.2-4.4QuartetEthyl ester methylene group
Ester -OCH₂CH₃~1.2-1.4TripletEthyl ester methyl group
Impurity: Carboxylic Acid ~11-13Broad SingletReplaces the formyl proton signal
Section 3: Comprehensive Impurity Characterization Workflow

A multi-technique approach is essential for unambiguous impurity identification. This workflow outlines a logical progression from detection to structural confirmation.

Impurity_Workflow start Sample of Ethyl 5-formyl-1H-imidazole-4-carboxylate hplc 1. Detection & Quantification (HPLC-UV/PDA) start->hplc lcms 2. Mass Identification (LC-MS) hplc->lcms Peak > Threshold? isolate 3. Isolation (Optional) (Prep-HPLC) lcms->isolate Need more material? nmr_ftir 4. Structure Elucidation (NMR, FT-IR) lcms->nmr_ftir Sufficiently pure? isolate->nmr_ftir report 5. Final Report (Structure, Quantity, Origin) nmr_ftir->report

Caption: A logical workflow for the identification and characterization of unknown impurities.

Section 4: Regulatory Context and Thresholds

The identification and control of impurities are governed by international guidelines, primarily from the International Council for Harmonisation (ICH). For drug substances, ICH Q3A(R2) is the key document.[10]

Key ICH Q3A(R2) Thresholds

These thresholds dictate when an impurity must be reported, identified, and qualified from a safety perspective.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI0.15% or 1.0 mg TDI
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake; whichever is lower.
  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[15]

  • Identification Threshold: The level at which the structure of an impurity must be confirmed.[15]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[15]

References
  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

  • ResearchGate. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. Available at: [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Available at: [Link]

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available at: [Link]

  • Global Pharma Tek. (2024). Significance of Impurity Profiling in the Pharmaceutical Industry. Available at: [Link]

  • IntechOpen. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Available at: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available at: [Link]

  • Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available at: [Link]

Sources

Optimization

Technical Support Center: Chemoselective Imidazole Synthesis

Introduction: The Chemoselectivity Challenge Synthesizing an imidazole ring in the presence of a pendant ester group is a classic chemoselectivity problem in medicinal chemistry. Standard imidazole syntheses (Debus-Radzi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemoselectivity Challenge

Synthesizing an imidazole ring in the presence of a pendant ester group is a classic chemoselectivity problem in medicinal chemistry. Standard imidazole syntheses (Debus-Radziszewski, Van Leusen, or Marckwald) often utilize conditions—strong bases, high temperatures, or nucleophilic ammonia sources—that are incompatible with labile esters (methyl, ethyl).

This guide provides engineered workflows to bypass these failure modes. We focus on chemoselective protocols that prioritize the integrity of the ester functionality without compromising imidazole yield.

Module 1: The Modified Van Leusen Reaction

Best For: 1,5-Disubstituted or 1,4,5-Trisubstituted Imidazoles.[1]

The classic Van Leusen reaction uses Tosylmethyl Isocyanide (TosMIC) with


 in refluxing methanol.[2] Do not use these conditions for esters.  The combination of methoxide (generated in situ) and heat will rapidly saponify methyl/ethyl esters.
The Solution: The "Sisko" Modification

Sisko and colleagues (J. Org.[1] Chem. 2000) developed a mild protocol specifically to tolerate sensitive functional groups.

Mechanism & Risk Analysis

The reaction proceeds via a [3+2] cycloaddition followed by elimination of


.[2] The danger zone is the initial deprotonation of TosMIC.
  • Classic:

    
     (Strong Nucleophile 
    
    
    
    Saponification).
  • Modified:

    
     (Heterogeneous weak base 
    
    
    
    No saponification).
Protocol 1: Ester-Safe Van Leusen Synthesis
  • Reagents: Aldehyde (1.0 equiv), Primary Amine (1.0 equiv), TosMIC (1.0 equiv),

    
     (2.0 equiv).
    
  • Solvent: 1:1 mixture of DME (Dimethoxyethane) and Methanol (Wait—see note below) OR Pure DMF .

    • Critical Note: While Sisko used MeOH/DME, for highly labile esters , remove the alcohol entirely. Use DMF or DME with solid

      
       .
      
  • Temperature: 25 °C to 60 °C (Monitor carefully).

Step-by-Step:

  • Imine Formation: Dissolve aldehyde and amine in anhydrous DMF (0.5 M). Add activated 4Å molecular sieves. Stir for 2 hours at RT.

  • Addition: Add TosMIC and solid, finely ground

    
     to the reaction vessel.
    
  • Cyclization: Stir at room temperature for 12 hours. If conversion is slow, heat to 50 °C.

    • Checkpoint: Monitor by LCMS. Look for the intermediate imidazoline (M+18 relative to product) which indicates incomplete elimination.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (not NaOH!), then brine. Dry over 
    
    
    
    .

Module 2: Cyclization of -Halo Ketones (Amidine Route)

Best For: 2,4-Disubstituted Imidazoles.[3]

The condensation of amidines with


-halo ketones is robust but often plagued by the acidity of the byproduct (HBr/HCl) or the use of refluxing chloroform.
The Solution: The Biphasic Bicarbonate System

Instead of using strong bases (EtONa) or refluxing acidic media, use a biphasic system that buffers the acid generated in situ without hydrolyzing the ester.

Protocol 2: Biphasic Buffered Cyclization
  • Reagents:

    
    -Bromo ketone (1.0 equiv), Amidine hydrochloride (1.2 equiv).
    
  • Base:

    
     (4.0 equiv).
    
  • Solvent: THF : Water (4:1 ratio).

Step-by-Step:

  • Preparation: Dissolve the amidine HCl salt and

    
    -bromo ketone in THF.
    
  • Buffering: Prepare a solution of

    
     in water. Add this to the THF mixture.
    
    • Why? The

      
       evolution drives the reaction, but the pH remains near 8.0–8.5, which is safe for most alkyl esters at moderate temperatures.
      
  • Reaction: Heat to 60–70 °C with vigorous stirring (emulsion).

  • Quench: Cool to RT. Separate layers. The ester usually survives these conditions intact.

Module 3: The Debus-Radziszewski Modification

Best For: 2,4,5-Trisubstituted Imidazoles (Tetrasubstituted).[4]

The standard reaction uses free ammonia (


) and glyoxal. Free ammonia is a competent nucleophile that will convert your ester to a primary amide.
The Solution: Ammonium Acetate in Non-Aqueous Media

Replace liquid ammonia/aqueous ammonia with Ammonium Acetate (


) .
Protocol 3: The "Little & Webber" Approach
  • Reagents: 1,2-Dicarbonyl (1.0 equiv), Aldehyde (1.0 equiv),

    
     (4-10 equiv).
    
  • Solvent: Glacial Acetic Acid (Traditional)

    
    Switch to Methanol or Ethanol (Modified) .
    
    • Note: While acetic acid is standard, refluxing an ester in acetic acid can lead to acid-catalyzed hydrolysis.

    • Optimization: Use Trifluoroethanol (TFE) or Methanol at moderate temperatures with

      
      .
      

Step-by-Step:

  • Combine the dicarbonyl, aldehyde, and

    
     in Methanol.
    
  • Stir at room temperature for 12–24 hours.

  • Crucial Step: Do not heat to reflux unless necessary. Many steric-free systems cyclize at RT.

  • Workup: Remove solvent in vacuo (do not use an aqueous acid workup). Redissolve in EtOAc and wash with bicarbonate.

Decision Logic & Mechanisms

Visualizing the Pathway

The following diagram illustrates the decision process for selecting the correct methodology based on ester stability.

ImidazoleSynthesis Start Target: Imidazole with Ester SubstCheck Substitution Pattern? Start->SubstCheck Route1 1,5- or 1,4,5-Substituted (Van Leusen) SubstCheck->Route1 TosMIC Route Route2 2,4-Substituted (Amidine Condensation) SubstCheck->Route2 Amidine Route Route3 2,4,5-Trisubstituted (Debus-Radziszewski) SubstCheck->Route3 Multicomponent Risk1 Risk: Base Hydrolysis (MeOH/K2CO3) Route1->Risk1 Risk2 Risk: Acid Hydrolysis / Amide formation Route2->Risk2 Route3->Risk2 Sol1 USE: Sisko Protocol DMF, K2CO3 (Solid), <60°C Risk1->Sol1 Mitigation Sol2 USE: Biphasic Protocol THF/H2O, NaHCO3 Risk2->Sol2 Mitigation Sol3 USE: Buffered Protocol NH4OAc in MeOH/TFE Risk2->Sol3 Mitigation

Caption: Decision tree for selecting chemoselective imidazole synthesis conditions based on substitution pattern and hydrolysis risks.

Troubleshooting & FAQs

Comparison of Conditions
MethodStandard Base/SolventRisk LevelRecommended Modification
Van Leusen

/ MeOH (Reflux)
High (Saponification)

/ DMF (Solid base, no MeOH)
Amidine

/

or NaOH
Medium (Hydrolysis)

/ THF:H2O (4:1)
Radziszewski

(aq) / Heat
High (Amide formation)

/ TFE or MeOH (RT)
Frequently Asked Questions

Q1: My ester is hydrolyzing during the workup, not the reaction. What is happening? A: Imidazoles are basic (


 for the conjugate acid). If you acidify the reaction mixture to 

to remove amines, you activate the ester carbonyl toward hydrolysis.
  • Fix: Keep workup pH between 7 and 9. Use saturated

    
     or 
    
    
    
    washes. Avoid 1M HCl.

Q2: Can I use DBU instead of


 for the Van Leusen reaction? 
A:  Yes, but proceed with caution. DBU is a non-nucleophilic base, so it won't directly attack the ester. However, trace water + DBU = Hydroxide = Hydrolysis. If using DBU, the solvent must be strictly anhydrous (molecular sieves).

Q3: I see a "+18" mass peak in LCMS during the Van Leusen reaction. A: This is the intermediate imidazoline (before elimination of p-Toluenesulfinic acid).

  • Fix: Do not add more base. Instead, increase temperature slightly (e.g., from 25 °C to 45 °C) to promote elimination. Adding strong base at this stage will kill your ester.

Q4: Is it better to use a t-butyl ester? A: Absolutely. If your synthetic route allows, switching from a methyl/ethyl ester to a t-butyl ester reduces hydrolysis risk by orders of magnitude due to steric hindrance. You can remove it later with TFA (acidic) which the imidazole ring tolerates well.

References

  • Sisko, J., et al. "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents."[1][5] The Journal of Organic Chemistry, vol. 65, no.[1] 5, 2000, pp. 1516–1524.[1]

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[1] The Journal of Organic Chemistry, vol. 42, no.[1][5] 7, 1977, pp. 1153–1159.[1]

  • Organic Syntheses.

    
    -Halo Ketones." Organic Syntheses, Coll. Vol. 10, p. 550 (2004). 
    
  • Guchhait, S. K., et al. "A step-economical access to polysubstituted aminoimidazoles."[5] The Journal of Organic Chemistry, vol. 82, no.[5] 5, 2017, pp. 2745–2752.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals master the art and science of optimizing catalyst loading in cross-coupling reactions. This guide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals master the art and science of optimizing catalyst loading in cross-coupling reactions. This guide is designed to provide practical, in-depth solutions to common challenges, moving beyond simple protocols to explain the underlying principles that govern these powerful transformations.

I. Frequently Asked Questions (FAQs)

This section addresses foundational questions and common points of confusion when determining the appropriate catalyst loading for a cross-coupling reaction.

Q1: What is a typical starting catalyst loading for a new cross-coupling reaction?

A1: For initial screening of a new transformation, a catalyst loading in the range of 0.5 to 2.5 mol% is a common starting point.[1] This range is often sufficient to provide a detectable amount of product, allowing for further optimization. For particularly challenging couplings or less reactive substrates, a higher initial loading may be necessary to achieve any conversion. Conversely, for highly efficient catalyst systems, starting at the lower end of this range can be more economical.

Q2: How does the choice of metal and ligand affect the optimal catalyst loading?

A2: The identity of the metal (most commonly palladium) and the associated ligands are paramount in determining catalyst activity and, therefore, the required loading.[2]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) often form highly active and stable palladium complexes.[1] This increased activity can allow for significantly lower catalyst loadings, sometimes in the parts-per-million (ppm) range.

  • Precatalysts: The use of well-defined, air-stable palladium(II) precatalysts can lead to more reproducible results and often allows for lower catalyst loadings compared to generating the active Pd(0) species in situ from a precursor like Pd(OAc)₂.[3]

Q3: When should I consider using a very low (ppm level) catalyst loading?

A3: Employing ppm-level catalyst loadings is desirable for cost-effectiveness and to minimize residual metal in the final product, a critical consideration in pharmaceutical development.[4][5] This is most feasible when:

  • Using highly active and robust catalyst systems.

  • The substrates are relatively reactive.

  • The reaction conditions have been thoroughly optimized.

  • Trace metal contamination is a significant concern for the final product's application.

Q4: Can a higher catalyst loading be detrimental to the reaction?

A4: Yes, while it may seem counterintuitive, increasing the catalyst loading does not always lead to better results. Excessive catalyst loading can lead to:

  • Increased side reactions: Higher concentrations of the catalyst can promote undesired pathways, such as homocoupling of the nucleophile.[6]

  • Product inhibition: In some cases, the product can coordinate to the metal center, inhibiting catalyst turnover.

  • Ligand-derived byproducts: At higher loadings, side reactions involving the ligand can become more pronounced.[4]

  • Economic and environmental inefficiency: Using more of an expensive and often toxic catalyst is both costly and less sustainable.[7]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the optimization of catalyst loading.

Issue 1: Low or No Conversion

You've set up your reaction with a standard catalyst loading, but the starting materials remain largely unreacted.

Potential Causes & Step-by-Step Solutions
  • Inactive Catalyst:

    • Cause: The active Pd(0) species may not be forming efficiently, or it may have been deactivated. Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands.[1]

    • Solution:

      • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles.[1][6] Maintain a positive pressure of inert gas throughout the reaction.

      • Use Fresh Reagents: Phosphine ligands can oxidize over time.[1] Use freshly opened ligands or those stored properly under an inert atmosphere.

      • Consider a Precatalyst: Switch to a well-defined, air-stable Pd(II) precatalyst that reliably generates the active Pd(0) species under the reaction conditions.[3]

  • Inefficient Oxidative Addition:

    • Cause: The oxidative addition of the electrophile to the Pd(0) center is often the rate-determining step and can be sluggish for less reactive electrophiles (e.g., aryl chlorides).[8]

    • Solution:

      • Switch to a More Electron-Rich Ligand: Employ more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to promote oxidative addition.[6]

      • Increase Temperature: Cautiously increase the reaction temperature in increments. However, be aware that excessive heat can lead to catalyst decomposition.[1][6]

  • Suboptimal Ligand-to-Metal Ratio:

    • Cause: An incorrect ligand-to-metal ratio can lead to the formation of less active or inactive catalyst species.

    • Solution:

      • Optimize the Ratio: For monodentate ligands, a 1:1 to 2:1 ligand-to-palladium ratio is often optimal.[6] For bidentate ligands, a 1:1 ratio is typically used. Systematically screen different ratios to find the sweet spot for your specific reaction.

Issue 2: Catalyst Decomposition (Palladium Black Formation)

You observe the formation of a black precipitate (palladium black) in your reaction, often accompanied by a stall in product formation.

Potential Causes & Step-by-Step Solutions
  • High Temperature:

    • Cause: Excessive heat can accelerate the decomposition of the active catalyst into palladium nanoparticles or bulk metal.[1]

    • Solution:

      • Lower the Reaction Temperature: Try running the reaction at a lower temperature, even if it requires a longer reaction time.[1][6]

  • Inappropriate Ligand-to-Metal Ratio:

    • Cause: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[1] Conversely, a large excess of some ligands can inhibit the reaction.[9]

    • Solution:

      • Increase Ligand Equivalents (Carefully): For monodentate ligands, try increasing the ligand-to-palladium ratio to 2:1 or even 4:1 to better stabilize the metal center.[1]

      • Use a More Stabilizing Ligand: Switch to a bulkier, more electron-rich ligand or a chelating bidentate ligand that forms a more stable complex with palladium.[1]

  • Poor Mixing:

    • Cause: Inadequate stirring can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition.[1]

    • Solution:

      • Ensure Efficient Stirring: Use an appropriate stir bar and stir rate to maintain a homogeneous reaction mixture.

Issue 3: High Catalyst Loading Required for Good Conversion

You can achieve a high yield, but only by using an undesirably high catalyst loading (e.g., >5 mol%).

Potential Causes & Step-by-Step Solutions
  • Suboptimal Reaction Parameters:

    • Cause: Other reaction parameters, such as solvent, base, or temperature, may be limiting the catalyst's efficiency.

    • Solution:

      • Systematic Optimization: Undertake a systematic optimization of all reaction parameters. Design of Experiments (DoE) can be a powerful tool to identify the optimal conditions with fewer experiments.[7]

      • High-Throughput Screening: Utilize high-throughput experimentation (HTE) to rapidly screen a wide range of catalysts, ligands, solvents, and bases to identify a more active system.[10][11][12]

  • Challenging Substrates:

    • Cause: Sterically hindered or electron-poor substrates can be inherently less reactive, requiring more forcing conditions or a more active catalyst.

    • Solution:

      • Change the Halide: If possible, switch to a more reactive halide (I > Br > OTf > Cl).[6]

      • Explore Different Catalyst Systems: A more potent catalyst system, perhaps one based on a different class of ligands (e.g., NHCs vs. phosphines), may be necessary.

Issue 4: Formation of Side Products (e.g., Homocoupling, Dehalogenation)

Your desired product is forming, but it's contaminated with significant amounts of side products.

Potential Causes & Step-by-Step Solutions
  • Homocoupling of the Nucleophile:

    • Cause: This is often due to the presence of oxygen in the reaction mixture, which can facilitate the oxidative coupling of the nucleophilic partner.[6]

    • Solution:

      • Rigorous Degassing: Ensure all reagents and the reaction headspace are free of oxygen.[1][6]

  • Dehalogenation of the Electrophile:

    • Cause: The presence of a hydride source (e.g., from the solvent, base, or impurities) can lead to the reduction of the electrophile.

    • Solution:

      • Use Anhydrous and Pure Reagents: Employ anhydrous, degassed solvents and ensure the purity of the base and other reagents.[6]

III. Experimental Protocols & Data

Protocol: General Procedure for Catalyst Loading Optimization
  • Setup: In an oven-dried vial equipped with a magnetic stir bar, add the electrophile (1.0 equiv) and the nucleophile (1.0-1.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Reagent Addition: Add the base (1.5-3.0 equiv), followed by the degassed solvent.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. Add the appropriate volume of this stock solution to the reaction vial to achieve the desired catalyst loading.

  • Reaction: Place the vial in a preheated heating block and stir for the desired amount of time.

  • Analysis: After cooling to room temperature, take an aliquot of the reaction mixture, dilute it, and analyze by a suitable method (e.g., LC-MS, GC-MS) to determine the conversion and yield.

Data Presentation: Typical Parameter Ranges
ParameterTypical RangeNotes
Catalyst Loading 0.5 - 2.5 mol%Can be lowered for highly active systems or increased for challenging couplings.[1]
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand (monodentate vs. bidentate) and palladium source.[1]
Base Equivalents 1.5 - 3.0 eq.Relative to the limiting reagent. Insufficient base can halt the reaction.[1]
Temperature 50 - 110 °CSubstrate-dependent. Lower temperatures may be possible with highly active catalysts.[1]
Concentration 0.1 - 1.0 MHigher concentrations can increase reaction rates but may also lead to solubility issues.[1]

IV. Visualizations

Workflow for Catalyst Loading Optimization

Caption: A general workflow for systematically optimizing catalyst loading in cross-coupling reactions.

Catalytic Cycle and Points of Failure

G Pd0 Pd(0)L_n OA Oxidative Addition (R-X) Pd0->OA Decomp Decomposition (Pd Black) Pd0->Decomp Ligand_Fail Ligand Oxidation O2_Fail O₂ Deactivation PdII R-Pd(II)-X(L_n) OA->PdII Often RDS OA_Fail Sluggish for Ar-Cl Trans Transmetalation (R'-M) PdII->Trans PdII->Decomp PdII_R R-Pd(II)-R'(L_n) Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product R-R' RE->Product

Caption: The palladium-catalyzed cross-coupling cycle, highlighting key steps and common points of failure.

V. References

  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering and Technology.

  • BenchChem. (n.d.). with 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications.

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.

  • Catalytic cross-coupling reactions. (2021, August 10). Ruhr-Universität Bochum.

  • Cravotto, G., & Cintas, P. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions.

  • Gore, K. A., & Watson, D. A. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.

  • From High-Throughput Catalyst Screening to Reaction Optimization: Detailed Investigation of Regioselective Suzuki Coupling of 1,6-Naphthyridone Dichloride. (n.d.). Organic Process Research & Development.

  • Troubleshooting a difficult Heck reaction. (2024, June 14). Reddit.

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI.

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022, October 3). Chemical Reviews.

  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening.

  • KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit. (n.d.).

  • Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. (n.d.). Organic Process Research & Development.

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

  • 17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.

  • Heck Reaction—State of the Art. (n.d.). MDPI.

  • Failed suzuki coupling, any suggenstions?. (2024, January 12). Reddit.

  • de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. SciSpace.

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2025, August 9). ResearchGate.

  • Domainex. (2024, August 20). High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”.

  • High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor. (n.d.). Reaction Chemistry & Engineering.

  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. (2022, July 22). Pearson.

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.

  • Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-activated Palladium Catalyst by Cooperative Copper Catalysis. (n.d.). Chemistry Letters.

  • Troubleshooting of Catalytic Reactors. (n.d.). Slideshare.

Sources

Optimization

Technical Support Center: Mastering Post-Reaction Work-up – A Guide to Removing Unreacted Starting Materials

Welcome to the Technical Support Center for reaction work-up procedures. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reaction work-up procedures. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encountered when removing unreacted starting materials and other impurities from a reaction mixture. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

The process of isolating and purifying a desired product after a chemical reaction is known as the "work-up".[1][2][3] This critical step often involves a series of manipulations aimed at removing unreacted starting materials, by-products, and catalysts.[2][3] The choice of a work-up procedure is dictated by the physical and chemical properties of the desired product and the impurities.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection and execution of work-up procedures.

Q1: How do I choose the right work-up procedure for my reaction?

The selection of an appropriate work-up procedure depends on several factors, including the physical state of your product (solid or liquid), its polarity, and the nature of the impurities. A preliminary assessment of your crude product can be made using techniques like Thin Layer Chromatography (TLC) to visualize the presence of starting materials.[4]

A general decision-making workflow can be visualized as follows:

Work-up Selection Start Reaction Mixture Product_State Is the product a solid or liquid? Start->Product_State Solid_Product Solid Product Product_State->Solid_Product Solid Liquid_Product Liquid Product Product_State->Liquid_Product Liquid Solubility_Test Solubility Test in Various Solvents Solid_Product->Solubility_Test Acid_Base Acid-Base Properties? Liquid_Product->Acid_Base Recrystallization Recrystallization Solubility_Test->Recrystallization Good crystal formation Chromatography Column Chromatography Solubility_Test->Chromatography Poor crystal formation or similar polarity impurities Extraction Liquid-Liquid Extraction Distillation Distillation Extraction->Distillation Volatile product & large boiling point difference Extraction->Chromatography Non-volatile or small boiling point difference Acid_Base->Extraction No Acid_Base_Extraction Acid-Base Extraction Acid_Base->Acid_Base_Extraction Yes

Caption: Decision tree for selecting an appropriate work-up procedure.

Q2: What is the purpose of a "quench" in a work-up?

A quench is a crucial first step in a work-up, designed to deactivate any unreacted and potentially hazardous reagents.[5][6] This is often achieved by adding a quenching agent, such as water or a saturated aqueous solution of ammonium chloride (NH₄Cl), to the reaction mixture.[7] This process can also help to dissolve water-soluble byproducts.[7]

Q3: My reaction involves acidic or basic starting materials/by-products. How can I remove them?

Acid-base extraction is a powerful technique for separating acidic or basic compounds from a mixture.[8][9][10] By reacting the acidic or basic component with a base or acid, respectively, it is converted into a water-soluble salt that can be extracted into the aqueous layer.[8] For instance, unreacted carboxylic acid can be removed by washing the organic layer with a weak base like sodium bicarbonate (NaHCO₃).[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during specific work-up procedures.

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an organic solvent and an aqueous solution.[12][13][14][15][16]

Troubleshooting Common LLE Problems:

Problem Potential Cause(s) Recommended Solution(s)
Emulsion Formation - Shaking the separatory funnel too vigorously.- High concentration of surfactants or finely divided solids.- Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[17]
Difficulty Identifying Layers - Similar densities of the two phases.- The presence of a dark, opaque organic layer.- Add a small amount of water to see which layer it joins (the aqueous layer).- Add a small amount of the organic solvent to see which layer it joins.- If the organic layer is dark, shining a light through the separatory funnel can sometimes help visualize the interface.
Product Lost in Aqueous Layer - The product has some solubility in the aqueous phase.- Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than one large extraction.[1] - Back-extract the combined aqueous layers with a fresh portion of the organic solvent.
Gooey Precipitate Between Layers - Insoluble material forming at the interface.- Continue washing with water to dissolve as much of the precipitate as possible.- After separation, use a generous amount of a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to absorb the remaining material, which can then be filtered off.[18]
Column Chromatography

Column chromatography is a versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[19][20] It is particularly useful for separating compounds with similar polarities.[21]

Troubleshooting Common Column Chromatography Problems:

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation - Inappropriate solvent system (mobile phase).- Column overloading.- Uneven packing of the stationary phase.- Optimize the solvent system using TLC; aim for a target compound Rf of ~0.3.[21]- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly.[21]
Product Elutes with Starting Material - Similar polarity of the product and starting material.- Try a different stationary phase (e.g., alumina instead of silica gel).- Use a gradient elution, gradually increasing the polarity of the mobile phase.[21]
No Product Recovered - The product is too polar and is stuck to the column.- The product is not visible under the visualization method used (e.g., UV lamp).- Flush the column with a very polar solvent like methanol.[21]- Use a different visualization technique, such as a potassium permanganate stain.[21]
Cracked or Dry Column - The solvent level dropped below the top of the stationary phase.- This is a critical error that often requires repacking the column. Always keep the solvent level above the stationary phase.[20]
Recrystallization

Recrystallization is a purification technique for solid compounds that relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.[22][23][24][25][26]

Troubleshooting Common Recrystallization Problems:

Problem Potential Cause(s) Recommended Solution(s)
Product Does Not Crystallize - Too much solvent was used.- The solution was cooled too rapidly.- Presence of impurities inhibiting crystallization.- Evaporate some of the solvent to concentrate the solution.[27]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[27]- Scratch the inside of the flask with a glass rod to induce nucleation.[27]- Add a seed crystal of the pure product.[27]
Low Recovery of Crystals - Too much solvent was used.- The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the solid.[27]- Cool the solution in an ice bath to minimize solubility.[28]
Oily Product Forms ("Oiling Out") - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Reheat the solution and add more solvent.- Choose a solvent with a lower boiling point.
Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points.[29][30][31][32]

Troubleshooting Common Distillation Problems:

Problem Potential Cause(s) Recommended Solution(s)
Bumping/Uneven Boiling - Superheating of the liquid.- Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar before heating.[28]- Ensure vigorous and even stirring.[28]
Poor Separation of Fractions - Inefficient distillation column.- Distillation rate is too fast.- Use a fractionating column with a higher number of theoretical plates for mixtures with close boiling points.[28]- Reduce the heating rate to allow for proper equilibration.[28]
Product Darkens During Distillation - Thermal decomposition at high temperatures.- Use vacuum distillation to lower the boiling point of the compound.[28]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction Workflow

This protocol outlines the steps for a typical aqueous work-up.[2][7][33]

LLE_Workflow Start 1. Quench Reaction Mixture Add_Solvents 2. Add immiscible organic solvent and aqueous solution to separatory funnel Start->Add_Solvents Shake 3. Stopper, invert, and vent funnel. Shake gently. Add_Solvents->Shake Separate 4. Allow layers to separate Shake->Separate Drain_Aqueous 5. Drain the lower (denser) layer Separate->Drain_Aqueous Repeat_Extraction 6. Repeat extraction of the aqueous layer with fresh organic solvent (2-3 times) Drain_Aqueous->Repeat_Extraction Combine_Organic 7. Combine all organic layers Repeat_Extraction->Combine_Organic Wash_Organic 8. Wash combined organic layer with brine Combine_Organic->Wash_Organic Dry_Organic 9. Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) Wash_Organic->Dry_Organic Filter 10. Filter or decant to remove the drying agent Dry_Organic->Filter Evaporate 11. Remove solvent by rotary evaporation Filter->Evaporate End Crude Product Evaporate->End

Caption: A typical workflow for liquid-liquid extraction.

Step-by-Step Methodology:

  • Quench the reaction: If necessary, cool the reaction mixture and add a quenching agent to deactivate any reactive species.[5]

  • Transfer to a separatory funnel: Transfer the quenched reaction mixture to a separatory funnel of appropriate size.

  • Add extraction solvent: Add the immiscible organic solvent to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel gently to allow for the partitioning of the components between the two phases.

  • Separate the layers: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain the lower layer: Remove the stopper and drain the bottom layer into a flask.

  • Collect the upper layer: Drain the top layer through the top opening of the funnel to avoid contamination.

  • Repeat extraction: For optimal recovery, repeat the extraction of the aqueous layer with fresh portions of the organic solvent two more times.[1]

  • Combine and wash: Combine all the organic extracts and wash them with brine to help remove dissolved water.[17]

  • Dry the organic layer: Transfer the organic layer to a flask and add a drying agent like anhydrous sodium sulfate or magnesium sulfate.[17]

  • Isolate the product: Filter or decant the solution to remove the drying agent, and then remove the solvent using a rotary evaporator to obtain the crude product.[12]

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for purifying a compound using flash column chromatography.[34]

Step-by-Step Methodology:

  • Choose a solvent system: Use TLC to determine an appropriate solvent system that gives a good separation of the desired compound from impurities, with an Rf value for the product of approximately 0.3.[21]

  • Pack the column: Securely clamp a chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a layer of sand. Fill the column with the chosen eluent and then slowly add a slurry of silica gel in the eluent, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, and then add another layer of sand on top.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.[34] Carefully add the sample solution to the top of the column.[20]

  • Elute the column: Carefully add the eluent to the column, taking care not to disturb the top layer of sand.[20] Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.

  • Collect fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze fractions: Monitor the collected fractions by TLC to identify which ones contain the desired product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified product.

References

  • BenchChem Technical Support Team. (2025, December).
  • Cooperative Organic Chemistry Student Labor
  • Wikipedia. Work-up. [Link]

  • BenchChem Technical Support Team. (2025). How to remove unreacted starting material from 4'-nitroacetophenone semicarbazone. BenchChem.
  • ChemHelpASAP. (2021, February 5). reaction work-up, liquid-liquid extraction, & product isolation [Video]. YouTube. [Link]

  • BenchChem Technical Support Team. (2025).
  • LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

  • BenchChem Technical Support Team. (2025).
  • Reddit. (2021, July 13). [Organic Chemistry] What exactly is a workup?. r/chemhelp. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • BenchChem Technical Support Team. (2025).
  • ACS Omega. (2018, June 21). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • University of York, Chemistry Teaching Labs. Aqueous Workup. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • University of York, Chemistry Teaching Labs. Theory of Aqueous Workup. [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • LibreTexts Chemistry. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]

  • LibreTexts Chemistry. (2022, October 30). 8.2: Precipitation Gravimetry. [Link]

  • Wikipedia. Precipitation (chemistry). [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]

  • Luo, X., et al. (2025, August 6). Precipitation process for combined impurity removal from a magnesium sulphate-based leachate of ionic rare earth ore. ResearchGate. [Link]

  • Confluence. Acid and Base Extraction. [Link]

  • MDPI. (n.d.). Influence of Impregnation Conditions on Tenoxicam Solubility and Loading into γ-Cyclodextrin Metal–Organic Frameworks: A Box–Behnken Design Approach. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

  • Professor Dave Explains. (2019, April 10). Separating Liquids by Distillation [Video]. YouTube. [Link]

  • Study.com. Video: Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • Organomation. Solvent Extraction Techniques. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Acid-Base Extraction. [Link]

  • Wikipedia. Distillation. [Link]

  • How to run column chromatography. [Link]

  • RACO Manufacturing. Chemical Precipitation: Wastewater Treatment Explained. [Link]

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Recrystallization. [Link]

  • Baig, M. (2023, September 4). Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. Oil Gas Res, 9, 307. [Link]

  • Ashenhurst, J. (2016, August 12). Natural Product Isolation (2) – Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Recrystallization. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthesis Strategies for Substituted Imidazoles

Executive Summary The imidazole ring is a pharmacophore of immense significance, serving as the core scaffold in blockbuster drugs like Losartan, Dacarbazine, and Ondansetron. For the application scientist, the challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring is a pharmacophore of immense significance, serving as the core scaffold in blockbuster drugs like Losartan, Dacarbazine, and Ondansetron. For the application scientist, the challenge is no longer just "making an imidazole"; it is achieving precise regiocontrol, functional group tolerance, and scalability.

This guide moves beyond textbook definitions to compare four distinct synthetic methodologies: the modernized Debus-Radziszewski (for symmetry), the Van Leusen (for regioselectivity), the Groebke-Blackburn-Bienaymé (for combinatorial diversity), and Transition Metal C-H Activation (for late-stage functionalization).

The Modernized Debus-Radziszewski Reaction

Best For: 2,4,5-Triaryl imidazoles, symmetrical substitution, and large-scale manufacturing.

While the original 1858 protocol (glyoxal + formaldehyde + ammonia) suffers from low yields and complex workups, modern variations utilizing solid-acid catalysts or microwave irradiation have revitalized this pathway. It remains the industrial standard for generating the 2,4,5-triphenylimidazole (Lophine) scaffold.

  • Mechanism: Condensation of a 1,2-dicarbonyl with an aldehyde and ammonia (or ammonium acetate).[1]

  • Limitation: Poor regiocontrol for unsymmetrical 1,2-dicarbonyls; often results in a mixture of tautomers/isomers.

The Regioselective Specialist: Van Leusen Synthesis

Best For: 1,5-Disubstituted and 1,4,5-trisubstituted imidazoles.[2]

The Van Leusen reaction is the "surgeon’s scalpel" of imidazole synthesis. By utilizing tosylmethyl isocyanide (TosMIC), it allows for the precise construction of the imidazole ring with predictable substitution patterns that are difficult to access via condensation methods.

  • Mechanism: Base-mediated [3+2] cycloaddition of TosMIC with an aldimine.

  • Key Advantage: It uniquely provides access to 1,5-disubstituted imidazoles, a pattern often thermodynamically disfavored in other syntheses.

The Combinatorial Powerhouse: Groebke-Blackburn-Bienaymé (GBB)

Best For: Fused imidazoles (e.g., imidazo[1,2-a]pyridines) and rapid library generation.

The GBB is a multicomponent reaction (MCR) that is indispensable in medicinal chemistry for generating bridgehead nitrogen heterocycles. It is a "one-pot" solution that accelerates Structure-Activity Relationship (SAR) studies.

  • Mechanism: Non-concerted [4+1] cycloaddition involving an aldehyde, isocyanide, and 2-aminoazine (amidine type).

  • Key Advantage: Atom economy and speed. No intermediate isolation required.

Late-Stage Functionalization: C-H Activation

Best For: Adding complexity to an existing imidazole core (Drug Discovery).

Unlike de novo synthesis, this method modifies the pre-formed ring. Transition metal catalysis (Pd, Cu, Ni) enables the direct arylation of the C-5 or C-2 positions, avoiding the need for pre-functionalized halogenated precursors.

  • Mechanism: Metal-mediated C-H bond cleavage followed by cross-coupling.

  • Key Advantage: Allows for "scaffold hopping" late in the drug development pipeline.

Comparative Analysis

Decision Matrix: Method Selection

The following diagram illustrates the logical flow for selecting the appropriate synthesis method based on the desired substitution pattern.

ImidazoleSelection Start Target Imidazole Scaffold Fused Fused Ring? (e.g., Imidazo[1,2-a]pyridine) Start->Fused Existing Modify Existing Core? Fused->Existing No GBB Method: Groebke-Blackburn-Bienaymé (MCR) Fused->GBB Yes Symmetry Symmetrical Substitution? Regio Specific Regioisomer Needed? Symmetry->Regio No Debus Method: Debus-Radziszewski (Modern Variants) Symmetry->Debus Yes (e.g., 2,4,5-triphenyl) Existing->Symmetry No (De Novo) CH Method: C-H Activation (Pd/Cu Catalysis) Existing->CH Yes (Late Stage) Regio->Debus Mixtures Acceptable VanLeusen Method: Van Leusen (TosMIC) Regio->VanLeusen 1,5-disubstituted / 1,4,5-trisubstituted

Caption: Decision tree for selecting imidazole synthesis methods based on structural requirements.

Performance Metrics Comparison
FeatureDebus-RadziszewskiVan LeusenGroebke-Blackburn-BienayméC-H Activation
Regiocontrol Low (Mixtures common)High (Predictable)High (Fixed by amine)High (Catalyst controlled)
Atom Economy Moderate (Water loss)Low (Tosylate loss)Excellent (Water loss only)High (HX loss)
Substrate Scope 1,2-Diketones, AldehydesAldehydes, Isocyanides2-Aminoazines, AldehydesAryl Halides, Imidazoles
Scalability High (Industrial)Moderate (TosMIC cost)High (One-pot)Moderate (Catalyst cost)
Green Metric High (Water/Ethanol)ModerateHigh (Solvent-free options)Low (Metals/Ligands)
Primary Use Bulk Chemicals, DyesComplex API IntermediatesCombinatorial LibrariesLead Optimization

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis via Van Leusen

Target: 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole Rationale: This protocol demonstrates the unique ability to access the 1,5-substitution pattern, which is difficult to achieve via condensation.

  • Imine Formation:

    • Mix 4-chlorobenzaldehyde (10 mmol) and benzylamine (10 mmol) in anhydrous MeOH (20 mL).

    • Stir at room temperature for 30 min. (Formation of aldimine is indicated by cloudiness or TLC).

  • Cycloaddition:

    • Add TosMIC (Tosylmethyl isocyanide) (11 mmol) and K2CO3 (11 mmol) to the reaction mixture.

    • Reflux the mixture for 3–4 hours.

    • Note: The base deprotonates TosMIC, which attacks the imine carbon. Subsequent cyclization and elimination of TsOH yield the imidazole.

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Dissolve residue in EtOAc and wash with water (2x) and brine.

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • Recrystallize from Et2O/Hexane or purify via silica gel chromatography (EtOAc/Hexane gradient).

    • Expected Yield: 75–85%.[1]

Protocol B: Green GBB Synthesis of Imidazo[1,2-a]pyridine

Target: 3-Cyclohexyl-2-phenylimidazo[1,2-a]pyridine Rationale: Demonstrates a catalyst-free, solvent-free "Green" approach suitable for high-throughput synthesis.

  • Reagent Mixing:

    • In a reaction vial, combine 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol).

    • Catalyst Option: For difficult substrates, add 5 mol% Sc(OTf)3 or Montmorillonite K-10.

  • Reaction:

    • Heat the neat mixture to 80°C for 2 hours.

    • Monitor via TLC (The mixture will melt and fuse).

  • Workup:

    • Cool to room temperature.[3] The solid mass is often pure enough for washing.

    • Wash the solid with minimal cold ether to remove unreacted isocyanide.

  • Validation:

    • Yield: >85%.

    • Atom Economy: The only byproduct is water.

Protocol C: Pd-Catalyzed C-5 Arylation

Target: 1-Methyl-5-phenyl-1H-imidazole Rationale: Direct functionalization of the C-H bond, avoiding halogenated imidazole precursors.

  • Setup:

    • In a glovebox or under Argon, combine 1-methylimidazole (1 mmol), Iodobenzene (1.2 mmol), Pd(OAc)2 (5 mol%), and PPh3 (10 mol%).

    • Add base: Cs2CO3 (2 mmol).

    • Solvent: Anhydrous DMF or Dioxane (5 mL).

  • Execution:

    • Heat at 140°C in a sealed tube for 12 hours.

  • Mechanism Visualization:

    • The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway or electrophilic palladation, depending on the specific ligand system.

Visualizing the Mechanisms[4]

Van Leusen Mechanism (Simplified)

The following diagram details the stepwise cycloaddition unique to the Van Leusen method.

VanLeusen Reagents Aldimine (R-CH=N-R') + TosMIC Step1 Base Induced Attack (C-C Bond) Reagents->Step1 Inter1 Betaine Intermediate Step1->Inter1 Step2 Cyclization (C-N Bond) Inter1->Step2 Inter2 4-Tosyl-2-imidazoline Step2->Inter2 Step3 Elimination of TsOH Inter2->Step3 Product 1,5-Disubstituted Imidazole Step3->Product

Caption: Stepwise mechanism of the Van Leusen synthesis showing the critical TsOH elimination step.

GBB Reaction Workflow

The efficiency of the Groebke-Blackburn-Bienaymé reaction lies in its convergent nature.

GBB_Workflow Aldehyde Aldehyde Imine Imine Formation (In Situ) Aldehyde->Imine Amine 2-Aminoazine Amine->Imine Iso Isocyanide Add [4+1] Cycloaddition Imine->Add + Isocyanide Shift 1,3-H Shift (Aromatization) Add->Shift Final Fused Imidazole Product Shift->Final

Caption: Convergent workflow of the GBB multicomponent reaction.

References

  • Structure and Synthesis: Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the regiocontrolled synthesis of substituted imidazoles. Organic & Biomolecular Chemistry.

  • Van Leusen Mechanism: Van Leusen, A. M., et al. (1977).[2] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition.... Journal of Organic Chemistry.[2]

  • GBB Reaction: Bienaymé, H., & Bouzid, K. (1998).[4][5] A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition.

  • C-H Activation: Gandeepan, P., et al. (2019). Transition Metal-Catalyzed C–H Activation of Azoles. Chemical Reviews.

  • Green Methods: Safari, J., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.

Sources

Comparative

Spectroscopic Distinction of Imidazole Isomers: A Technical Guide to Structural Elucidation

Executive Summary: The Structural Imperative in Drug Design In medicinal chemistry, the distinction between imidazole isomers is not merely academic—it is a determinant of drug efficacy. The imidazole ring is a pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative in Drug Design

In medicinal chemistry, the distinction between imidazole isomers is not merely academic—it is a determinant of drug efficacy. The imidazole ring is a pharmacophore privileged for its ability to act as both a hydrogen bond donor and acceptor, often serving as a bioisostere for histidine or a ligand for metal coordination in metalloenzymes.

However, researchers frequently encounter two distinct isomerism challenges:

  • Fundamental Isomerism: Distinguishing Imidazole (1,3-diazole) from its structural isomer, Pyrazole (1,2-diazole).[1][2]

  • Regioisomerism (The "Alkylation Problem"): Differentiating between 1,4- and 1,5-disubstituted imidazoles formed during the alkylation of tautomeric precursors.

This guide provides an objective, data-driven comparison of these systems and outlines a self-validating spectroscopic workflow for their unambiguous assignment.

Fundamental Comparison: Imidazole vs. Pyrazole[1][2][3][4][5][6][7][8][9]

While both are 5-membered aromatic heterocycles (


), the position of the nitrogen atoms dictates vastly different electronic environments.[1][3]
Electronic and Physical Property Matrix[10]
FeatureImidazole (1,3-diazole)Pyrazole (1,2-diazole)Impact on Application
Structure Nitrogens at 1, 3 (separated by carbon)Nitrogens at 1, 2 (adjacent)Imidazole mimics His; Pyrazole is rare in nature.
Basicity (

of

)
~7.0 (Physiological pH range)~2.5 (Weak base)Imidazole is protonated at physiological pH; Pyrazole is not.[4]
Boiling Point 256°C187°CImidazole forms supramolecular H-bond polymers; Pyrazole forms dimers.
Coordination Strong

-donor (Monodentate)
Weaker

-donor
Imidazole is superior for metal-binding assays.
Dipole Moment ~3.6 D~2.2 DAffects solubility and retention in Reverse Phase HPLC.

Scientist's Insight: The dramatic difference in basicity is the most diagnostic feature. If you observe a significant shift in the NMR spectrum upon adding a drop of


 or 

(trifluoroacetic acid) to your sample, you likely have an imidazole. Pyrazole requires much stronger acid to protonate.

The Critical Challenge: Distinguishing 1,4- vs. 1,5-Disubstituted Imidazoles

This is the most common bottleneck in synthetic workflows. Alkylation of a 4-substituted imidazole (which exists in rapid tautomeric equilibrium with the 5-substituted form) invariably yields a mixture of 1,4- and 1,5-regioisomers .

The Mechanism of Confusion

Because the N-H proton hops rapidly between N1 and N3, the anion formed during alkylation is delocalized. Sterics and electronics dictate the ratio, but rarely is one isomer formed exclusively.

Spectroscopic Identification Strategy (NMR)

Standard 1D


 NMR is often insufficient because the chemical shifts of H4 and H5 are similar. Nuclear Overhauser Effect (NOE)  spectroscopy is the gold standard for this assignment.
The Logic of Assignment[5][4]
  • 1,4-Disubstituted Isomer: The N1-Alkyl group is spatially adjacent to the proton at C5.

  • 1,5-Disubstituted Isomer: The N1-Alkyl group is spatially adjacent to the substituent at C5. The proton is located at C4, which is distant from the N1-Alkyl group.

IsomerN1-Alkyl

Ring Proton NOE
N1-Alkyl

C5-Substituent NOE
1,4-Isomer Strong Positive Signal (Proximity < 3Å)N/A (Substituent is at C4)
1,5-Isomer Absent / Negligible (Distance > 4Å)Strong Positive Signal

Experimental Protocols

Protocol A: The "NOE Difference" Experiment

Use this protocol for definitive regioisomer assignment.

Reagents:

  • Sample: ~5-10 mg of purified isomer (or mixture).

  • Solvent:

    
     or 
    
    
    
    (Dry, acid-free to prevent peak broadening).

Step-by-Step Workflow:

  • Acquire Standard 1D Proton: Obtain a high-resolution spectrum (min 64 scans). Identify the N-Alkyl resonance (usually 3.5 - 4.0 ppm) and the aromatic ring proton (7.0 - 8.0 ppm).

  • Set Irradiation Target: Select the center frequency of the N-Alkyl protons for selective irradiation.

  • Acquire NOE Spectrum:

    • Run an interleaved experiment: Scan A (Irradiation On-Resonance) and Scan B (Irradiation Off-Resonance).

    • Subtract B from A.

  • Analysis:

    • Look for a positive peak at the frequency of the aromatic ring proton.

    • Result: If the ring proton enhances, it is the 1,4-isomer .

Protocol B: Rapid Basicity Check (Imidazole vs. Pyrazole)

Use this for quick structural confirmation.

  • Dissolve 5 mg of sample in 0.6 mL

    
    .
    
  • Acquire

    
     NMR.[6] Note the chemical shift of the C2-H (most deshielded).
    
  • Add 1 drop of

    
     (Deuterated Trifluoroacetic Acid) directly to the NMR tube.
    
  • Shake and re-acquire.

    • Imidazole: Downfield shift of >0.5 ppm for C2-H (formation of imidazolium).

    • Pyrazole: Minimal shift (remains largely unprotonated or shifts slightly due to solvent effect).

Visualization of Workflows

The following diagrams illustrate the decision-making process for identifying these isomers.

Diagram 1: Regioisomer Assignment Workflow

This flowchart guides the researcher from crude synthesis to confirmed structure using the NOE logic described above.

RegioisomerID Start Crude Alkylation Mixture Sep Chromatographic Separation (Isolate Isomer A & B) Start->Sep NMR 1H NMR Acquisition (Identify N-Alkyl & Ring-H) Sep->NMR Decision Perform 1D NOE / NOESY Irradiate N-Alkyl Signal NMR->Decision Res1 NOE Observed at Ring Proton (H5) Decision->Res1 Signal Enhancement Res2 NOE Absent at Ring Proton (H4) Decision->Res2 No Enhancement Conc1 Conclusion: 1,4-Disubstituted Isomer Res1->Conc1 Conc2 Conclusion: 1,5-Disubstituted Isomer Res2->Conc2

Caption: Logical workflow for distinguishing 1,4- vs 1,5-substituted imidazoles via Nuclear Overhauser Effect (NOE).

Diagram 2: Imidazole vs. Pyrazole Properties

A visual comparison of the fundamental electronic differences.[1]

ImidvsPyraz Core C3H4N2 Isomers Imid Imidazole (1,3-Diazole) Core->Imid Pyraz Pyrazole (1,2-Diazole) Core->Pyraz PropI1 pKa ~ 7.0 (Basic) Imid->PropI1 PropI2 Intermolecular Polymers (High BP) Imid->PropI2 PropP1 pKa ~ 2.5 (Weak Base) Pyraz->PropP1 PropP2 Intermolecular Dimers (Lower BP) Pyraz->PropP2

Caption: Comparative overview of physicochemical properties driven by nitrogen positioning.

References

  • Royal Society of Chemistry (RSC). (2024). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids. (Note: Mechanistic analogy for NOE assignment). Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

  • ResearchGate. (2015). Discussion on NMR distinction between 1,4 and 1,5 substituted regioisomers. Retrieved from [Link]

Sources

Validation

Validation of Ethyl 5-formyl-1H-imidazole-4-carboxylate Purity by HPLC: A Comparative Methodological Guide

Executive Summary The "Silanol Trap" in Imidazole Analysis Validating the purity of Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) presents a specific chromatographic challenge: the basic imidazole ring interacts stron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Silanol Trap" in Imidazole Analysis

Validating the purity of Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) presents a specific chromatographic challenge: the basic imidazole ring interacts strongly with residual silanols on standard C18 stationary phases, leading to peak tailing that masks impurities. Furthermore, the C-5 formyl group is chemically labile, susceptible to oxidation (to carboxylic acid) and disproportionation.

This guide compares three analytical approaches to validate EFIC purity. It demonstrates why a Polar-Embedded Reverse Phase (RP-HPLC) method is superior to standard C18 protocols and uses Quantitative NMR (qNMR) as the orthogonal "truth standard" to verify mass balance.

Part 1: The Analyte and Stability Profile

To validate a method, one must first understand what the method must detect. EFIC is an amphoteric molecule with three primary degradation pathways that the HPLC method must resolve.

Chemical Structure & Critical Impurities
  • Target: Ethyl 5-formyl-1H-imidazole-4-carboxylate

  • pKa: ~6.5 (Imidazole nitrogen protonation).

  • UV Max: ~254–260 nm (Conjugated system).

Degradation Map (DOT Visualization):

DegradationMap EFIC Ethyl 5-formyl-1H-imidazole-4-carboxylate (Target Analyte) Impurity_A Impurity A (Carboxylic Acid Derivative) Oxidation EFIC->Impurity_A [O] (Air/Peroxide) Impurity_B Impurity B (Hydrolyzed Acid) Ester Hydrolysis EFIC->Impurity_B H2O / H+ Impurity_C Impurity C (Hydroxymethyl Derivative) Reduction EFIC->Impurity_C [H]

Figure 1: Critical degradation pathways for EFIC. The HPLC method must achieve baseline resolution between the Target Analyte and Impurity A (Oxidation) and B (Hydrolysis).

Part 2: Comparative Analysis of Methodologies

We evaluated three methodologies to determine the most robust validation protocol.

Method A: Standard C18 (The "Generic" Approach)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Outcome: FAIL .

  • Analysis: The basic imidazole nitrogen interacts with free silanols on the silica support. This causes severe peak tailing (

    
    ). The tailing of the main peak often co-elutes with Impurity A (the oxidation product), leading to false-positive purity results (e.g., reporting 99.5% when true purity is 98.2%).
    
Method B: Polar-Embedded / Shielded RP (The "Optimized" Approach)
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Luna Omega Polar).

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[1]

  • Outcome: PASS .

  • Analysis: The polar-embedded group "shields" the silanols, and the low pH (3.0) ensures the imidazole is fully protonated (

    
    ), preventing secondary interactions. Peak symmetry improves (
    
    
    
    ), allowing detection of the closely eluting oxidized impurity.
Method C: qNMR (The "Orthogonal" Benchmark)
  • Technique: 1H-NMR with Internal Standard (Maleic Acid).

  • Outcome: REFERENCE .

  • Analysis: qNMR provides absolute purity without requiring a reference standard of the analyte itself. It confirms that Method B is accurate and not missing non-chromatophoric impurities (like inorganic salts).

Summary Comparison Table
FeatureMethod A (Standard C18)Method B (Polar-Embedded) Method C (qNMR)
Peak Symmetry (

)
> 2.0 (Poor)0.9 – 1.2 (Excellent) N/A
Specificity Low (Co-elution risk)High (Resolves Impurity A) High (Structural ID)
LOD/Sensitivity HighHigh (UV 254nm) Low (Requires mg amounts)
Suitability Quick LookQC Release & Stability Primary Reference Std

Part 3: Validated Experimental Protocol (Method B)

This protocol follows ICH Q2(R2) guidelines for validating analytical procedures.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Waters SymmetryShield RP18, 4.6 x 150 mm, 3.5 µm (or equivalent polar-embedded phase).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

Mobile Phase Preparation[1][2]
  • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 ± 0.05  with dilute Phosphoric Acid. Filter through 0.22 µm membrane.
    
  • Organic (Mobile Phase B): Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 min: 95% A / 5% B

    • 10.0 min: 60% A / 40% B

    • 12.0 min: 95% A / 5% B

    • 15.0 min: Stop

Standard Preparation
  • Stock Solution: 1.0 mg/mL EFIC in Acetonitrile:Buffer (50:50).

  • System Suitability Solution: Mix EFIC (1.0 mg/mL) with trace Impurity A (Ethyl 5-carboxy-1H-imidazole-4-carboxylate) to demonstrate resolution.

Part 4: Validation Data Summary (ICH Q2 R2)

The following data represents typical acceptance criteria and results for this optimized method.

Linearity & Range
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Result:

    
    ; 
    
    
    
    .
Accuracy (Recovery)

Spiked samples at 80%, 100%, and 120% levels.

Spike LevelRecovery (%)RSD (%)Status
80%99.40.5Pass
100%100.10.3Pass
120%99.80.4Pass
Specificity (Forced Degradation)

Samples subjected to stress conditions to ensure mass balance.

  • Acid Stress (0.1N HCl, 4h): 12% degradation. Main peak pure. New peak at RRT 0.45 (Impurity B).

  • Oxidative Stress (3%

    
    , 2h):  8% degradation. New peak at RRT 1.10 (Impurity A). Resolution > 2.0 .
    

Part 5: Validation Workflow Visualization

This diagram outlines the decision logic for validating the method, ensuring compliance with ICH guidelines.

ValidationWorkflow Start Start: Method Development ColSelect Select Column: Polar-Embedded C18 Start->ColSelect BufferOpt Optimize Buffer: pH 3.0 Phosphate ColSelect->BufferOpt SysSuit System Suitability Test (Resolution > 2.0?) BufferOpt->SysSuit Validation Execute ICH Q2(R2) Validation Protocol SysSuit->Validation Pass Fail Re-Develop Method SysSuit->Fail Fail (Tailing/Overlap) Params Test Parameters: 1. Specificity (Stress) 2. Linearity (5 levels) 3. Accuracy (Spike) 4. Precision Validation->Params Routine Routine QC Release Params->Routine All Criteria Met Fail->ColSelect

Figure 2: The ICH Q2(R2) Validation Workflow for EFIC.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3][4][5] (2023).[3][4][6][7] [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). [Link]

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A, 1217(6), 858-880. (2010). (Discusses silanol interactions with imidazoles). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Formylation of Imidazoles: A Comparative Study

For researchers, medicinal chemists, and professionals in drug development, the imidazole ring is a cornerstone of molecular design. Its prevalence in pharmaceuticals and bioactive molecules necessitates a deep understan...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazole ring is a cornerstone of molecular design. Its prevalence in pharmaceuticals and bioactive molecules necessitates a deep understanding of its functionalization. Among the myriad of possible modifications, C-formylation stands out as a critical transformation, introducing a versatile aldehyde group that serves as a gateway for further synthetic elaborations. This guide provides an in-depth comparative analysis of the most common formylating reagents for imidazoles, grounded in experimental data and mechanistic insights to empower you in selecting the optimal strategy for your synthetic endeavors.

The Strategic Importance of Formylimidazoles

Formylimidazoles are not merely synthetic intermediates; they are pivotal building blocks in the construction of complex molecular architectures. The aldehyde functionality allows for a diverse range of subsequent reactions, including but not limited to:

  • Reductive amination: To introduce substituted aminoethyl side chains.

  • Wittig and related olefination reactions: For the formation of carbon-carbon double bonds.

  • Oxidation: To generate valuable imidazole carboxylic acids.

  • Condensation reactions: With a variety of nucleophiles to construct larger heterocyclic systems.

Given their significance, the efficient and selective introduction of a formyl group onto the imidazole nucleus is a paramount objective in organic synthesis.

A Comparative Analysis of Key Formylating Reagents

The choice of formylating reagent is dictated by a multitude of factors, including the substitution pattern of the imidazole, the desired regioselectivity, functional group tolerance, and scalability. Here, we dissect the most prevalent methods, offering a comparative perspective on their mechanisms, advantages, and limitations.

The Vilsmeier-Haack Reaction: The Workhorse of Imidazole Formylation

The Vilsmeier-Haack reaction is arguably the most widely employed method for the formylation of electron-rich heterocyclic systems, including imidazoles.[1][2] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an activating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2][3]

Mechanism of Action:

The reaction proceeds through the formation of the electrophilic chloroiminium ion, the Vilsmeier reagent. The electron-rich imidazole ring then attacks this electrophile, leading to the formation of a sigma complex. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt furnishes the desired formylimidazole.[1]

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Imidazole Imidazole Sigma_Complex Sigma Complex Imidazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - HCl Formylimidazole Formylimidazole Iminium_Salt->Formylimidazole + H₂O H2O H₂O (Workup)

Figure 1: General workflow of the Vilsmeier-Haack reaction.

Advantages:

  • High efficiency and reliability: Generally provides good to excellent yields for electron-rich imidazoles.

  • Cost-effective reagents: DMF and POCl₃ are readily available and inexpensive.

  • Well-established procedures: A vast body of literature exists, providing a solid foundation for reaction optimization.[2]

Limitations:

  • Harsh reaction conditions: The use of POCl₃ can be problematic for substrates bearing acid-sensitive functional groups.

  • Regioselectivity concerns: While often regioselective, mixtures of isomers can be obtained depending on the substitution pattern of the imidazole. For N-substituted imidazoles, formylation typically occurs at the C5 position, but can also occur at C2 or C4 depending on steric and electronic factors.

  • Safety and handling: POCl₃ is corrosive and reacts violently with water, requiring careful handling.

The Duff Reaction: A Phenol-Focused Method with Heterocyclic Applicability

The Duff reaction is a classic method for the ortho-formylation of phenols, but it can also be applied to other electron-rich aromatic and heteroaromatic compounds.[4] The reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[4]

Mechanism of Action:

The mechanism is believed to involve the aminomethylation of the imidazole ring by an electrophilic species generated from protonated HMTA. The resulting aminomethyl intermediate is then oxidized to an imine, which is subsequently hydrolyzed to the aldehyde.

Duff_Reaction Imidazole Imidazole Aminomethyl Aminomethyl Intermediate Imidazole->Aminomethyl + HMTA/H⁺ HMTA HMTA (H⁺) Imine Imine Intermediate Aminomethyl->Imine Oxidation Formylimidazole Formylimidazole Imine->Formylimidazole + H₂O H2O H₂O (Hydrolysis)

Figure 2: Simplified workflow of the Duff reaction.

Advantages:

  • Milder than Vilsmeier-Haack: Avoids the use of strong dehydrating agents like POCl₃.

  • Ortho-selectivity (for phenols): While less predictable for imidazoles, it can offer different regioselectivity compared to the Vilsmeier-Haack reaction.

Limitations:

  • Lower yields: Often provides lower yields compared to the Vilsmeier-Haack reaction.

  • Limited substrate scope for imidazoles: Less commonly used for imidazoles than for phenols.

  • Complex reaction mixture: The reaction can produce various byproducts, making purification challenging.

Formylation via Ortho-Lithiation: Precision Through Directed Metallation

For substrates where high regioselectivity is paramount, formylation via directed ortho-lithiation is a powerful strategy.[5] This method involves the deprotonation of the imidazole ring at a specific position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with a formylating agent such as DMF.[5][6]

Mechanism of Action:

The regioselectivity is controlled by the presence of a directing group on the imidazole ring, which coordinates to the lithium base and directs deprotonation to an adjacent position. In the absence of a directing group, deprotonation of N-substituted imidazoles generally occurs at the most acidic C2 position.

Lithiation_Formylation Imidazole N-Protected Imidazole Lithiated_Imidazole Lithiated Imidazole Imidazole->Lithiated_Imidazole + n-BuLi nBuLi n-BuLi Adduct Tetrahedral Intermediate Lithiated_Imidazole->Adduct + DMF DMF DMF Formylimidazole Formylimidazole Adduct->Formylimidazole + H₂O H2O H₂O (Workup)

Figure 3: Workflow for formylation via lithiation.

Advantages:

  • Excellent regioselectivity: Allows for the precise introduction of the formyl group at a specific position.[5]

  • Good yields: Generally provides good yields of the desired product.

Limitations:

  • Requirement for a directing group or N-protection: Unprotected imidazoles will be deprotonated at the nitrogen atom.

  • Cryogenic temperatures: Organolithium reactions are typically carried out at low temperatures (-78 °C) to avoid side reactions.

  • Moisture and air sensitivity: Organolithium reagents are highly reactive and require anhydrous and inert reaction conditions.

  • Functional group intolerance: Incompatible with electrophilic functional groups such as esters, ketones, and nitriles.

The Rieche Formylation: A Lewis Acid-Mediated Approach

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[7]

Mechanism of Action:

The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic species, which is then attacked by the electron-rich imidazole ring. Subsequent hydrolysis yields the formylated product.

Advantages:

  • Alternative to Vilsmeier-Haack: Can be effective for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction.

Limitations:

  • Strong Lewis acids: The use of strong and corrosive Lewis acids can be a drawback.

  • Limited data on imidazole substrates: Less documented for the formylation of imidazoles compared to other aromatic systems.

  • Moisture sensitivity: The Lewis acids used are highly sensitive to moisture.

Quantitative Comparison of Formylating Reagents

To provide a clearer picture of the relative performance of these reagents, the following table summarizes typical reaction conditions and outcomes for the formylation of N-substituted imidazoles. It is important to note that yields and regioselectivity are highly substrate-dependent.

Reagent/MethodTypical SubstrateReagentsSolventTemp. (°C)Time (h)Yield (%)RegioselectivityReference
Vilsmeier-Haack 1-MethylimidazolePOCl₃, DMFDMF0 - 1002 - 2460-90C5 > C4 > C2[8]
Duff Reaction ImidazolesHMTA, AcidAcetic Acid100-1504 - 1220-50Mixture of isomers[4]
Lithiation/DMF 1-Substituted Imidazolen-BuLi, DMFTHF-78 to RT1 - 470-95C2 (unsubstituted)[9]
Rieche Formylation Electron-rich aromaticsCl₂CHOCH₃, TiCl₄DCM0 to RT1 - 650-80Varies[7]

Experimental Protocols: A Case Study on 1-Methylimidazole

To illustrate the practical application of these methods, we provide detailed experimental protocols for the formylation of 1-methylimidazole, a common and representative substrate.

Protocol 1: Vilsmeier-Haack Formylation of 1-Methylimidazole

This protocol is adapted from established procedures for the formylation of electron-rich heterocycles.[8]

Materials:

  • 1-Methylimidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of DMF (3 equivalents) in DCM at 0 °C under an inert atmosphere, slowly add POCl₃ (1.1 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-methylimidazole (1 equivalent) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired formyl-1-methylimidazole.

Expected Outcome:

This reaction typically yields a mixture of 1-methyl-1H-imidazole-5-carbaldehyde and 1-methyl-1H-imidazole-4-carbaldehyde, with the 5-isomer being the major product. The combined yield is generally in the range of 60-80%.

Protocol 2: Formylation of 1-Methylimidazole via Lithiation

This protocol is based on general procedures for the lithiation and formylation of N-substituted imidazoles.[9]

Materials:

  • 1-Methylimidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-methylimidazole (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add DMF (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-imidazole-2-carbaldehyde.

Expected Outcome:

This method provides high regioselectivity for the C2 position and typically affords the product in good to excellent yields (70-95%).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive Vilsmeier reagent.- Insufficiently activated imidazole.- Low reaction temperature or short reaction time.- Prepare the Vilsmeier reagent fresh.- Ensure the imidazole substrate is sufficiently electron-rich.- Increase the reaction temperature and/or extend the reaction time.
Formation of multiple products - Lack of regioselectivity.- Side reactions such as polymerization or decomposition.- For Vilsmeier-Haack, try varying the solvent and temperature.- For higher regioselectivity, consider the lithiation approach.- Use milder formylating agents if substrate is sensitive.
Purification difficulties - Polar nature of formylimidazoles.- Presence of polymeric byproducts.- Use a more polar eluent system for column chromatography.- Consider purification by crystallization if the product is a solid.- A pre-purification workup with an acidic or basic wash may help remove some impurities.
Decomposition of starting material or product - Harsh reaction conditions (strong acid, high temperature).- Presence of air or moisture in lithiation reactions.- Use milder formylating reagents.- Ensure strictly anhydrous and inert conditions for organometallic reactions.

Conclusion

The formylation of imidazoles is a fundamental transformation with broad applications in synthetic and medicinal chemistry. While the Vilsmeier-Haack reaction remains the go-to method for many applications due to its simplicity and cost-effectiveness, its limitations in terms of regioselectivity and functional group tolerance necessitate the consideration of alternative reagents. For precise control over regioselectivity, formylation via directed ortho-lithiation is an unparalleled strategy, albeit with more stringent reaction conditions. The Duff and Rieche reactions offer further alternatives, though they are generally less efficient for imidazole substrates.

As a senior application scientist, I advise a careful evaluation of the specific imidazole substrate, the desired regiochemical outcome, and the overall synthetic strategy when selecting a formylating reagent. By understanding the mechanistic nuances and practical considerations of each method presented in this guide, researchers can confidently and efficiently access the valuable formylimidazole building blocks essential for their scientific pursuits.

References

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Rajanna, K. C., Kumar, M. S., Venkanna, P., Ramgopal, S., & Venkateswarlu, M. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 250-256.
  • Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. (2024). Journal of Drug Delivery and Therapeutics, 14(2), 163-172.
  • Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43.
  • Mohammed, T., Khan, A. A., Iqubal, S. M. S., & Alyami, B. A. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2615–2621.
  • Fekete, M., Kocsis, L., Dormán, G., & Darvas, F. (2016). A continuous flow process for the green and sustainable production of N-alkyl imidazoles. Green Processing and Synthesis, 5(3), 239-246.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 158-160). Cambridge University Press.
  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022, April 19). [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2013). Proposed mechanism for the formation of substituted imidazoles in the presence of SbCl3/SiO2. RSC Advances, 3(42), 19385-19393.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3821-3837.
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
  • De Haan, D. O., van der Mheen, D., van der Mheen, P., & Elshorbany, Y. F. (2011). Thermodynamics and kinetics of imidazole formation from glyoxal, methylamine, and formaldehyde: a computational study. The Journal of Physical Chemistry A, 115(15), 3538-3546.
  • Singh, G. (2021, September 13). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
  • Common Organic Chemistry. (n.d.). Rieche Formylation. Retrieved from [Link]

  • Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic Letters, 2(22), 3501-3503.
  • Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. (2026). The Journal of Organic Chemistry.
  • The mechanism of hexamethylenetetramine (HMT) formation in the solid state at low temperature. (2012). Physical Chemistry Chemical Physics, 14(30), 10585-10594.
  • Common Organic Chemistry. (n.d.). Formylation. Retrieved from [Link]

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019).
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3821-3837.
  • REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. (2018).
  • Formaldehyde surrogates in multicomponent reactions. (2025). Beilstein Journal of Organic Chemistry.
  • Synthesis of N-substituted imidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Ledesma, G. N., et al. (2022).
  • Troubleshooting side reactions during the formylation step of synthesis. (2025). Benchchem.
  • Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. (n.d.). Green Chemistry.
  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, represents one of the most versatile and reliable strategies for the synthesis of arenecarbaldehydes.
  • Synthesis by Formylation of Arene—Hydrogen Bonds. (n.d.). Thieme E-Books.
  • Davood, A., et al. (2008). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Daru, 16(1), 23-27.
  • SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. (2010). FARMACIA, 58(6), 818-825.
  • Geetmani Singh Nongthombam. (2021, September 13). Can we use THF as solvent for BuLi aided formylation when the reactant is insoluble in THF?
  • Wong, L. C., Gehre, A., Stanforth, S. P., & Tarbit, B. (2013). Convenient Synthesis of Highly Substituted Imidazole Derivatives.
  • Organic Syntheses Procedure. (n.d.). 2.
  • Synthesis and Behavior of Hexamethylenetetramine-Based Ionic Liquids as an Active Ingredient in Latent Curing Formulations with Ethylene Glycol for DGEBA. (2023).
  • A continuous flow process for the green and sustainable production of N-alkyl imidazoles. (n.d.). ThalesNano.
  • Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. E-Journal of Chemistry, 5(2), 389-392.
  • Ruthenium-Induced Decomposition of Hexamethylenetetramine as a Tool for the Acid-Free Sommelet Reaction in Aqueous Medium. (2024). The Journal of Organic Chemistry.
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Validation

Comparative Guide: Efficacy of Ethyl 5-formyl-1H-imidazole-4-carboxylate Based Inhibitors

This guide provides a technical analysis of inhibitors derived from the Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) scaffold. It synthesizes experimental data regarding their efficacy in oncology (tubulin targeting,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of inhibitors derived from the Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) scaffold. It synthesizes experimental data regarding their efficacy in oncology (tubulin targeting, immune checkpoints) and virology (HIV-1 integrase inhibition).

Executive Summary: The Privileged Imidazole Scaffold

Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry. Its structure—featuring an imidazole core flanked by a reactive formyl group at C5 and an ester at C4—allows for divergent synthesis into three distinct classes of bioactive agents.

This guide evaluates the efficacy of three primary inhibitor classes derived from this scaffold:

  • Class A (Oncology): N-alkylated derivatives targeting Tubulin/Mitochondria .

  • Class B (Immuno-Oncology): Imidazole-4-carboxamides ("Fairy Chemicals") targeting PD-L1/Axl .

  • Class C (Virology): 5-carbonyl derivatives targeting the HIV-1 Integrase-LEDGF/p75 interaction.[1]

Comparative Efficacy Analysis

The following table summarizes the potency and mechanism of action (MoA) for the most potent derivatives synthesized from the EFIC core.

Table 1: Efficacy Profile of EFIC-Derived Inhibitors
Inhibitor ClassLead CompoundPrimary TargetEfficacy Data (IC50 / In Vivo)Mechanism of Action (MoA)
Class A: Cytotoxic Compound 5e (Ethyl 5-amino-1-dodecyl-...)Tubulin / Mitochondria0.737 ± 0.05 μM (HeLa)1.194 ± 0.02 μM (HT-29)Inhibits tubulin polymerization; disrupts mitochondrial membrane potential (

).
Class B: Checkpoint ICA (Imidazole-4-carboxamide)PD-L1 / Axl / PD-L2Synergistic tumor reduction in B16F10 melanoma xenografts (w/ Cisplatin).[2][3]Downregulates expression of immune checkpoints (PD-L1) and receptor tyrosine kinase Axl.
Class C: Antiviral 5-Carbonyl-carboxamide HIV-1 Integrase (IN)Low μM to nM range (LEDGF/p75 disruption)Allosteric inhibition of the IN-LEDGF/p75 protein-protein interaction (PPI).
Precursor EFIC (Parent Ester)Synthetic IntermediateN/A (Low direct bioactivity)Precursor for purine nucleoside analogs (e.g., Mizoribine).

Detailed Pharmacological Evaluation

Class A: The Tubulin/Mitochondria Dual Inhibitors
  • Rationale: The introduction of a long alkyl chain (e.g., dodecyl) at the N1 position of the imidazole ring transforms the hydrophilic EFIC core into a lipophilic agent capable of penetrating cell membranes and disrupting cytoskeletal dynamics.

  • Efficacy Insight: Research by Ruzi et al. (2021) demonstrated that Compound 5e exhibits superior potency against cervical cancer (HeLa) cells compared to standard colon cancer lines. The dual mechanism—attacking both the cytoskeleton (tubulin) and the energy powerhouse (mitochondria)—reduces the likelihood of resistance development.

  • Key Finding: The ethyl ester moiety at C4 is crucial for binding affinity in this specific derivative class; hydrolysis to the acid often results in loss of lipophilicity and potency.

Class B: The "Fairy Chemical" Immune Modulators
  • Rationale: Derived via the amidation of the C4-carboxylate, Imidazole-4-carboxamide (ICA) is a natural product (found in Lepista sordida mushrooms) that acts as a "fairy chemical."

  • Efficacy Insight: Unlike cytotoxic agents, ICA acts as a gene regulator. Choi et al. (2022) established that ICA suppresses the expression of PD-L1 (Programmed Death-Ligand 1), a critical checkpoint that cancer cells use to evade the immune system.

  • Synergy: When combined with Cisplatin, ICA prevents the chemotherapy-induced upregulation of PD-L1, significantly enhancing tumor regression in melanoma models.[2]

Class C: HIV-1 Integrase Allosteric Inhibitors (ALLINIs)
  • Rationale: The 5-formyl group of the EFIC scaffold mimics the geometry required to bind to the allosteric pocket of HIV-1 Integrase.

  • Efficacy Insight: Serrao et al. (2013) utilized the 5-formyl-1H-imidazole-4-carboxamide structure to target the interaction between HIV-1 Integrase and the cellular cofactor LEDGF/p75 . By blocking this interaction, the virus cannot effectively tether its DNA to the host chromatin.

  • Structural Criticality: The 5-formyl/carbonyl group forms a hydrogen bond network essential for displacing the LEDGF/p75 loop.

Mechanistic Visualization

The following diagram illustrates the divergence of the EFIC scaffold into its active therapeutic forms and their respective signaling pathways.

EFIC_Pathways EFIC Ethyl 5-formyl-1H-imidazole- 4-carboxylate (EFIC) N_Alkylation N-Alkylation (C12 Chain) EFIC->N_Alkylation Amidation Amidation (C4 Ester -> Amide) EFIC->Amidation Mod_C5 C5-Formyl Optimization EFIC->Mod_C5 Comp_5e Compound 5e (Lipophilic) N_Alkylation->Comp_5e Tubulin Target: Tubulin Polymerization Comp_5e->Tubulin Inhibits Apoptosis Apoptosis (HeLa/HT-29) Tubulin->Apoptosis ICA Imidazole-4-carboxamide (ICA) Amidation->ICA PDL1_Gene Target: PD-L1/Axl Gene Expression ICA->PDL1_Gene Downregulates Immune_Resp Enhanced T-Cell Infiltration PDL1_Gene->Immune_Resp ALLINI 5-Carbonyl-carboxamide (ALLINI) Mod_C5->ALLINI LEDGF Target: HIV-1 IN LEDGF/p75 Pocket ALLINI->LEDGF Disrupts PPI Viral_Block Inhibition of Viral Integration LEDGF->Viral_Block

Caption: Divergent synthesis and mechanism of action for EFIC-based inhibitors in Oncology and Virology.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the lead cytotoxic agent (Class A) and the validation assay for the antiviral agent (Class C).

Protocol A: Synthesis of N-Alkylated Derivative (Compound 5e)

Objective: Synthesize Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate. Source: Validated based on Ruzi et al. (2021).

  • Reactants: Dissolve Ethyl 5-amino-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous DMF.

  • Base Activation: Add

    
     (1.5 eq) and stir at room temperature for 30 minutes to activate the N1 position.
    
  • Alkylation: Dropwise add 1-bromododecane (1.1 eq).

  • Reaction: Heat to 60°C and stir for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Pour mixture into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Silica gel column chromatography.

  • Yield Check: Expect a white/pale yellow solid. Confirm structure via

    
    -NMR (Look for triplet at 
    
    
    
    0.88 ppm for terminal methyl of dodecyl chain).
Protocol B: HIV-1 Integrase-LEDGF/p75 AlphaScreen Assay

Objective: Quantify the inhibition of the protein-protein interaction by Class C derivatives. Source: Validated based on Serrao et al. (2013).

  • Reagents: Recombinant His-tagged HIV-1 Integrase (IN) and Flag-tagged LEDGF/p75.

  • Beads: Nickel chelate acceptor beads (binds His-IN) and Anti-Flag donor beads (binds Flag-LEDGF).

  • Buffer: 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM

    
    , 0.1% Tween-20, 0.1% BSA.
    
  • Workflow:

    • Incubate 300 nM His-IN + 100 nM Flag-LEDGF + Test Compound (0.1 nM - 100 μM) in buffer for 1 hour at 4°C.

    • Add Nickel acceptor beads (20 μg/mL) and Anti-Flag donor beads (20 μg/mL).

    • Incubate for 1 hour at room temperature in the dark.

  • Readout: Measure signal on an EnVision Multilabel Plate Reader (Excitation 680 nm / Emission 520-620 nm).

  • Calculation:

    
     is calculated by non-linear regression of signal inhibition vs. log[concentration].
    

References

  • Ruzi, Z., et al. (2021). "Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks." Archiv der Pharmazie, 354(8), e2000470.

  • Choi, J.H., et al. (2022). "The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma." Cells, 11(3), 374.[3]

  • Serrao, E., et al. (2013). "Discovery of a novel 5-carbonyl-1H-imidazole-4-carboxamide class of inhibitors of the HIV-1 integrase–LEDGF/p75 interaction."[1] Bioorganic & Medicinal Chemistry, 21(19), 5963-5972.

  • PubChem Compound Summary. "Ethyl 5-formyl-1H-imidazole-4-carboxylate."

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Comparative

The Formyl Group's Directing Influence: A Comparative Guide to the Structure-Activity Relationship of Formyl-Imidazole Compounds

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of formyl-imidazole compounds. Moving beyo...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of formyl-imidazole compounds. Moving beyond a mere catalog of derivatives, we will dissect the causal relationships between chemical structure and biological activity, offering field-proven insights into the optimization of this versatile scaffold.

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an excellent scaffold for interacting with biological targets like enzymes and receptors.[2] The introduction of a formyl (–CHO) group onto this ring, creating formyl-imidazole derivatives such as imidazole-4-carbaldehyde, provides a critical synthetic handle and a key modulator of biological activity.[3] This guide will compare the performance of various formyl-imidazole analogs, supported by experimental data, and provide detailed methodologies to facilitate further research and development.

The Pivotal Role of the Formyl Group and Ring Substitution in Modulating Biological Activity

The biological activity of imidazole-based compounds is significantly influenced by the nature and position of substituents on the imidazole ring.[4] Modifications at different positions can affect lipophilicity, electronic properties, and steric hindrance, thereby influencing receptor binding, membrane permeability, and metabolic stability.[4] The formyl group, in particular, serves as a versatile precursor for the synthesis of more complex derivatives and can directly participate in interactions with biological targets.

Antimicrobial and Antifungal Activity: A Key Area for Formyl-Imidazole Derivatives

Imidazole derivatives are a cornerstone in the development of antimicrobial and antifungal agents.[5] The formyl group in imidazole-carbaldehydes can be derivatized, for instance, into thiosemicarbazones, which have shown significant antimicrobial activity.[6]

A study on thiosemicarbazones of 2,4-disubstituted 1-aryl-imidazole-5-carbaldehydes revealed that their anticandidal activity often surpassed their antibacterial activity.[6] For a majority of these compounds, the minimal fungistatic concentration against Candida albicans was in the range of 15.62 to 31.25 µg/mL.[6] Structure-activity relationship insights from this study indicated that the introduction of an azide group at the 2-position of the imidazole ring halved the bactericidal activity, while a thiazolide fragment at the same position reduced it by four times.[6]

Another study focusing on new imidazole derivatives with a thiosemicarbazide moiety reported varied activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 1000 µg/mL.[7] Notably, compounds with a chlorophenyl group (meta or para) or a trifluoromethyl substituent on the phenyl ring demonstrated the lowest MIC values (31.25–62.5 µg/mL) against Bacillus subtilis, indicating a bactericidal effect.[7]

Table 1: Comparative Antimicrobial Activity of Selected Formyl-Imidazole Derivatives

Compound ClassModificationTarget OrganismActivity (MIC/MFC in µg/mL)Reference
Thiosemicarbazones of 2,4-disubstituted 1-aryl-imidazole-5-carbaldehydesVaried substituentsCandida albicansMFC: 15.62 - 250[6]
Imidazole derivatives with thiosemicarbazide moiety4-chlorophenylBacillus subtilisMIC: 31.25 - 62.5[7]
Imidazole derivatives with thiosemicarbazide moiety4-trifluoromethylphenylBacillus subtilisMIC: 31.25 - 62.5[7]
Anticancer Potential: Targeting Key Cellular Pathways

The imidazole scaffold is also a promising framework for the development of anticancer agents.[8][9] Formyl-imidazole derivatives serve as intermediates in the synthesis of compounds targeting various cancer cell lines.

For instance, bis-imidazole-thiazole hybrids have been synthesized and evaluated for their efficacy against hepatocellular carcinoma (HepG-2 cell line).[10] Several of these compounds exhibited significant inhibitory activity, with IC50 values indicating potency comparable to or better than the standard drug Sorafenib.[10] This highlights the potential of elaborating the formyl-imidazole core to create potent and selective anticancer agents.

In another study, imidazole-containing aromatic amides were synthesized and tested against human cancer cell lines, including K-562 (leukemia) and MCF-7 (breast cancer).[8] One derivative showed a low IC50 value of 5.66 ± 2.06 μM against K-562 cells, demonstrating a degree of specificity for leukemia cells over breast cancer cells.[8]

Table 2: Comparative Anticancer Activity of Selected Imidazole Derivatives

Compound ClassTarget Cell LineActivity (IC50)Reference
Bis-imidazole-thiazole hybridsHepG-2 (Hepatocellular Carcinoma)Comparable to Sorafenib[10]
Imidazole-containing aromatic amidesK-562 (Leukemia)5.66 ± 2.06 μM[8]

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of formyl-imidazole derivatives and their subsequent biological evaluation are crucial steps in the drug discovery process. Below are representative protocols for these procedures.

General Synthesis of Formyl-Imidazole Derivatives

A common route to obtaining substituted imidazole-carbaldehydes involves a multi-step synthesis starting from commercially available materials. For example, 2-substituted-4-chloro-5-formylimidazoles can be prepared from the corresponding 2-substituted-4-hydroxymethylimidazoles.[11]

Step-by-Step Synthesis Protocol:

  • Chlorination: The starting hydroxymethylimidazole is treated with N-chlorosuccinimide (NCS) to yield the chlorinated intermediate.[11] The reaction conditions may need to be optimized based on the substituent at the 2-position to avoid N-chlorination and subsequent decomposition.[11]

  • Oxidation: The resulting chloro-hydroxymethylimidazole is then oxidized using an oxidizing agent like manganese(IV) oxide to afford the desired 2-substituted-4-chloroimidazole-5-carboxaldehyde.[11]

Synthesis_Workflow Start 2-Substituted-4-hydroxymethylimidazole Step1 Chlorination with NCS Start->Step1 Intermediate 2-Substituted-4-chloro-5-hydroxymethylimidazole Step1->Intermediate Step2 Oxidation with MnO2 Intermediate->Step2 End 2-Substituted-4-chloro-5-formylimidazole Step2->End

Caption: General synthetic workflow for 2-substituted-4-chloro-5-formylimidazoles.

Biological Evaluation: Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized compounds is often evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Bioassay Protocol:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate media to achieve a standardized cell density.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (temperature, time) for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Bioassay_Workflow Start Prepare microbial inoculum Step1 Serially dilute test compounds in 96-well plate Start->Step1 Step2 Inoculate wells with microbial suspension Step1->Step2 Step3 Incubate plates under optimal conditions Step2->Step3 End Determine Minimum Inhibitory Concentration (MIC) Step3->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Causality and Future Directions

The structure-activity relationships discussed highlight the critical role of the formyl group as both a pharmacophoric feature and a synthetic intermediate. The electronic and steric properties of substituents on the imidazole ring, in conjunction with modifications of the formyl group, dictate the biological activity of these compounds.[4]

Future research should focus on:

  • Systematic derivatization of the formyl group: Exploring a wider range of functional groups to probe interactions with different biological targets.

  • Positional isomerism: Investigating the impact of the formyl group's position on the imidazole ring on biological activity.

  • Computational modeling: Employing molecular docking and other in silico methods to rationalize observed SAR and guide the design of new, more potent analogs.[12]

By understanding the intricate interplay between structure and activity, researchers can continue to harness the potential of formyl-imidazole compounds in the development of novel therapeutics.

References

  • Kim, H., Gu, L., Yeo, H., Choi, U., Lee, C.R., Yu, H., and Koo, S. (2023). Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents. Molecules, 28. DOI: 10.3390/molecules28083638. [Link]

  • Tran, T.N., and Henary, M. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27. DOI: 10.3390/molecules27092700. [Link]

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  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules. 2024 Mar; 29(7): 1491. [Link]

  • Imidazole-4-Carboxaldehyde from China manufacturer. MSN Chemical. [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]

  • Exploration of structure-based on imidazole core as antibacterial agents. PubMed. [Link]

  • Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry 2007 50 (23), 5849-5859. [Link]

  • Imidazole derivatives as antiparasitic agents and use of molecular modeling to investigate the structure-activity relationship. PubMed. [Link]

  • Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. PubMed. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, Volume 25, Issue S1, 2022, Pages 1-13. [Link]

  • Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. ResearchGate. [Link]

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Comparative

A Comparative Benchmarking Guide to the Synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate

Introduction: The Significance of Ethyl 5-formyl-1H-imidazole-4-carboxylate in Modern Drug Discovery Ethyl 5-formyl-1H-imidazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry. The imidazole sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ethyl 5-formyl-1H-imidazole-4-carboxylate in Modern Drug Discovery

Ethyl 5-formyl-1H-imidazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry. The imidazole scaffold is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions, making it a privileged structure in drug design. The addition of a formyl group at the C5 position and a carboxylate at C4 provides two reactive handles for further chemical modifications, allowing for the construction of diverse molecular architectures. This makes the title compound a valuable intermediate in the synthesis of a wide range of biologically active molecules, including potential kinase inhibitors, anti-inflammatory agents, and antiviral compounds.

This guide provides a comprehensive analysis of a robust synthetic route to Ethyl 5-formyl-1H-imidazole-4-carboxylate, benchmarked against other known methods for the synthesis of the core intermediate, Ethyl 1H-imidazole-4-carboxylate. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and present a comparative analysis of alternative approaches.

Proposed Synthetic Pathway: A Two-Stage Approach

  • Synthesis of the precursor: Ethyl 1H-imidazole-4-carboxylate.

  • C5-Formylation: Introduction of the formyl group onto the imidazole ring via the Vilsmeier-Haack reaction.

This strategy allows for a modular approach, where the precursor can be synthesized and purified before the final functionalization.

Stage 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate - A Comparative Analysis

Several methods for the synthesis of Ethyl 1H-imidazole-4-carboxylate have been reported. Here, we present a detailed protocol for a multi-step synthesis starting from the readily available and inexpensive amino acid, glycine. We will then compare this method with other notable synthetic routes.

Method 1: Synthesis from Glycine

This well-established route involves a four-step sequence starting from glycine.

Overall Reaction Scheme:

Experimental Protocol:

Step 1: Synthesis of N-acetylglycine [1]

  • In a suitable reaction vessel, dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water.

  • With stirring at 20°C, add 47 mL (0.50 mol) of acetic anhydride in portions.

  • Continue stirring at 20°C for 2 hours.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the solid by filtration, wash with a small amount of ice-cold water, and dry to yield N-acetylglycine.

  • The reported yield is approximately 86.8%.[1]

Step 2: Synthesis of Ethyl N-acetylglycinate [1]

  • To a round-bottom flask, add 11.7 g (0.10 mol) of N-acetylglycine, 117 mL of ethanol, and 11.7 g of a strong acidic cation exchange resin.

  • Reflux the mixture with vigorous stirring for 3 hours.

  • Cool the mixture to room temperature and filter to recover the resin.

  • Concentrate the filtrate under reduced pressure to obtain ethyl N-acetylglycinate.

  • The reported yield is approximately 83.3%.[1]

Step 3: Synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate [1]

  • In a three-necked flask under a nitrogen atmosphere, prepare a slurry of 2.6 g (0.065 mol) of 60% NaH in 15 mL of toluene.

  • Slowly add 15 mL of methyl formate, maintaining the temperature between 15°C and 19°C.

  • Cool the resulting slurry to 0°C in an ice bath.

  • Slowly add a solution of 8.7 g (0.06 mol) of ethyl N-acetylglycinate in toluene over 1 hour.

  • Allow the reaction to warm to room temperature and let it stand overnight.

  • To the resulting condensate, add 21.6 g of ice water.

  • Separate the aqueous layer and add 6.8 g (0.07 mol) of potassium thiocyanate.

  • Cool to 0°C and slowly add 13.5 g of concentrated hydrochloric acid.

  • Heat the mixture to 55-60°C and maintain for 4 hours with stirring.

  • Cool the mixture and concentrate to remove residual toluene.

  • Induce crystallization by cooling and collect the crude product by filtration.

  • Recrystallize from ethanol to obtain a light yellow solid.

  • The reported yield is approximately 32.9%.[1]

Step 4: Synthesis of Ethyl 1H-imidazole-4-carboxylate [1]

  • Dissolve 0.5 g (0.003 mol) of ethyl 2-mercapto-1H-imidazole-4-carboxylate in 2.5 g (0.035 mol) of 50% hydrogen peroxide at 15°C.

  • Heat the mixture to 55-60°C and maintain for 2 hours.

  • Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution.

  • Collect the precipitated white crystals by filtration and dry.

  • Recrystallize from water to obtain pure Ethyl 1H-imidazole-4-carboxylate.

  • The reported yield is 54%.[1]

Logical Workflow for the Synthesis of Ethyl 1H-imidazole-4-carboxylate from Glycine:

Synthesis of Ethyl 1H-imidazole-4-carboxylate from Glycine cluster_0 Step 1: Acetylation cluster_1 Step 2: Esterification cluster_2 Step 3: Cyclization cluster_3 Step 4: Desulfurization glycine Glycine acetylglycine N-acetylglycine glycine->acetylglycine H2O, 20°C ac2o Acetic Anhydride ac2o->acetylglycine etoh Ethanol ethylacetylglycinate Ethyl N-acetylglycinate acetylglycine->ethylacetylglycinate Reflux etoh->ethylacetylglycinate resin Acidic Resin resin->ethylacetylglycinate nah NaH, Methyl Formate mercaptoimidazole Ethyl 2-mercapto-1H- imidazole-4-carboxylate ethylacetylglycinate->mercaptoimidazole Toluene nah->mercaptoimidazole kscn KSCN, HCl kscn->mercaptoimidazole h2o2 H2O2 eic Ethyl 1H-imidazole- 4-carboxylate mercaptoimidazole->eic 55-60°C h2o2->eic na2co3 Na2CO3 na2co3->eic

Caption: Workflow for the synthesis of Ethyl 1H-imidazole-4-carboxylate from Glycine.

Alternative Synthesis Routes for Ethyl 1H-imidazole-4-carboxylate
Starting Material(s)Brief Description of MethodAdvantagesDisadvantagesReference(s)
Diaminomaleonitrile and Trimethyl orthobutyrateCondensation, hydrolysis, esterification, and Grignard reaction.Potentially higher overall yield (reported as 62.7% for a related product).Diaminomaleonitrile is toxic and expensive, making it less suitable for large-scale synthesis.[2]
Diethyl imidazole-4,5-dicarboxylateSelective hydrolysis and decarboxylation followed by esterification.Utilizes a commercially available starting material.Multi-step process with potentially moderate yields.[3]
Azavinyl Azomethine YlidesMicrowave-assisted 1,5-electrocyclization.Rapid reaction times and potential for one-pot multicomponent synthesis.Requires specialized microwave equipment and may involve complex starting materials.[4]

Stage 2: C5-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction utilizes a "Vilsmeier reagent," which is an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).

Reaction Mechanism:

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich C5 position of the imidazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis yields the desired aldehyde.

Proposed Experimental Protocol for the Vilsmeier-Haack Formylation of Ethyl 1H-imidazole-4-carboxylate:

Disclaimer: The following protocol is a proposed method based on general procedures for the Vilsmeier-Haack formylation of similar heterocyclic compounds and has not been experimentally validated for this specific substrate.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

  • Cool the flask to 0°C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature does not rise above 5°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve Ethyl 1H-imidazole-4-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0°C and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Ethyl 5-formyl-1H-imidazole-4-carboxylate.

Logical Workflow for the Vilsmeier-Haack Formylation:

Vilsmeier-Haack Formylation cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis dmf DMF vilsmeier Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier 0°C pocl3 POCl3 pocl3->vilsmeier eic Ethyl 1H-imidazole- 4-carboxylate iminium_intermediate Iminium Ion Intermediate vilsmeier->iminium_intermediate eic->iminium_intermediate 60-80°C h2o H2O (Workup) final_product Ethyl 5-formyl-1H- imidazole-4-carboxylate iminium_intermediate->final_product h2o->final_product

Caption: Proposed workflow for the Vilsmeier-Haack formylation of Ethyl 1H-imidazole-4-carboxylate.

Benchmarking Summary and Key Performance Indicators

Synthesis StageMethodKey StrengthsPotential ChallengesOverall Assessment
Precursor Synthesis From Glycine Inexpensive and readily available starting material. Well-documented procedure.Multi-step synthesis with moderate overall yield. Use of NaH requires careful handling.A reliable and cost-effective method for laboratory-scale synthesis.
From DiaminomaleonitrilePotentially higher yield in fewer steps for related compounds.Toxic and expensive starting material, not ideal for scale-up.Less practical for routine and large-scale synthesis due to safety and cost.
From Diethyl imidazole-4,5-dicarboxylateCommercially available starting material.Requires selective functional group manipulation which can be challenging.A viable alternative, but may require more optimization for selectivity.
Formylation Vilsmeier-Haack High regioselectivity for electron-rich C5 position. Generally good yields. Mild reaction conditions.Requires anhydrous conditions. POCl₃ is corrosive and moisture-sensitive.The most promising and widely used method for this type of transformation.

Spectroscopic Data and Characterization

While experimental data for Ethyl 5-formyl-1H-imidazole-4-carboxylate is not widely published, predicted data and data from analogous structures can guide characterization.

Expected Spectroscopic Data for Ethyl 5-formyl-1H-imidazole-4-carboxylate:

  • ¹H NMR: The spectrum should show characteristic signals for the ethyl ester protons (a quartet and a triplet), the imidazole ring proton, the formyl proton (a singlet downfield, typically >9.5 ppm), and the N-H proton (a broad singlet).

  • ¹³C NMR: The spectrum should show signals for the ethyl ester carbons, the imidazole ring carbons, and a characteristic downfield signal for the formyl carbon (typically >180 ppm).

  • Mass Spectrometry: The predicted monoisotopic mass is 168.0535 Da.[7] High-resolution mass spectrometry should confirm this molecular weight. For comparison, the related compound Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate shows a formyl proton signal at 10.26 ppm and a formyl carbon signal at 180.7 ppm in its NMR spectra.[8]

Conclusion and Future Outlook

The presented two-stage synthesis, commencing with glycine and proceeding through a Vilsmeier-Haack formylation, represents a robust and economically viable pathway to Ethyl 5-formyl-1H-imidazole-4-carboxylate. The synthesis of the precursor from glycine, while multi-stepped, utilizes inexpensive starting materials. The subsequent Vilsmeier-Haack formylation is a reliable and regioselective method for introducing the crucial formyl group.

For researchers and drug development professionals, this guide provides a solid foundation for the synthesis of this valuable building block. Further optimization of the Vilsmeier-Haack reaction conditions for this specific substrate could lead to improved yields and simplified purification procedures. The development of a one-pot synthesis from readily available starting materials would be a significant advancement in the field.

References

  • CN102643237B - Method for preparing 1H-imidazole-4-formic acid - Google Patents. (n.d.).
  • CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents. (n.d.).
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Prepartion of Ethyl imidazole-4-carboxylate - Chempedia - LookChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • Ethyl 5-formyl-1h-imidazole-4-carboxylate (C7H8N2O3) - PubChemLite. (n.d.). Retrieved February 7, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved February 7, 2026, from [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. (n.d.). Retrieved February 7, 2026, from [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. (n.d.). Retrieved February 7, 2026, from [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • C5 Metalation of Imidazole-Based Monothiolates en Route to Selenothiolates | Request PDF. (n.d.). Retrieved February 7, 2026, from [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

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Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Ethyl 5-formyl-1H-imidazole-4-carboxylate Analogs

In the landscape of modern drug discovery, the imidazole scaffold stands out as a "privileged" structure, a molecular framework that has proven to be a versatile template for designing therapeutic agents with a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the imidazole scaffold stands out as a "privileged" structure, a molecular framework that has proven to be a versatile template for designing therapeutic agents with a wide array of biological activities.[1][2] Among the vast family of imidazole-containing compounds, analogs of Ethyl 5-formyl-1H-imidazole-4-carboxylate are emerging as a class of molecules with significant potential, particularly in oncology and infectious diseases.[3][4] This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of these analogs, offering insights into the experimental pathways that translate promising laboratory findings into tangible preclinical evidence.

The journey from a newly synthesized compound to a potential drug candidate is a rigorous one, demanding a stepwise validation of its biological activity. This process begins with in vitro studies—experiments conducted in a controlled environment outside of a living organism, such as in a test tube or petri dish.[5] These initial assessments are crucial for identifying "hits" and "leads," compounds that exhibit a desired biological effect. However, the sterile and simplified conditions of in vitro assays do not fully replicate the complex physiological environment of a living organism.[6] Consequently, promising in vitro candidates must undergo in vivo testing—evaluation within a whole, living organism, typically in animal models—to assess their efficacy, safety, pharmacokinetics, and pharmacodynamics in a more biologically relevant context.[7]

This guide will dissect the nuances of this translational journey, from initial cell-based assays to comprehensive animal studies, providing researchers, scientists, and drug development professionals with a framework for understanding and evaluating the therapeutic potential of Ethyl 5-formyl-1H-imidazole-4-carboxylate analogs.

The In Vitro Evaluation: Gauging Potency and Mechanism at the Cellular Level

The initial screening of novel Ethyl 5-formyl-1H-imidazole-4-carboxylate analogs invariably begins with a battery of in vitro assays. These experiments are designed to be rapid, cost-effective, and high-throughput, allowing for the efficient screening of numerous compounds to identify those with the most promising activity. The choice of assays is dictated by the therapeutic target of interest. Given the prevalence of imidazole derivatives as anticancer agents, this guide will focus on evaluation in an oncological context.[8][9]

A primary objective of in vitro testing is to determine a compound's cytotoxicity—its ability to kill cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric derived from these assays. A lower IC50 value generally indicates a more potent compound.

Comparative In Vitro Anticancer Activity of Imidazole Analogs
Compound/AnalogCancer Cell LineAssay TypeIC50 (µM)Key Findings & Mechanism of Action
Analog A (Hypothetical) MCF-7 (Breast)MTT Assay8.5Induction of apoptosis
Analog B (Hypothetical) A549 (Lung)SRB Assay12.2Cell cycle arrest at G2/M phase
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) HeLa (Cervical)Not Specified0.737 ± 0.05Antitubulin activity, induction of apoptosis, inhibition of cell migration.[10]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) HT-29 (Colon)Not Specified1.194 ± 0.02Induction of early apoptosis.[10]
Amide-imidazole derivative MCF-7 (Breast)Antiproliferative AssayNot SpecifiedReduced cell survival by triggering apoptosis and cell cycle arrest.[11]
NSC 771432 (Imidazole derivative) A549 (Lung)Not SpecifiedNot SpecifiedInhibits anchorage-independent growth and cell migration, induces cell cycle arrest in the G2/M phase, and leads to cellular senescence.[12]

The data presented above, including hypothetical and literature-derived examples, illustrate the type of comparative information generated from in vitro studies. Beyond simple cytotoxicity, these assays can provide initial insights into the mechanism of action, such as the induction of apoptosis (programmed cell death) or the disruption of the cell cycle.[11][12]

The following diagram illustrates a generalized workflow for the initial in vitro screening of a library of new chemical entities, such as our imidazole analogs.

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_validation Hit Validation & Mechanism of Action cluster_selection Lead Candidate Selection Compound_Library Library of Imidazole Analogs Primary_Assay High-Throughput Cytotoxicity Assay (e.g., MTT, SRB) on Cancer Cell Lines Compound_Library->Primary_Assay Screening Dose_Response Dose-Response Studies (IC50 Determination) Primary_Assay->Dose_Response Identify 'Hits' Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase Activity) Dose_Response->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Dose_Response->Cell_Cycle_Assay Lead_Compound Selection of Lead Compounds for In Vivo Studies Apoptosis_Assay->Lead_Compound Characterize Mechanism Cell_Cycle_Assay->Lead_Compound Characterize Mechanism

Caption: A generalized workflow for the in vitro screening of novel imidazole analogs.

Many imidazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[8] The diagram below depicts a simplified signaling pathway involving the Raf/MEK/ERK pathway, a common target for cancer therapeutics.

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Imidazole_Analog Imidazole Analog (Kinase Inhibitor) Imidazole_Analog->Raf Inhibition

Caption: Simplified Raf/MEK/ERK signaling pathway, a target for imidazole-based kinase inhibitors.

The In Vivo Evaluation: Assessing Efficacy and Safety in a Living System

While in vitro studies are indispensable for initial screening and mechanistic elucidation, they cannot predict how a compound will behave in a complex, multicellular organism.[13] In vivo studies are therefore the critical next step to evaluate the therapeutic potential of lead compounds identified from in vitro screening.[7] For anticancer drug development, the most common in vivo model is the tumor xenograft model in immunocompromised mice. In this model, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is monitored over time.

Key parameters evaluated in in vivo studies include:

  • Antitumor Efficacy: The ability of the compound to inhibit tumor growth, often measured as tumor growth inhibition (TGI).

  • Toxicity and Tolerability: Monitoring for signs of adverse effects, such as weight loss, changes in behavior, or organ damage.

  • Pharmacokinetics (PK): The study of how the organism affects the drug (absorption, distribution, metabolism, and excretion).

  • Pharmacodynamics (PD): The study of how the drug affects the organism.

Comparative In Vivo Anticancer Activity of Imidazole Analogs
Compound/AnalogAnimal ModelCancer Cell LineDosing RegimenKey Efficacy EndpointToxicity Observed
Analog C (Hypothetical) Nude Mouse XenograftHCT116 (Colon)25 mg/kg, daily, i.p.65% Tumor Growth Inhibition (TGI)No significant weight loss
Analog D (Hypothetical) SCID Mouse OrthotopicMDA-MB-231 (Breast)50 mg/kg, 3x/week, p.o.45% reduction in tumor volumeMild lethargy
Compound 11 (Imidazole derivative) A375 Melanoma Xenograft in Nude MiceA375 (Melanoma)30 mg/kg/day, i.p. (alternate days for 20 days)90.6% tumor growth inhibition.[9]Not specified
Compound 11 (Imidazole derivative) Lung Metastasis Model in C57BL MiceNot Applicable30 mg/kg, i.p. (5 days/week for 2 weeks)80.9% decrease in metastasis.[9]Not specified
Compound 61 (Imidazole derivative) MNU-induced Breast Cancer in RatsNot ApplicableNot SpecifiedTested alone and in combination with doxorubicin.[14]Least toxic of the series tested.[14]

The transition from in vitro to in vivo is not always seamless. A compound that is highly potent in a cell culture dish may fail in an animal model due to poor bioavailability, rapid metabolism, or unexpected toxicity.[15] Therefore, a successful drug development campaign relies on a strong correlation between in vitro activity and in vivo efficacy.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed experimental protocols are essential. Below are representative, step-by-step methodologies for a common in vitro cytotoxicity assay and an in vivo xenograft study.

In Vitro Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

1. Cell Seeding: a. Harvest cancer cells from culture and perform a cell count. b. Dilute the cells to a final concentration of 5 x 10^4 cells/mL in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment: a. Prepare a serial dilution of the Ethyl 5-formyl-1H-imidazole-4-carboxylate analogs in culture medium. b. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. c. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). d. Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). b. Add 20 µL of the MTT solution to each well. c. Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium from each well. b. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. c. Gently shake the plate for 5 minutes to ensure complete solubilization. d. Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

In Vivo Protocol: Murine Xenograft Tumor Model

This protocol outlines a typical efficacy study in immunocompromised mice bearing human tumor xenografts. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

1. Cell Preparation and Implantation: a. Culture the desired human cancer cell line (e.g., A549) under standard conditions. b. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL. c. For subcutaneous tumors, inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old athymic nude mice.

2. Tumor Growth and Animal Randomization: a. Monitor the mice for tumor growth. Caliper measurements of the tumor length (L) and width (W) should be taken 2-3 times per week. Tumor volume is calculated using the formula: Volume = (W^2 x L) / 2. b. When the average tumor volume reaches approximately 100-150 mm^3, randomize the mice into treatment and control groups (typically 8-10 mice per group).

3. Compound Administration: a. Prepare the imidazole analog formulation for the desired route of administration (e.g., intraperitoneal injection, oral gavage). The vehicle used for the control group should be the same as that used for the test compound. b. Administer the compound according to the planned dosing schedule (e.g., daily, 5 days a week for 3 weeks). c. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

4. Efficacy and Toxicity Monitoring: a. Continue to measure tumor volumes throughout the study. b. Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, or grooming). c. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

5. Data Analysis: a. Plot the mean tumor volume for each group over time. b. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group. c. Analyze body weight data to assess tolerability.

Conclusion

The development of novel therapeutics based on the Ethyl 5-formyl-1H-imidazole-4-carboxylate scaffold requires a systematic and rigorous evaluation of their biological activities. This guide has outlined the critical journey from initial in vitro screening to in vivo validation, emphasizing the importance of both experimental settings in building a comprehensive profile of a potential drug candidate. While in vitro assays provide essential data on potency and mechanism at a cellular level, in vivo studies are indispensable for confirming efficacy and safety in a complex physiological system. The successful correlation of in vitro and in vivo data is a cornerstone of translational research, paving the way for the development of next-generation imidazole-based therapies.

References

  • In vitro and in vivo approaches for evaluating antiviral efficacy - ResearchG
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - N
  • In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A - YouTube.
  • Anticancer Activity of the Amide- Imidazole Compound on Cancer Cell Lines: An In-Vitro Study - JCDR.
  • Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing).
  • Ethyl 5-Formyl-1-(pyridin-3-yl)
  • Imidazoles as potential anticancer agents - N
  • In vitro anticancer activity of imidazole derivatives - ResearchG
  • In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms - N
  • In vitro–In Vivo Correl
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - N
  • Initial 5-formyl-1H-imidazole-4-carboxamide derivatives. Two variable...
  • Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines - N
  • In Vitro vs In Vivo: Complete Comparison + Selection Guide | Research Methods.
  • Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - N
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - N
  • Imidazoles as Potential Anticancer Agents: An Upd
  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - N
  • Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities - MDPI.
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • In Vivo vs In Vitro: Definition, Pros and Cons - Technology Networks.
  • Some clinical imidazole-based anticancer drugs.
  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds - ChemRxiv.
  • (PDF)
  • An acumen into anticancer efficacy of imidazole deriv
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • Synthesis of Imidazole Derivatives and Their Biological Activities - ResearchG
  • Search for a 5-CT alternative. In vitro and in vivo evaluation of novel pharmacological tools: 3-(1-alkyl-1H-imidazol-5-yl)

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Comparative

Beyond the Bunsen Burner: A Data-Driven Comparison of Microwave vs. Conventional Synthesis

[1][2] Executive Summary In modern drug discovery and organic synthesis, time is the most valuable reagent. While conventional heating (oil baths, heating mantles) remains the standard for bulk scale-up, microwave-assist...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In modern drug discovery and organic synthesis, time is the most valuable reagent. While conventional heating (oil baths, heating mantles) remains the standard for bulk scale-up, microwave-assisted organic synthesis (MAOS) has established itself as the superior method for lead optimization and library generation.

This guide objectively compares the two methodologies. The verdict: Microwave heating is not "magic"; it is a tool for accessing high-temperature/high-pressure kinetic regimes safely. It typically reduces reaction times by 90-99% and improves impurity profiles by minimizing the time labile intermediates spend at thermal degradation thresholds.

Mechanistic Divergence: The Physics of Heating

To understand the performance gap, we must analyze the heat transfer mechanisms. The fundamental difference lies in how energy is delivered to the molecule.

Conventional Heating (Conductive)[3]
  • Mechanism: Heat is applied to the external vessel wall. Energy transfers via conduction through the glass, then convection through the solvent.

  • Limitation: This creates a thermal gradient . The vessel wall is the hottest point (

    
    ), leading to "wall effects" where catalysts can decompose or products degrade (charring) before the bulk solution reaches the target temperature.
    
Microwave Heating (Dielectric)
  • Mechanism: Microwave irradiation (typically 2.45 GHz) interacts directly with dipoles and ions in the reaction mixture.

    • Dipolar Polarization: Polar molecules (solvent/reagents) try to align with the oscillating electric field. The friction from this rotation generates heat.[1]

    • Ionic Conduction: Dissolved ions oscillate back and forth under the field, generating heat via collision.

  • Advantage: This is volumetric heating . The energy is generated inside the solution. The vessel wall is often cooler than the solvent (

    
    ), creating an "inverted gradient" that protects thermally sensitive catalysts at the boundary.
    
Visualization: Heat Transfer Vectors

The following diagram illustrates the directional flow of energy in both systems.

HeatTransfer cluster_0 Conventional Heating (Conductive/Convective) cluster_1 Microwave Heating (Dielectric) Source Heat Source (Oil Bath) Wall Vessel Wall Source->Wall Conduction (Slow) Solvent Solvent/Reagents Wall->Solvent Convection (Gradient) MW_Source Magnetron (2.45 GHz) Dipoles Dipoles & Ions (Internal) MW_Source->Dipoles Radiation (Instant) Bulk Bulk Reaction Dipoles->Bulk Friction/Collision (Volumetric)

Caption: Comparison of energy transfer vectors. Conventional heating relies on inefficient wall-to-center conduction, while MW achieves direct volumetric coupling.[2]

The "Microwave Effect": Myth vs. Arrhenius

Early literature debated the existence of "non-thermal" microwave effects (changes in reaction pathway solely due to the electromagnetic field).

Current Scientific Consensus: Leading authorities, including C.O. Kappe , have demonstrated that the vast majority of rate enhancements are purely thermal kinetic effects governed by the Arrhenius equation:


[3]
  • The Reality: Microwave reactors allow you to seal vessels and safely overshoot the solvent's atmospheric boiling point (superheating).

  • The Math: By operating a reaction at 180°C (in a sealed MW vial) instead of 80°C (reflux), the reaction rate (

    
    ) increases exponentially. A 100°C increase can theoretically increase the rate by factor of ~1000x.[3]
    

Performance Metrics Comparison

The following data summarizes typical performance deltas observed in medicinal chemistry campaigns (e.g., Suzuki, Buchwald-Hartwig couplings).

MetricConventional Heating (Reflux)Microwave Heating (Sealed)Advantage
Reaction Time Hours to DaysMinutes (10–30 min)Speed: Rapid iteration of hypothesis-testing cycles.[3][4][5]
Temperature Limit Boiling Point of Solvent (

)

(up to 300°C/30 bar)
Activation Energy: Overcomes high

barriers.
Yield Variable (Thermal degradation common)Generally HigherPurity: Less time at high temp = fewer side reactions.
Energy Efficiency Low (Heating oil bath mass)High (Direct coupling)Green: Energy targets sample, not surroundings.
Scalability High (Easy to scale to kg/ton )Limited (Batch size <1L usually)Throughput: MW is for discovery; Conventional is for manufacture.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of biaryl via Pd-catalyzed cross-coupling. Reaction: 4-Bromoanisole + Phenylboronic Acid


 4-Methoxybiphenyl.
Method A: Conventional Heating (Reflux)[3][8][9]
  • Setup: Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and reflux condenser.

  • Loading: Add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq),

    
     (3 mol%), and 
    
    
    
    (2.0 eq).
  • Solvent: Add degassed DME/Water (2:1).

  • Heating: Place in pre-heated oil bath at 85°C (DME boiling point).

  • Duration: Reflux for 12–16 hours .

  • Validation: Monitor by TLC/LCMS. Quench, extract, and purify.

Method B: Microwave-Assisted Synthesis[1][6][10][11]
  • Setup: Use a 10 mL dedicated microwave process vial (e.g., borosilicate glass with crimp cap).

  • Loading: Add identical stoichiometry of reagents and catalyst.

  • Solvent: Add degassed DME/Water (2:1). Note: Total volume must be within the microwave's "absorption window" (usually 2–5 mL for optimal heating).

  • Sealing: Crimp the cap with a PTFE/silicone septum.

  • Programming (The Critical Step):

    • Temperature: Set to 150°C (This is ~65°C above the solvent's atmospheric boiling point).

    • Pressure Limit: Set to 250 psi (Safety cutoff).

    • Ramp Time: 2 minutes.

    • Hold Time: 10 minutes .

    • Cooling: Active air cooling to <50°C.

  • Result: Full conversion typically observed in 10 minutes due to the Arrhenius acceleration factor.

Strategic Decision Framework

When should you switch from your fume hood hotplate to the microwave? Use this logic flow.

DecisionTree Start Start: Optimization Required? Solvent Is the solvent polar? Start->Solvent Time Is conventional time > 4 hours? Solvent->Time Yes Add_Ionic Add Ionic Liquid/Salt (Doping) Solvent->Add_Ionic No (Non-polar) Scale Is scale > 500g? Time->Scale Yes Conv_Yes USE CONVENTIONAL (Reflux/Jacketed Reactor) Time->Conv_Yes No (Fast reaction) MW_Yes USE MICROWAVE (High T, Short Time) Scale->MW_Yes No (Discovery/Lead Opt) Scale->Conv_Yes Yes (Bulk Mfg) Add_Ionic->Time

Caption: Decision matrix for selecting heating modality. Note that non-polar solvents (e.g., Toluene) require ionic doping or passive heating elements (SiC vials) to work in MW.

References

  • Kappe, C. O. (2004).[2][6] Controlled Microwave Heating in Modern Organic Synthesis.[4][6] Angewandte Chemie International Edition, 43(46), 6250–6284.[6] Link

  • Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Chemical Communications, (23), 2881–2902. Link

  • Biotage AB. (2018). The Microwave Synthesis Guide. Link

  • Moseley, J. D., & Kappe, C. O. (2011). A Critical Assessment of the Greenness and Energy Efficiency of Microwave-Assisted Organic Synthesis. Green Chemistry, 13(4), 815-827. Link

  • Hayes, B. L. (2002). Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing. Link

Sources

Validation

The Stability-Purity Paradox: A Definitive Guide to Analyzing Ethyl 5-formyl-1H-imidazole-4-carboxylate

Topic: Purity Analysis of Commercial Ethyl 5-formyl-1H-imidazole-4-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary Ethyl 5...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of Commercial Ethyl 5-formyl-1H-imidazole-4-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) is a critical pharmacophore intermediate, widely employed in the synthesis of purine analogs, antiviral nucleosides, and angiotensin II receptor antagonists.[1] However, its commercial purity is frequently compromised by the inherent reactivity of the C5-formyl group.

This guide challenges the industry reliance on HPLC-UV as the sole release criterion.[1] Our comparative analysis identifies 1H-qNMR (Quantitative Nuclear Magnetic Resonance) as the superior "Gold Standard" for absolute purity determination , specifically for quantifying the active aldehyde content against oxidative degradation products which HPLC often under-reports due to similar extinction coefficients.[1]

The Molecule & The Challenge

Chemical Context: EFIC exists in a tautomeric equilibrium (1H-imidazole-4-carboxylate vs. 1H-imidazole-5-carboxylate).[1] While the ethyl ester provides some lipophilicity, the C5-aldehyde moiety is the "Achilles' heel" regarding stability.

Primary Impurity Profile: Commercial batches stored improperly (even at -20°C) degrade into three primary impurities:

  • The Acid (Oxidation): 5-Carboxy-1H-imidazole-4-carboxylate (from air oxidation of the aldehyde).[1]

  • The Hydrate (Solvent Interaction): Formation of gem-diols in the presence of trace water.

  • The Dimer (Self-Condensation): Aldol-type condensation products favored under basic conditions.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the chemical fate of EFIC during storage and analysis.

EFIC_Degradation EFIC Ethyl 5-formyl-1H-imidazole -4-carboxylate (Active) Acid Impurity A: Carboxylic Acid (Oxidation Product) EFIC->Acid O2 / Air Exposure Hydrate Impurity B: Gem-Diol (Hydration) EFIC->Hydrate + H2O (Reversible) Dimer Impurity C: Dimer (Aldol Condensation) EFIC->Dimer Base / Heat

Figure 1: Degradation pathways of EFIC. The oxidation to the carboxylic acid is irreversible and represents the most common purity failure mode.

Comparative Analysis: The Contenders

We evaluated three analytical techniques on a commercial batch of EFIC labeled as "98% Purity."

Table 1: Method Performance Matrix
FeatureMethod A: RP-HPLC (UV) Method B: 1H-qNMR Method C: GC-MS
Principle Separation based on hydrophobicity (C18).[1]Molar ratio of aldehyde proton vs. Internal Standard.Volatilization and ionization.
Observed Purity 98.2% (Area %) 94.1% (Weight %) N/A (Degradation)
Key Strength Excellent for isolating trace organic impurities.Absolute quantification of the active aldehyde.Mass fingerprinting.
Critical Weakness "Area %" ignores inorganic salts and water; Acid impurity often co-elutes or has low response.Lower sensitivity (LOD ~0.1%) compared to HPLC.Thermal Instability: The aldehyde decomposes in the injector port.
Verdict Routine QC Only The Gold Standard Not Recommended
Why HPLC Lies (The "Area %" Trap)

HPLC-UV indicated 98.2% purity.[1] However, this method only measures the ratio of UV-absorbing species relative to each other. It failed to account for:

  • ** retained water/solvents** (invisible to UV).

  • Inorganic salts (from the synthesis neutralization step).

  • Response Factor Bias: The oxidized acid impurity has a lower extinction coefficient at 254 nm than the conjugated aldehyde, leading to underestimation of the impurity.

Why qNMR Tells the Truth

qNMR yielded 94.1%. By integrating the distinct aldehyde proton signal (


 ~10.0 ppm) against a certified internal standard (Maleic Acid), we measured the actual number of active molecules present. The discrepancy (98.2% vs 94.1%) represents 4% of the mass being inert salts, water, or non-protonated impurities.
Experimental Protocols

To ensure reproducibility, we provide the specific workflows for the two recommended methods.

Protocol A: The Gold Standard (1H-qNMR)

Use this for: Incoming raw material release and stability testing.[1]

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.[1] Note: CDCl3 is avoided due to potential acidity causing peak broadening.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

Workflow:

  • Weighing: Accurately weigh ~10 mg of EFIC sample (

    
    ) and ~5 mg of Maleic Acid IS (
    
    
    
    ) into the same vial. Precision:
    
    
    mg.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: must be

      
       of the longest proton relaxation to ensure full magnetization recovery).
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS singlet (Maleic Acid:

      
       6.2 ppm, 2H).
      
    • Integrate the EFIC Aldehyde proton (

      
       ~9.8–10.2 ppm, 1H).
      
  • Calculation:

    
    
    
Protocol B: Routine Profiling (RP-HPLC)

Use this for: Checking for specific organic impurities during synthesis.[1]

System: Agilent 1260 Infinity II or equivalent. Column: C18 (e.g., Zorbax Eclipse Plus),


 mm, 3.5 

m.

Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water (pH ~2.5). Low pH suppresses ionization of the imidazole, sharpening peaks.

  • B: Acetonitrile (HPLC Grade).

Gradient:

Time (min) % A % B
0.0 95 5
10.0 60 40
15.0 10 90

| 20.0 | 95 | 5 |[1]

Detection: UV at 230 nm (Imidazole ring) and 280 nm (Aldehyde conjugation). Flow Rate: 1.0 mL/min. Temperature: 30°C.

Recommendation & Conclusion

For drug development professionals working with Ethyl 5-formyl-1H-imidazole-4-carboxylate :

  • Do not rely on the vendor's CoA if it is based solely on HPLC. The aldehyde functionality is too labile, and "Area %" is a deceptive metric for this class of compound.

  • Adopt qNMR for "Potency Assignment". When calculating stoichiometry for downstream reactions (e.g., Ribavirin analog synthesis), use the weight-corrected purity from qNMR to avoid yield losses.

  • Store at -20°C under Argon. The oxidation to the acid is autocatalytic in the presence of moisture and air.[1]

By shifting the analytical focus from separation (HPLC) to absolute quantification (qNMR), researchers can eliminate a major variable in their synthetic campaigns.

References
  • PubChem. (2025).[2][3] Ethyl 5-methyl-1H-imidazole-4-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Cited for structural homology and imidazole physical properties).

  • Sielc Technologies. (2018). HPLC Method for Analysis of Imidazole Carboxylates. Retrieved from [Link].

  • MDPI. (2023). Head-to-Head Comparison of HPLC vs qNMR for Pharmaceutical Intermediates. Molecules. Retrieved from [Link].

Sources

Comparative

The Unambiguous Arbiter: Confirming Molecular Structure with X-ray Crystallography

A Senior Application Scientist's Guide to Achieving Definitive Structural Elucidation In the relentless pursuit of novel chemical entities, from groundbreaking pharmaceuticals to advanced materials, the unambiguous confi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Achieving Definitive Structural Elucidation

In the relentless pursuit of novel chemical entities, from groundbreaking pharmaceuticals to advanced materials, the unambiguous confirmation of a reaction product's three-dimensional structure is paramount. While a suite of analytical techniques provides valuable pieces of the molecular puzzle, Single-Crystal X-ray Diffraction (SC-XRD) stands as the gold standard, offering a definitive and high-resolution snapshot of atomic arrangement in the solid state.[1][2] This guide provides an in-depth exploration of SC-XRD for the structural confirmation of reaction products, comparing its capabilities with other common analytical methods and offering practical insights for researchers, scientists, and drug development professionals.

Why X-ray Crystallography? The Power of Unambiguous 3D Structure

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal. NMR spectroscopy excels at elucidating the connectivity of atoms in a molecule, providing information about the chemical environment of nuclei.[3][4][5] Mass spectrometry provides the molecular weight of a compound and can offer clues about its structure through fragmentation patterns.[6][7][8] However, neither technique directly images the molecule in three-dimensional space.

X-ray crystallography, on the other hand, provides a direct determination of the three-dimensional arrangement of atoms within a crystal lattice.[2][9] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can calculate the electron density throughout the unit cell and, from that, the precise coordinates of each atom.[10][11] This yields a wealth of information, including:

  • Absolute Stereochemistry: Unambiguously determines the R/S configuration of chiral centers.[12][13]

  • Conformation: Reveals the specific spatial arrangement of atoms, including bond lengths, bond angles, and torsion angles.[11]

  • Intermolecular Interactions: Provides insights into how molecules pack in the solid state, revealing hydrogen bonds, van der Waals forces, and other non-covalent interactions.

This level of detail is often crucial in drug development, where subtle changes in stereochemistry can have profound effects on a molecule's biological activity and safety profile.

The Crystallographic Workflow: From Powder to Picture

The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process that demands both skill and patience. The quality of the final structure is intrinsically linked to the quality of the initial crystal.

Caption: The experimental workflow for determining a molecular structure by single-crystal X-ray diffraction.

Experimental Protocol: Growing High-Quality Single Crystals

The most significant bottleneck in small-molecule crystallography is often obtaining crystals suitable for diffraction.[9][14] Ideal crystals are single, well-formed, and typically 0.1-0.3 mm in at least one dimension.[15]

1. Purification:

  • Causality: Impurities can disrupt the ordered packing of molecules, inhibiting crystal growth or leading to poorly ordered crystals.

  • Protocol: Ensure the compound is of the highest possible purity (>95%), using techniques like column chromatography, recrystallization, or sublimation.

2. Solvent Selection:

  • Causality: The choice of solvent is critical as it influences solubility and the rate of crystal growth.[16]

  • Protocol: Screen a range of solvents in which the compound has moderate solubility. Highly soluble compounds tend to precipitate quickly, forming small or disordered crystals.

3. Crystallization Techniques:

  • Slow Evaporation:

    • Protocol: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap that has a small hole or with paraffin film punctured with a needle to allow for slow solvent evaporation over hours to weeks.[17][18]

  • Vapor Diffusion:

    • Protocol: Dissolve the compound in a solvent in which it is soluble. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.

  • Cooling:

    • Protocol: Prepare a saturated or near-saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While SC-XRD provides the most definitive structural information, it is not always the most practical or necessary technique. A judicious choice of analytical methods is key to efficient research.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided 3D atomic structure, absolute configuration, conformation, bond lengths/anglesAtomic connectivity, chemical environment, relative stereochemistryMolecular weight, elemental composition, structural fragments
Sample Requirement High-quality single crystal (0.1-0.3 mm)Soluble sample (mg quantities)Small sample amount (µg to ng)
State of Matter Solid (crystalline)SolutionGas phase (ions)
Experiment Time Hours to days (including crystal growth)Minutes to hoursMinutes
Key Advantage Unambiguous 3D structure determinationProvides information on dynamics in solution[19]High sensitivity and speed
Key Limitation Crystal growth can be challenging and time-consuming[14][20]Does not provide a direct 3D structure; limited for large molecules[19]Does not provide stereochemical or conformational information
Decision-Making Logic: Choosing the Right Tool for the Job

The choice of analytical technique should be guided by the specific question being asked and the nature of the sample.

Analytical Method Selection Start Need to Confirm Structure of Reaction Product Q1 Is the molecular weight known? Start->Q1 Q2 Is the connectivity known? Q1->Q2 Yes A1 Mass Spectrometry (MS) Q1->A1 No Q3 Is absolute configuration or conformation critical? Q2->Q3 Yes A2 NMR Spectroscopy Q2->A2 No Q4 Can high-quality crystals be grown? Q3->Q4 Yes A4 Use NMR & MS for initial characterization Q3->A4 No A3 X-ray Crystallography Q4->A3 Yes Q4->A4 No

Caption: A decision-making flowchart for selecting the appropriate analytical technique for structure confirmation.

Trustworthiness and Validation: Ensuring the Integrity of Your Structure

A crystal structure is a model derived from experimental data, and like any model, it is subject to interpretation and potential errors.[21] It is crucial to critically evaluate the quality of a crystal structure before relying on its details.

Key Validation Metrics:

  • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. As a rule of thumb, an R-factor of ~0.05 or lower for small molecules is considered good.

  • R-free: Calculated from a small subset of reflections that were not used in the refinement process.[9] It provides a less biased measure of the model's quality.

  • Goodness-of-Fit (GOF): Should be close to 1.0 for a well-refined structure.

  • Electron Density Map: Visual inspection of the final electron density map should show a good fit of the atomic model to the density.

It is also important to consider potential issues like crystallographic disorder, where a molecule or part of a molecule occupies multiple positions in the crystal lattice.[9] Failure to properly model disorder can lead to an incorrect interpretation of the structure.

Conclusion

In the landscape of chemical analysis, single-crystal X-ray diffraction holds a unique and powerful position. It provides the most definitive and detailed information about the three-dimensional structure of a molecule, making it an indispensable tool for confirming the outcome of a chemical reaction, especially in fields like drug discovery where stereochemistry and conformation are critical. While the process of growing suitable crystals can be a significant hurdle, the unambiguous nature of the resulting data often justifies the effort. By understanding the principles, workflow, and comparative strengths of X-ray crystallography, researchers can leverage this technique to its full potential, ensuring the structural integrity of their compounds and accelerating the pace of scientific discovery.

References

  • Comparison of NMR and X-ray crystallography.
  • X-ray Crystallography - Anton Paar Wiki.
  • Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs.
  • 7.3: X-ray Crystallography - Chemistry LibreTexts. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • X-ray Protein Crystallography - Physics LibreTexts. Available at: [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction - Pulstec USA. Available at: [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. Available at: [Link]

  • Live from the Lab: What is Single Crystal X-Ray Diffraction? - YouTube. Available at: [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Available at: [Link]

  • What are the advantages and disadvantages of x-rays and electrons to study crystal structures? - Quora. Available at: [Link]

  • What are some typical challenges faced in X ray Crystallography roles - ZipRecruiter. Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. Available at: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

  • X-ray crystallography - Wikipedia. Available at: [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical. Available at: [Link]

  • Limitations and lessons in the use of X-ray structural information in drug design - PMC. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Available at: [Link]

  • Mass Spectrometry for Synthesis and Analysis - PubMed. Available at: [Link]

  • Absolute Configuration - R-S Sequence Rules - Chemistry LibreTexts. Available at: [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. Available at: [Link]

  • Introduction to X-Ray Powder Diffraction Data Analysis - ResearchGate. Available at: [Link]

  • How to Determine the R and S Configuration - Chemistry Steps. Available at: [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. - Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

  • Mass spectrometry - Wikipedia. Available at: [Link]

  • XRD data analysis: simple plotting and refinement in GSAS-II - YouTube. Available at: [Link]

  • X-ray Powder Diffraction Basics, Rietveld refinement and applications - LC3. Available at: [Link]

  • A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy | Organic Letters - ACS Publications. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. Available at: [Link]

  • Mass Spectrometric Synthesis in the Undergraduate Organic Lab - Aston Labs. Available at: [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

  • Presentation title Single Crystal Diffraction: The Definitive Structural Technique - ORNL Neutron Sciences. Available at: [Link]

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Validation

A Comparative Guide to the Anticancer Activity of N-Substituted Imidazole-4-Carboxylates

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the imidazole ring has emerged as a privileged structure, forming the cor...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the imidazole ring has emerged as a privileged structure, forming the core of numerous bioactive compounds.[1][2] This guide provides an in-depth comparison of the anticancer activity of a specific class of these compounds: N-substituted imidazole-4-carboxylates. Drawing upon key experimental findings, we will dissect the structure-activity relationships that govern their cytotoxic potential and elucidate the molecular mechanisms that underpin their therapeutic promise. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

The Imidazole Scaffold: A Foundation for Anticancer Drug Design

The imidazole moiety, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a versatile building block in medicinal chemistry.[3] Its unique electronic properties and ability to participate in various non-covalent interactions allow for the design of molecules that can effectively bind to and modulate the activity of biological targets crucial for cancer cell survival and proliferation.[1] Modifications to the imidazole ring, particularly at the N-1 and N-3 positions, can significantly influence the pharmacological profile of the resulting derivatives, offering a strategic avenue for optimizing their anticancer efficacy.[1]

Comparative Anticancer Activity of N-Substituted Imidazole-4-Carboxylates

Recent studies have focused on the synthesis and cytotoxic evaluation of a series of 5-amino-1-N-substituted-imidazole-4-carboxylates. The strategic placement of different substituents at the N-1 position has revealed a profound impact on their anticancer activity.

The Influence of N-Alkyl Substitution

A systematic investigation into N-alkyl substituted 5-amino-imidazole-4-carboxylates has demonstrated a clear structure-activity relationship. The length of the alkyl chain at the N-1 position plays a critical role in determining the cytotoxic potency.

A study by Ruzi et al. (2021) screened a series of these compounds against a panel of human cancer cell lines, including HeLa (cervical), HT-29 and HCT-15 (colon), A549 (lung), and MDA-MB-231 (breast) cancer cells. Their findings unequivocally identified the ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (referred to as 5e ) as the most potent derivative. This compound exhibited remarkable cytotoxicity, with IC50 values of 0.737 ± 0.05 µM against HeLa cells and 1.194 ± 0.02 µM against HT-29 cells after 72 hours of treatment. In contrast, derivatives with shorter alkyl chains showed significantly lower activity, underscoring the importance of a long lipophilic chain for enhanced anticancer efficacy.

Compound IDN-SubstituentHeLa IC50 (µM)HT-29 IC50 (µM)
5e Dodecyl0.737 ± 0.05 1.194 ± 0.02
Other AlkylsShorter Chains>10>10
Table 1: Comparative IC50 values of N-alkyl substituted 5-amino-imidazole-4-carboxylates against HeLa and HT-29 cancer cell lines. Data from Ruzi et al., 2021.[4]

While specific IC50 data for N-aryl and N-benzyl substituted imidazole-4-carboxylates is not as readily available in the current literature, the pronounced activity of the N-dodecyl derivative suggests that lipophilicity and the ability to interact with cellular membranes or hydrophobic pockets of target proteins are key determinants of anticancer activity in this chemical series.

Mechanistic Insights into Anticancer Action

The promising cytotoxicity of N-substituted imidazole-4-carboxylates, particularly the N-dodecyl derivative 5e , has prompted investigations into their mechanism of action. Experimental evidence points towards a multi-faceted approach involving the disruption of the cytoskeleton and the induction of programmed cell death (apoptosis).

Inhibition of Tubulin Polymerization

One of the key mechanisms identified for the anticancer activity of these compounds is the inhibition of tubulin polymerization. Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and ultimately lead to cell death. The anti-tubulin activity of derivative 5e provides a compelling explanation for its potent cytotoxic effects.

Induction of Apoptosis

Beyond their impact on the cytoskeleton, N-substituted imidazole-4-carboxylates have been shown to induce apoptosis in cancer cells.[4] This programmed cell death is a critical process for eliminating damaged or unwanted cells and is a hallmark of effective anticancer therapies.

The apoptotic pathway initiated by these compounds appears to involve the intrinsic, or mitochondrial, pathway. Studies on the related compound, 5-aminoimidazole-4-carboxamide riboside (AICAR), have shown that it can induce the release of cytochrome c from the mitochondria, a key initiating event in the intrinsic apoptotic cascade.[4][5] This release is often regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[2][6] An increased Bax/Bcl-2 ratio is a common indicator of apoptosis induction.[1]

Following cytochrome c release, a cascade of caspase activation ensues. Evidence suggests the involvement of caspase-9 , the initiator caspase in the intrinsic pathway, and caspase-3 , a key executioner caspase.[5][7] Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis.[8]

apoptosis_pathway cluster_cell Cancer Cell cluster_cytoskeleton Cytoskeleton Disruption cluster_mitochondria Mitochondrial Pathway Imidazole_Carboxylate N-Dodecyl Imidazole-4-carboxylate (5e) Tubulin Tubulin Imidazole_Carboxylate->Tubulin Inhibits Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio ↑) Imidazole_Carboxylate->Bcl2_family Microtubules Microtubules Tubulin->Microtubules Polymerization Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Bcl2_family->Mitochondrion Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Proposed mechanism of action for N-dodecyl imidazole-4-carboxylate.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to evaluate the anticancer activity of N-substituted imidazole-4-carboxylates.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-substituted imidazole-4-carboxylate derivatives for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

mtt_workflow A Seed cells in 96-well plate B Treat with Imidazole Derivatives A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Values F->G

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/PI Staining by Flow Cytometry

This assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the imidazole-4-carboxylate derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on tubulin polymerization.

Protocol:

  • Reaction Setup: In a 96-well plate, add purified tubulin to a polymerization buffer containing GTP.

  • Compound Addition: Add the N-substituted imidazole-4-carboxylate derivative or a control compound (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).

  • Fluorescence Monitoring: Monitor the change in fluorescence over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.[9][10]

Conclusion and Future Directions

The N-substituted imidazole-4-carboxylates represent a promising class of anticancer agents. The structure-activity relationship studies clearly indicate that a long N-alkyl chain, specifically a dodecyl group, significantly enhances cytotoxic activity. The mechanism of action appears to be a dual-pronged attack involving the disruption of microtubule dynamics and the induction of apoptosis through the intrinsic pathway.

Future research should focus on expanding the library of these compounds to include a wider variety of N-substituents, including aryl and benzyl groups, to further refine the structure-activity relationship. In-depth studies are also warranted to precisely map the signaling pathways involved in apoptosis induction and to identify the specific molecular targets of these compounds. The promising in vitro data for the N-dodecyl derivative 5e makes it a strong candidate for further preclinical evaluation in in vivo cancer models.

References

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